molecular formula C6H4Br2 B042075 1,4-Dibromobenzene CAS No. 106-37-6

1,4-Dibromobenzene

Cat. No.: B042075
CAS No.: 106-37-6
M. Wt: 235.9 g/mol
InChI Key: SWJPEBQEEAHIGZ-UHFFFAOYSA-N
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Description

1,4-dibromobenzene is a dibromobenzene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromobenzene
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InChI

InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H
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InChI Key

SWJPEBQEEAHIGZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1Br)Br
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Molecular Formula

C6H4Br2
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Related CAS

27815-07-2
Record name Benzene, 1,4-dibromo-, homopolymer
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DSSTOX Substance ID

DTXSID4024012
Record name 1,4-Dibromobenzene
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Molecular Weight

235.90 g/mol
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Physical Description

Colorless solid; [Hawley] Colorless, white, or slightly yellow solid; [CHEMINFO] White crystalline solid; [MSDSonline]
Record name p-Dibromobenzene
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Boiling Point

220.40 °C
Record name P-DIBROMOBENZENE
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Solubility

SOLUBLE IN TOLUENE, VERY SOL IN HOT TOLUENE; VERY SOLUBLE IN CARBON DISULFIDE, Pratically insoluble in water; sol in about 70 parts alcohol; sol in benzene, chloroform; very sol in ether, > 10% in acetone, > 10% in benzene, For more Solubility (Complete) data for P-DIBROMOBENZENE (8 total), please visit the HSDB record page.
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Density

0.9641 @ 99.6 °C
Record name P-DIBROMOBENZENE
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Vapor Density

8.1 (Air= 1)
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Vapor Pressure

0.05 [mmHg], 0.0575 mm Hg @ 25 °C
Record name p-Dibromobenzene
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Color/Form

PLATES, COLORLESS CRYSTALS

CAS No.

106-37-6
Record name 1,4-Dibromobenzene
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Record name Benzene, 1,4-dibromo-
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Melting Point

87.3 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromobenzene, also known as p-dibromobenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₆H₄Br₂. It exists as a white crystalline solid at room temperature and possesses a characteristic aromatic odor.[1] The symmetrical substitution of two bromine atoms on the benzene (B151609) ring imparts a unique combination of stability and reactivity, making it a pivotal building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties and reactivity, with a focus on its applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for experimental design and evaluation.

General Properties
PropertyValueReference(s)
IUPAC NameThis compound[2]
Synonymsp-Dibromobenzene, p-Bromophenyl bromide[3]
CAS Number106-37-6[2]
Molecular FormulaC₆H₄Br₂[2]
Molecular Weight235.90 g/mol [4]
AppearanceWhite crystalline solid[1]
OdorAromatic[1]
Physical Properties
PropertyValueReference(s)
Melting Point87-89 °C[1]
Boiling Point220-222 °C[5]
Density1.841 g/mL at 25 °C[6]
Solubility in WaterSparingly soluble (~0.5 g/L at 25 °C)[5]
Solubility in Organic SolventsSoluble in ethanol (B145695), ether, benzene, acetone, and toluene (B28343).[1][5]
Spectral Data
SpectroscopyKey DataReference(s)
¹H NMR (CDCl₃)δ ~7.36 ppm (s, 4H)[7]
¹³C NMR (CDCl₃)δ ~133.16, 121.08 ppm[7]
IR (KBr)Major peaks around 3070, 1470, 1060, 1010, 810 cm⁻¹[8][9]
Mass Spectrometry (EI)m/z 236 (M⁺), 234, 157, 155, 76[10]

Reactivity and Key Transformations

The two bromine atoms on the benzene ring are the primary sites of reactivity in this compound, making it an excellent substrate for a variety of cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can undergo mono- or double-coupling, providing access to biphenyls and p-terphenyls, which are common structural motifs in liquid crystals and organic light-emitting diodes (OLEDs).

Caption: Suzuki-Miyaura coupling of this compound.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can react with alkenes like styrene (B11656) or acrylic acid at one or both bromine positions to yield stilbene (B7821643) derivatives or cinnamic acid analogues, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals and dyes.

Heck_Reaction cluster_start Starting Materials cluster_products Products This compound This compound Mono-substituted Alkene Mono-substituted Alkene This compound->Mono-substituted Alkene Pd Catalyst, Base (1 eq. Alkene) Di-substituted Alkene Di-substituted Alkene This compound->Di-substituted Alkene Pd Catalyst, Base (2 eq. Alkene) Alkene Alkene Alkene->Mono-substituted Alkene Alkene->Di-substituted Alkene

Caption: Heck reaction pathways for this compound.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary or secondary amines to produce N-substituted anilines or p-phenylenediamines. These products are important in the synthesis of polymers, dyes, and pharmaceuticals.

Buchwald_Hartwig This compound This compound Mono-aminated Product Mono-aminated Product This compound->Mono-aminated Product Pd Catalyst, Base (1 eq. Amine) Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Mono-aminated Product Di-aminated Product Di-aminated Product Amine (R-NH2)->Di-aminated Product Mono-aminated Product->Di-aminated Product Pd Catalyst, Base (1 eq. Amine)

Caption: Buchwald-Hartwig amination of this compound.

Grignard Reagent Formation

This compound can react with magnesium metal in an anhydrous ether solvent to form a Grignard reagent. Depending on the stoichiometry of magnesium, either a mono- or di-Grignard reagent can be formed. These organomagnesium compounds are potent nucleophiles and strong bases, widely used for the formation of new carbon-carbon bonds through reactions with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.

Grignard_Formation This compound This compound Mono-Grignard Reagent Mono-Grignard Reagent This compound->Mono-Grignard Reagent Anhydrous Ether Di-Grignard Reagent Di-Grignard Reagent This compound->Di-Grignard Reagent Anhydrous Ether Mg (1 eq) Mg (1 eq) Mg (1 eq)->Mono-Grignard Reagent Substituted Product Substituted Product Mono-Grignard Reagent->Substituted Product Mg (2 eq) Mg (2 eq) Mg (2 eq)->Di-Grignard Reagent Di-Grignard Reagent->Substituted Product Electrophile Electrophile Electrophile->Substituted Product

Caption: Formation of Grignard reagents from this compound.

Nucleophilic Aromatic Substitution (SNAAr)

While aryl halides are generally unreactive towards nucleophilic attack, the presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the bromine atoms can activate the ring for nucleophilic aromatic substitution. In such cases, the bromine atoms can be displaced by strong nucleophiles like alkoxides, thiolates, or amines.

SNAr Activated this compound\n(with EWG) Activated this compound (with EWG) Meisenheimer Complex Meisenheimer Complex Activated this compound\n(with EWG)->Meisenheimer Complex Addition Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex Meisenheimer Complex\n(Resonance Stabilized) Meisenheimer Complex (Resonance Stabilized) Substituted Product Substituted Product Meisenheimer Complex->Substituted Product Elimination of Br-

Caption: Mechanism of nucleophilic aromatic substitution on an activated dibromobenzene.

Experimental Protocols

The following protocols are provided as examples of key transformations involving this compound.

Synthesis of p-Terphenyl (B122091) via Double Suzuki-Miyaura Coupling

This protocol describes the synthesis of p-terphenyl from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (2.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (B44618) (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • Toluene (10 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine to the flask.

  • Add the toluene, ethanol, and water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel to afford p-terphenyl.

Synthesis of 1,4-Distyrylbenzene via Double Heck Reaction

This protocol outlines the synthesis of 1,4-distyrylbenzene from this compound and styrene.

Materials:

  • This compound (1.0 mmol)

  • Styrene (2.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.12 mmol)

  • Triethylamine (B128534) (Et₃N, 3.0 mmol)

  • N,N-Dimethylformamide (DMF, 10 mL)

Procedure:

  • In a Schlenk flask, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add DMF, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24-48 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and pour it into 50 mL of water.

  • Collect the precipitate by vacuum filtration and wash with water and then with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like toluene or xylene to yield 1,4-distyrylbenzene.

Synthesis of N,N'-Diphenyl-p-phenylenediamine via Double Buchwald-Hartwig Amination

This protocol describes the synthesis of N,N'-diphenyl-p-phenylenediamine from this compound and aniline (B41778).

Materials:

  • This compound (1.0 mmol)

  • Aniline (2.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 mmol)

  • Sodium tert-butoxide (NaOtBu, 2.8 mmol)

  • Toluene (10 mL, anhydrous)

Procedure:

  • To a glovebox, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Remove the Schlenk tube from the glovebox and add anhydrous toluene and aniline under a nitrogen atmosphere.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature and quench with 20 mL of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N,N'-diphenyl-p-phenylenediamine.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The protocols provided in this guide serve as a foundation for the development of novel synthetic methodologies and the creation of new materials and therapeutic agents. A thorough understanding of its chemical properties and reactivity is essential for researchers and scientists aiming to leverage this important chemical intermediate in their work.

References

An In-Depth Technical Guide to 1,4-Dibromobenzene (CAS Number: 106-37-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromobenzene, also known as para-dibromobenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₆H₄Br₂.[1] It is a white crystalline solid at room temperature with a characteristic aromatic odor.[1][2] This symmetrical molecule serves as a pivotal building block in organic synthesis due to the versatile reactivity of its two bromine atoms, which can be selectively functionalized.[3][4] Its primary applications lie in its role as an intermediate for the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced polymeric materials.[5][6] In the realm of drug discovery and development, this compound is a key precursor in the construction of complex molecular architectures, particularly through cross-coupling reactions, enabling the synthesis of a wide range of active pharmaceutical ingredients (APIs).[3][7]

Physicochemical and Spectral Data

The physical and chemical properties of this compound are well-characterized, making it a reliable reagent in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 106-37-6[1][5]
Molecular Formula C₆H₄Br₂[1][8]
Molecular Weight 235.90 g/mol [1][8]
Appearance White crystalline solid[1][9][10]
Melting Point 87-89 °C[1][5]
Boiling Point 220.4 °C[9][11]
Density 1.841 g/mL at 25 °C[5]
Vapor Pressure 0.05 mmHg at 25 °C[11]
Solubility Insoluble in water; soluble in ethanol, ether, benzene (B151609), chloroform, toluene, and acetone.[1][5][9][12]
LogP 3.79[8][11]

Table 2: Spectral Data of this compound

Spectral Data TypeKey FeaturesReferences
¹H NMR δ ≈ 7.36 ppm (s, 4H) in CDCl₃[13][14]
¹³C NMR δ ≈ 133.16, 121.08 ppm in CDCl₃[13]
IR Key peaks corresponding to C-H and C-Br stretching and aromatic ring vibrations.[8][15]
Mass Spectrometry Molecular ion peak (M+) at m/z ≈ 234, 236, 238 (characteristic isotopic pattern for two bromine atoms).[11][15]
UV-Vis λmax ≈ 282 nm in Ethanol[5][16]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the choice of method often depending on the desired purity and scale of the reaction.

Electrophilic Bromination of Benzene

The direct bromination of benzene in the presence of a Lewis acid catalyst, such as iron(III) bromide, is a common method. This reaction, however, can produce a mixture of mono- and polybrominated products, including the ortho- and para-isomers of dibromobenzene. Controlling the reaction conditions is crucial to maximize the yield of the desired 1,4-isomer.

Experimental Protocol: Electrophilic Bromination of Benzene

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap to neutralize the evolving hydrogen bromide gas.

  • Reactant Charging: To the flask, add 11.0 g of benzene and 0.2 g of iron filings.

  • Bromine Addition: From the dropping funnel containing 20 g of bromine, add 1 mL of bromine to the flask. Heat the flask gently until the evolution of hydrogen bromide is observed.

  • Reaction Progression: Add the remaining bromine dropwise over 20 minutes. After the addition is complete, heat the reaction mixture at 60°C for 45 minutes, or until the brown vapor of bromine disappears.

  • Work-up: Cool the reaction mixture and separate the iron filings. Wash the organic layer with water in a separatory funnel.

  • Purification: Perform steam distillation on the organic layer. The residue, containing p-dibromobenzene, can be recrystallized from methanol (B129727) to yield the purified product.

G cluster_reactants Reactants benzene Benzene reaction_flask Reaction Flask (Heated) benzene->reaction_flask bromine Bromine (Br2) bromine->reaction_flask catalyst Iron Filings (Fe) catalyst->reaction_flask hbr_gas HBr Gas (to trap) reaction_flask->hbr_gas workup Aqueous Work-up reaction_flask->workup purification Steam Distillation & Recrystallization workup->purification product This compound purification->product G cluster_reactants Reactants p_bromoaniline p-Bromoaniline diazonium_salt p-Bromobenzenediazonium Salt p_bromoaniline->diazonium_salt hbr HBr hbr->diazonium_salt na_no2 NaNO2 (aq) 0-5°C na_no2->diazonium_salt sandmeyer_reaction Sandmeyer Reaction diazonium_salt->sandmeyer_reaction cu_br CuBr/HBr cu_br->sandmeyer_reaction n2_gas N2 Gas sandmeyer_reaction->n2_gas workup Steam Distillation sandmeyer_reaction->workup purification Recrystallization workup->purification product This compound purification->product start This compound + Arylboronic Acid reaction Reaction Mixture (Heated) start->reaction reagents Pd Catalyst, Base, Solvent reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Product purification->product G cluster_nucleus Cell Nucleus BRD4 BRD4 Ac_Histones Acetylated Histones on Chromatin BRD4->Ac_Histones binds to RNA_Pol_II RNA Polymerase II Ac_Histones->RNA_Pol_II recruits Oncogenes Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Oncogenes initiates Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation BRD4_Inhibitor BRD4 Inhibitor (derived from This compound) BRD4_Inhibitor->BRD4 inhibits binding

References

A Comprehensive Technical Guide to the Physical Properties of para-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of para-dibromobenzene (p-DBB). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.

Core Physical Properties

para-Dibromobenzene, a halogenated aromatic hydrocarbon, is a white crystalline solid at room temperature.[1][2] It is characterized by a distinctive aromatic odor.[2][3] The presence of two bromine atoms on the benzene (B151609) ring significantly influences its physical characteristics.[2]

Quantitative Physical Data

The key physical properties of para-dibromobenzene are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Formula C₆H₄Br₂
Molecular Weight 235.91 g/mol
Melting Point 86 - 89°C
Boiling Point 219 - 222°C
Density 1.841g/cm³ at 25°C
Vapor Pressure 0.06mmHg
Refractive Index 1.5742
Flash Point 91°C
Solubility Profile

para-Dibromobenzene is practically insoluble in water but demonstrates good solubility in a range of organic solvents.[1][4] This solubility behavior is consistent with the "like dissolves like" principle, where its non-polar nature facilitates dissolution in non-polar solvents.[4]

SolventSolubility
Water Insoluble[1][5]
Ethanol Soluble[1][5]
Diethyl Ether Soluble[1][5]
Benzene Soluble[1][5]
Acetone Soluble[5]
Carbon Disulfide Soluble[5]
Chloroform Soluble[2][4]
Toluene Soluble[2]
Carbon Tetrachloride Soluble[2]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of para-dibromobenzene.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity.[6] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lower and broaden this range.[6]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry para-dibromobenzene is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[7][8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).[6]

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[8]

  • Melting Point Range: The melting point is reported as the range between T1 and T2.[6] For a highly pure sample of para-dibromobenzene, this range should be narrow and fall within the literature value of 86-89°C.[9][10]

Boiling Point Determination

Determining the boiling point of a solid like para-dibromobenzene requires a specific experimental setup.

Methodology:

  • Sample Preparation: A small amount of para-dibromobenzene is placed in a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable heating bath.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool.

  • Boiling Point: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Testing

A systematic approach is used to determine the solubility of an unknown organic compound, which can also be applied to confirm the identity of para-dibromobenzene.[11]

Methodology:

  • Initial Solvent Testing (Water): Approximately 0.1 g of the solid compound is added to 3 mL of water in a test tube.[11] The tube is shaken vigorously.[12] para-Dibromobenzene will be observed as insoluble.[5]

  • Testing in Organic Solvents: If the compound is insoluble in water, its solubility is then tested in various organic solvents such as ethanol, diethyl ether, and benzene.[1] For each solvent, a small amount of the compound is added to the solvent and observed for dissolution.

  • Acid-Base Solubility (for classification): To confirm the neutral nature of para-dibromobenzene, its insolubility in aqueous acid (5% HCl) and aqueous base (5% NaOH) would be verified.[11][12] This lack of reaction with acid or base is characteristic of a neutral compound.[12]

Visualizations

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for identifying an unknown solid suspected to be para-dibromobenzene based on its physical properties.

G cluster_0 Preliminary Observations cluster_1 Solubility Tests cluster_2 Physical Constant Determination cluster_3 Conclusion A Unknown Solid Sample B Observe Appearance: White crystalline solid? A->B C Observe Odor: Characteristic aromatic odor? B->C D Test Solubility in Water C->D E Insoluble? D->E F Test Solubility in Organic Solvents (Ethanol, Ether, Benzene) E->F Yes K Compound is NOT para-Dibromobenzene E->K No G Soluble? F->G H Determine Melting Point G->H Yes G->K No I Melting Range 86-89°C? H->I J High Likelihood of being para-Dibromobenzene I->J Yes I->K No

Caption: Workflow for identifying para-dibromobenzene.

References

An In-depth Technical Guide to the Solubility of 1,4-Dibromobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-dibromobenzene in various organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, aiding in solvent selection for reactions, purification, and formulation. This document presents qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a visual workflow for these procedures.

Introduction to this compound

This compound (p-dibromobenzene) is a halogenated aromatic hydrocarbon with the chemical formula C₆H₄Br₂. At room temperature, it exists as a white crystalline solid.[1] Its symmetrical structure and the presence of two bromine atoms on the benzene (B151609) ring influence its physical and chemical properties, including its solubility profile.[1] Understanding the solubility of this compound is crucial for its application as an intermediate in the synthesis of pharmaceuticals, dyes, and flame retardants.[2][3]

Qualitative and Quantitative Solubility Data

The solubility of this compound is largely dictated by the principle of "like dissolves like." As a relatively nonpolar molecule, it exhibits greater solubility in nonpolar organic solvents. Its solubility in polar solvents is limited. What follows is a compilation of available qualitative and quantitative solubility data.

Qualitative Solubility

This compound is generally described as soluble in a range of organic solvents. The following table summarizes these qualitative observations from various sources.

Solvent ClassSolventSolubility DescriptionCitations
Alcohols EthanolSoluble[1][2]
Soluble in about 70 parts alcohol[4][5]
MethanolSoluble[6]
Ethers Diethyl EtherVery Soluble[4][5]
Aromatic Hydrocarbons BenzeneSoluble[1][2]
TolueneSoluble[2][4]
Very soluble in hot toluene[4][5]
Chlorinated Solvents ChloroformSoluble[2][7]
Carbon TetrachlorideSoluble[2][7]
Ketones AcetoneSoluble[1][2]
Freely soluble in hot acetone[7]
Sulfur-Containing Solvents Carbon DisulfideVery Soluble[4][5]
Quantitative Solubility Data

Precise quantitative solubility data for this compound across a range of temperatures is not abundantly available in the public domain. The following table presents available quantitative data. It is important to note that the temperature for some of these measurements is not specified in the original source, which is a significant limitation. Researchers requiring high-precision data are advised to perform experimental determinations.

SolventSolubility ( g/100g of Solvent)Temperature (°C)Citations
Carbon Disulfide67.6Not Specified[8]
Benzene59.9Not Specified[8]
Diethyl Ether44.3Not Specified[8]
Bromobenzene24.4Not Specified[8]
2-Methyl-1-propanol10.9Not Specified[8]
Ethanol9.1Not Specified[8]
Tetrachloromethane26.9Not Specified[8]
Hexane20.5Not Specified[8]
Methanol9.4Not Specified[8]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.

Gravimetric Method for Solubility Determination

Objective: To determine the mass of this compound that dissolves in a given mass of an organic solvent at a specific temperature to achieve a saturated solution.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Conical flasks or vials with stoppers

  • Thermostatic water bath or incubator

  • Analytical balance (accurate to ±0.0001 g)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

  • Pre-weighed evaporation dishes or watch glasses

  • Oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. An excess of solid should be visible to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to a couple of days, depending on the solvent and temperature. It is advisable to take measurements at different time points until a consistent solubility value is obtained.

  • Sample Separation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature and avoid precipitation.

    • Filter the collected supernatant to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed evaporation dish.

    • Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the solute.

    • Once the solvent has evaporated, place the dish in an oven at a temperature below the melting point of this compound (87-89 °C) to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(Mass of dish + residue) - (Mass of empty dish)] / [(Mass of dish + solution) - (Mass of dish + residue)] x 100

Experimental Workflow Visualization

The logical flow of the gravimetric method for determining solubility is illustrated in the diagram below.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sep1 Allow undissolved solid to settle prep3->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant sep2->sep3 analysis1 Weigh a precise aliquot of the filtrate sep3->analysis1 analysis2 Evaporate the solvent analysis1->analysis2 analysis3 Dry the residue to a constant weight analysis2->analysis3 analysis4 Weigh the residue analysis3->analysis4 calc1 Calculate solubility (g/100g solvent) analysis4->calc1 end End calc1->end start Start start->prep1

References

Spectroscopic data of 1,4-Dibromobenzene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Dibromobenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize these spectroscopic techniques for structural elucidation and material characterization.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the this compound molecule, the NMR spectra are relatively simple. All four protons are chemically equivalent, as are the two bromine-substituted carbons and the four hydrogen-bearing carbons.

Table 1: ¹H NMR Data for this compound

ParameterValueMultiplicityIntegrationNotes
Chemical Shift (δ)~7.29 ppm[1]Singlet4HAll four aromatic protons are chemically equivalent and thus do not show coupling to each other.[2] The exact shift can vary slightly depending on the solvent used.[1][3]

Table 2: ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ)Notes
C-Br (C1, C4)~123 ppmThese are the ipso-carbons directly attached to the bromine atoms. They are shielded due to the "heavy atom effect" of bromine, causing them to appear upfield compared to what might be expected based on electronegativity alone.[4]
C-H (C2, C3, C5, C6)~132 ppmThese four carbons are chemically equivalent due to the molecule's symmetry.
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for a para-disubstituted aromatic ring.

Table 3: Principal IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
~3080-3040Aromatic C-H StretchMedium-WeakTypical for sp² C-H bonds in an aromatic system.
~1570 & ~1475Aromatic C=C StretchMedium-StrongCharacteristic skeletal vibrations of the benzene (B151609) ring.
~1090In-plane C-H BendStrong
~1010Ring Breathing ModeStrongA symmetric vibration characteristic of the benzene ring.
~815Out-of-plane C-H BendStrongThis strong absorption is highly characteristic of 1,4- (or para-) disubstitution on a benzene ring.
Below 700C-Br StretchStrongThe carbon-bromine bond vibration typically appears in the fingerprint region.

Note: Specific peak positions can be found in various spectral databases.[5][6][7]

Mass Spectrometry (MS)

The mass spectrum of this compound is distinguished by the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This leads to a characteristic M, M+2, M+4 pattern for ions containing two bromine atoms.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/z (mass-to-charge)IonRelative Intensity PatternNotes
234, 236, 238[C₆H₄Br₂]⁺˙ (Molecular Ion)~1:2:1This triplet confirms the presence of two bromine atoms. The peaks correspond to molecules with (⁷⁹Br, ⁷⁹Br), (⁷⁹Br, ⁸¹Br), and (⁸¹Br, ⁸¹Br) isotopes, respectively.[8][9][10]
155, 157[C₆H₄Br]⁺~1:1This doublet represents the fragment resulting from the loss of one bromine atom.[8]
76[C₆H₄]⁺˙Single PeakRepresents the loss of both bromine atoms.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy (Solution State)
  • Sample Preparation : Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[11]

  • Dissolution : Place the solid into a small vial and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3][12]

  • Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particulates are present, filter the solution through a small cotton plug in the pipette.[11][12]

  • Acquisition : Cap the NMR tube and place it in the NMR spectrometer. The instrument is then tuned, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique for solid samples as it requires minimal preparation.[13][14]

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure : Use the instrument's pressure arm to press the solid firmly against the crystal, ensuring good contact.[15]

  • Data Collection : Acquire the IR spectrum. The evanescent wave from the internally reflected IR beam penetrates a short distance into the sample to generate the spectrum.[15][16]

  • Cleaning : After the measurement, retract the pressure arm, remove the sample, and clean the crystal with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.[17][18]

  • Sample Introduction : Introduce a small amount of solid this compound into the ion source, typically via a direct insertion probe (solids probe).[19]

  • Volatilization : Gently heat the probe to volatilize the sample into the gas phase within the high-vacuum source.

  • Ionization : Bombard the gas-phase molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (molecular ion) and causing fragmentation.[20]

  • Analysis : Accelerate the resulting ions out of the ion source and into the mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection : The separated ions are detected, and the resulting signal is processed to generate the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the experimental workflow.

Spectroscopic_Analysis cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information mol C₆H₄Br₂ NMR NMR (¹H & ¹³C) IR IR MS Mass Spec (EI) info_nmr Proton/Carbon Environment (Symmetry, Chemical Shifts) NMR->info_nmr info_ir Functional Groups (Aromatic C-H, C=C, C-Br) Substitution Pattern IR->info_ir info_ms Molecular Weight & Formula (Isotopic Pattern) Fragmentation Pattern MS->info_ms

Caption: Relationship between spectroscopic techniques and structural data.

Experimental_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Obtain Solid Sample (this compound) prep Sample Preparation start->prep nmr_acq NMR Acquisition prep->nmr_acq ir_acq IR (ATR) Acquisition prep->ir_acq ms_acq MS (EI) Acquisition prep->ms_acq nmr_data ¹H & ¹³C Spectra nmr_acq->nmr_data ir_data IR Spectrum ir_acq->ir_data ms_data Mass Spectrum ms_acq->ms_data report Structural Elucidation & Reporting nmr_data->report ir_data->report ms_data->report

Caption: General workflow for spectroscopic analysis of a solid sample.

References

Unveiling the Solid State Architecture of 1,4-Dibromobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of 1,4-dibromobenzene, a key aromatic building block in organic synthesis and materials science. Understanding its solid-state arrangement is crucial for predicting its physical properties, dissolution behavior, and potential for polymorphism, all of which are critical parameters in drug development and materials design. This document outlines the crystallographic parameters, a detailed experimental protocol for its structural determination, and visualizations of the experimental workflow and molecular packing.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1][2] Key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical formulaC₆H₄Br₂
Formula weight235.90 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
Molecules per unit cell (Z)2

Data sourced from publicly available crystallographic information.

Table 2: Unit Cell Dimensions for this compound
ParameterValue (Å)
a10.34
b5.88
c6.94
β 112.5°
Volume390.3 ų

Data sourced from publicly available crystallographic information.

Table 3: Selected Interatomic Distances
Bond/InteractionDistance (Å)
Br···Br3.75

Illustrative intermolecular contact distance.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction (SC-XRD). The following protocol provides a detailed methodology representative of the process for small organic molecules.

Crystal Growth

High-quality single crystals of this compound can be grown by slow evaporation from a suitable organic solvent, such as ethanol (B145695) or a mixture of ethanol and water.

  • Dissolution: Dissolve a small amount of commercially available this compound in a minimal amount of the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Crystallization: Loosely cover the container with the solution to allow for slow evaporation of the solvent over several days at a constant temperature.

  • Crystal Selection: Carefully select a well-formed, transparent single crystal of suitable size (typically 0.1-0.3 mm in each dimension) for diffraction analysis.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Mounting: The selected crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.

  • Centering: The crystal is centered in the X-ray beam.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves rotating the crystal through a series of angles.

  • Data Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported.

Visualizations

To aid in the understanding of the experimental process and the resulting crystal structure, the following diagrams are provided.

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination dissolution Dissolution in Solvent filtration Filtration dissolution->filtration crystallization Slow Evaporation filtration->crystallization selection Crystal Selection crystallization->selection mounting Mounting on Goniometer selection->mounting centering Centering in X-ray Beam mounting->centering unit_cell Unit Cell Determination centering->unit_cell data_acq Full Data Acquisition unit_cell->data_acq integration Data Integration & Reduction data_acq->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation final_structure Final Crystal Structure validation->final_structure

A flowchart of the single-crystal X-ray diffraction workflow.

A simplified diagram of the molecular packing of this compound.

The crystal packing of this compound is characterized by significant intermolecular Br···Br interactions.[3] These halogen bonds play a crucial role in the stability of the crystal lattice and influence the physical properties of the material. The molecules are arranged in a herringbone-like pattern, which is common for aromatic compounds. This arrangement maximizes the attractive intermolecular forces, leading to a relatively high melting point compared to its ortho and meta isomers.[1][2]

References

A Comprehensive Technical Guide to the Electronic Properties of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromobenzene, a halogenated aromatic hydrocarbon, serves as a pivotal building block in a multitude of applications, from organic synthesis and materials science to the pharmaceutical industry.[1][2] Its symmetrical structure, with two bromine atoms at the para positions of a benzene (B151609) ring, imparts unique electronic and reactive properties that make it a versatile intermediate.[3][4] Understanding the fundamental electronic characteristics of this compound is crucial for designing novel synthetic pathways, developing new materials with tailored optoelectronic properties, and for its application in drug discovery and development.[2][5] This in-depth technical guide provides a comprehensive overview of the core electronic properties of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Core Electronic Properties: A Quantitative Overview

The electronic properties of this compound are summarized in the table below. These parameters are fundamental to understanding its reactivity, intermolecular interactions, and spectroscopic behavior.

PropertyValueMethod
Dipole Moment 0.00 DSymmetry considerations
Polarizability (α) ~14.5 ųTheoretical Calculation
Ionization Potential (IP) 9.05 eVPhotoelectron Spectroscopy
9.7 eVPhotoelectron Spectroscopy
10.9 eVPhotoelectron Spectroscopy
11.2 eVPhotoelectron Spectroscopy
11.7 eVPhotoelectron Spectroscopy
Electron Affinity (EA) ~0.5 - 1.0 eV (estimated)Theoretical Calculation (for related compounds)
HOMO Energy Not available-
LUMO Energy Not available-
HOMO-LUMO Gap ~3-4 eV (estimated)Theoretical Calculation (for related compounds)
UV Absorption (λmax) 228 nm (in Alcohol)UV-Vis Spectroscopy
265.5 nm (in Alcohol)UV-Vis Spectroscopy
273 nm (in Alcohol)UV-Vis Spectroscopy
282 nm (in Alcohol)UV-Vis Spectroscopy
Refractive Index (n) 1.574Refractometry

Note: The dipole moment of this compound is zero due to the symmetrical arrangement of the two polar C-Br bonds, where their individual bond dipoles cancel each other out.[6] The polarizability, electron affinity, and HOMO-LUMO gap values are based on theoretical studies of similar halogenated benzenes in the absence of direct experimental data for this compound.[2][7] Multiple ionization potentials are listed, corresponding to the removal of electrons from different molecular orbitals.[8]

Key Experimental Methodologies

The determination of the electronic properties of this compound relies on a combination of spectroscopic and computational techniques. Below are detailed protocols for some of the key experimental methods.

Synthesis of this compound via Electrophilic Bromination of Benzene

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Benzene

  • Liquid Bromine (Br₂)

  • Iron filings (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

  • Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄) as a solvent

  • Sodium bisulfite solution (NaHSO₃)

  • Sodium hydroxide (B78521) solution (NaOH), dilute

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Ethanol (B145695) or Methanol for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place benzene and the iron catalyst. The reaction should be carried out in a fume hood due to the toxicity and volatility of the reactants.

  • Bromination: Slowly add liquid bromine from the dropping funnel to the stirred benzene solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the reddish-brown color of bromine. The reaction mixture will also evolve hydrogen bromide (HBr) gas, which can be neutralized by passing it through a trap containing a solution of sodium hydroxide.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a dilute solution of sodium bisulfite to destroy any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water, dilute sodium hydroxide solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product, a mixture of bromobenzene, and di- and polybrominated benzenes, is then purified. This compound can be isolated and purified by recrystallization from ethanol or methanol, taking advantage of its higher melting point and lower solubility compared to the ortho and meta isomers.[9]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[10]

Materials:

  • This compound

  • An arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand)

  • A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄))

  • A solvent system (e.g., a mixture of toluene, ethanol, and water, or 1,4-dioxane (B91453) and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). This process should be repeated three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent system to the flask. In a separate container, dissolve the palladium catalyst in a small amount of the degassed solvent and add it to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[11][12][13][14]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference. Fill a second quartz cuvette with the sample solution.

  • Spectrum Acquisition: Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

  • Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) correspond to electronic transitions within the molecule.[5][15][16][17]

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique to determine the ionization potentials of a molecule by measuring the kinetic energy of electrons ejected upon photoionization.

Procedure:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (for UPS, He I radiation at 21.22 eV) or an X-ray source (for XPS).

  • Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.

  • Data Analysis: The ionization potential (IP) for a specific molecular orbital is calculated using the equation: IP = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons. The resulting photoelectron spectrum consists of a series of bands, each corresponding to the ionization from a different molecular orbital.[18][19][20]

Visualizing Workflows and Relationships

Graphviz diagrams are provided below to illustrate key experimental workflows and conceptual relationships.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Electronic Property Analysis start_synthesis Benzene + Br2/Fe Catalyst reaction Electrophilic Aromatic Substitution start_synthesis->reaction workup Quenching & Extraction reaction->workup purification Recrystallization workup->purification product This compound purification->product uv_vis UV-Vis Spectroscopy product->uv_vis pes Photoelectron Spectroscopy product->pes

Caption: Workflow for the synthesis and electronic analysis of this compound.

suzuki_coupling_pathway cluster_cycle Catalytic Cycle reactant1 This compound oxidative_addition Oxidative Addition reactant1->oxidative_addition reactant2 Ar-B(OH)2 transmetalation Transmetalation reactant2->transmetalation catalyst Pd(0) Catalyst catalyst->oxidative_addition base Base base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Regeneration product Unsymmetrical Biaryl reductive_elimination->product

Caption: Simplified signaling pathway of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Thermochemical Properties of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical data for 1,4-Dibromobenzene (p-dibromobenzene). The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document includes tabulated quantitative data, detailed experimental methodologies, and visualizations of relevant chemical processes.

Core Thermochemical Data

This compound (C₆H₄Br₂) is a halogenated aromatic hydrocarbon with the CAS number 106-37-6.[1][2] Accurate thermochemical data is crucial for understanding its behavior in various chemical and physical processes. The following tables summarize key thermochemical properties for this compound in the solid phase.

Table 1: Enthalpy and Entropy of Phase Transitions

PropertyValueUnitsMethodReference
Enthalpy of Fusion (ΔfusH)20,387 ± 15J·mol⁻¹Adiabatic Calorimetry[3]
Enthalpy of Fusion (ΔfusH)20,284J·mol⁻¹Not Specified[4]
Standard Enthalpy of Sublimation (ΔsubH°)74.23 ± 0.11kJ·mol⁻¹Not Specified[2]
Enthalpy of Sublimation (ΔsubH)59.8kJ·mol⁻¹Not Specified[2]
Entropy of Fusion (ΔfusS)55.7J·mol⁻¹·K⁻¹Not Specified
Entropy of Fusion (ΔfusS)57.0J·mol⁻¹·K⁻¹Not Specified

Table 2: Heat Capacity

Heat Capacity (Cp,solid)Temperature (K)UnitsMethodReference
145.6298.15J·mol⁻¹·K⁻¹Not Specified[2]
174.5299.8J·mol⁻¹·K⁻¹Not Specified[2]

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental techniques. Adiabatic calorimetry is a primary method for measuring heat capacities and enthalpies of fusion for solid organic compounds like this compound.

Generalized Adiabatic Calorimetry for Solid Organic Compounds

Adiabatic calorimetry is a technique used to measure the heat changes in a system without any heat exchange with the surroundings.[5] This is achieved by maintaining the temperature of a surrounding jacket equal to the temperature of the sample cell.

Objective: To determine the heat capacity (Cp) and enthalpy of fusion (ΔfusH) of a solid organic compound.

Apparatus:

  • An adiabatic calorimeter, which includes:

    • A sample cell (often made of a highly conductive material like copper or silver) to contain the substance.

    • A resistance thermometer and a heater integrated into the sample cell.

    • An adiabatic shield or jacket surrounding the sample cell, equipped with its own heater and temperature sensors.

    • A high-vacuum system to insulate the sample cell and shield.

    • A temperature controller to maintain the temperature of the shield as close as possible to that of the sample cell.

    • Data acquisition system to record temperature and energy input.

Procedure:

  • Sample Preparation: A precisely weighed sample of the high-purity solid organic compound is placed into the sample cell. The cell is then sealed to prevent sublimation of the sample.

  • Assembly and Evacuation: The sample cell is placed within the adiabatic shield, and the entire assembly is evacuated to a high vacuum to minimize heat transfer by convection and conduction.

  • Cooling: The calorimeter is cooled to the starting temperature of the experiment, often using a cryogen like liquid nitrogen.

  • Heating and Measurement:

    • A known amount of electrical energy is supplied to the heater in the sample cell, causing a small increase in the sample's temperature.

    • During this heating period, the temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample cell, thereby preventing any heat loss.

    • The temperature of the sample is precisely measured before and after the energy input, once thermal equilibrium is reached.

  • Data Analysis:

    • The heat capacity (Cp) at a given temperature is calculated from the electrical energy supplied (ΔQ) and the resulting temperature change (ΔT) of the sample of known mass (m): Cp = (ΔQ / ΔT) / m

    • This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

    • To determine the enthalpy of fusion, energy is supplied to the sample at its melting point until the entire sample has melted. The total energy required for this phase transition, at a constant temperature, is the enthalpy of fusion.

Visualizations

Experimental Workflow for Thermochemical Data Determination

G Generalized Workflow for Adiabatic Calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis sample_prep Sample Preparation (Weighing and Sealing) assembly Calorimeter Assembly and Evacuation sample_prep->assembly cooling Cooling to Start Temperature assembly->cooling energy_input Energy Input to Sample Cell cooling->energy_input temp_control Adiabatic Shield Temperature Control energy_input->temp_control temp_measurement Temperature Measurement energy_input->temp_measurement temp_control->energy_input cp_calc Heat Capacity Calculation temp_measurement->cp_calc fusion_enthalpy_calc Enthalpy of Fusion Calculation cp_calc->fusion_enthalpy_calc G Synthesis of this compound benzene Benzene (C₆H₆) reaction Electrophilic Aromatic Substitution benzene->reaction bromine Bromine (Br₂) bromine->reaction catalyst FeBr₃ (Lewis Acid Catalyst) catalyst->reaction bromobenzene Bromobenzene (C₆H₅Br) reaction->bromobenzene dibromobenzene This compound (C₆H₄Br₂) bromobenzene->dibromobenzene Further Bromination

References

An In-depth Technical Guide to the Historical Synthesis of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of 1,4-dibromobenzene, a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] The document details the evolution of synthetic strategies, offering in-depth experimental protocols and comparative data to inform modern research and development.

Introduction

This compound (p-dibromobenzene) is an organobromine compound that has been a staple in organic synthesis since the late 19th century. Its symmetrical structure and the reactivity of its carbon-bromine bonds make it a versatile building block for the construction of more complex molecules. The historical synthesis of this compound has primarily revolved around two main strategies: the direct electrophilic bromination of benzene (B151609) and the Sandmeyer reaction of aromatic amines. This guide will explore these classical methods, providing detailed procedural insights and quantitative data.

Core Synthesis Methods

The historical approaches to the synthesis of this compound can be broadly categorized into two main pathways, each with its own set of advantages and limitations.

Direct Electrophilic Bromination of Benzene

The direct bromination of benzene represents one of the earliest and most straightforward methods for producing this compound.[1] This electrophilic aromatic substitution reaction typically involves the treatment of benzene with elemental bromine in the presence of a Lewis acid catalyst, such as iron filings or iron(III) bromide.[1]

The initial bromination of benzene yields bromobenzene (B47551). As the bromo group is an ortho-, para-directing deactivator, the second bromination occurs preferentially at the para position due to reduced steric hindrance compared to the ortho positions.[1] To favor the formation of the disubstituted product, an excess of bromine is typically used.

Experimental Protocol: Direct Bromination of Benzene

This protocol is a representative example of a classical direct bromination procedure.

  • Materials:

    • Benzene

    • Bromine

    • Iron filings

    • Sodium hydroxide (B78521) solution (for neutralization)

    • Methanol (for recrystallization)

    • Activated carbon (for decolorization)

  • Procedure:

    • To a reaction vessel containing benzene and a small amount of iron filings, slowly add bromine while controlling the temperature. The reaction is exothermic and will generate hydrogen bromide gas.

    • After the addition of bromine is complete, maintain the reaction mixture at a controlled temperature (e.g., 30°C for 1 hour, then 60°C for 45 minutes) until the brown bromine vapor disappears.[2]

    • Filter the reaction mixture to remove the iron catalyst.

    • Wash the crude product with water and then with a dilute sodium hydroxide solution to remove any unreacted bromine and hydrogen bromide.

    • The crude product, a mixture of bromobenzene and dibromobenzene isomers, is then subjected to steam distillation. Bromobenzene will distill first.

    • The residue, rich in this compound, is collected and allowed to solidify.

    • The solid product is then purified by recrystallization from a suitable solvent, such as methanol, often with the addition of activated carbon to remove colored impurities.

Quantitative Data: Direct Bromination

ParameterValue/RangeNotes
Catalyst Iron filings, FeBr₃Iron filings are often used to generate FeBr₃ in situ.
Temperature 30-100°CTemperature control is crucial to manage the exothermic reaction and influence isomer distribution.[2]
Yield Variable (often moderate)The yield of this compound is highly dependent on the reaction conditions and the efficiency of the separation of isomers. Historical reports often focused on bromobenzene as the main product, with p-dibromobenzene as a byproduct.
Key By-products Bromobenzene, 1,2-dibromobenzene (B107964) (ortho-isomer)Separation of the para-isomer from the ortho-isomer is a key challenge in this method.
The Sandmeyer Reaction

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides a more controlled and often higher-purity route to aryl halides, including this compound.[3] This method involves the diazotization of a primary aromatic amine followed by the copper(I)-catalyzed substitution of the diazonium group with a bromide.

Two primary starting materials have been historically used for the synthesis of this compound via the Sandmeyer reaction: p-bromoaniline and p-phenylenediamine (B122844).

This is the most common Sandmeyer approach to this compound. It involves a single diazotization and substitution step.

Experimental Protocol: Sandmeyer Reaction of p-Bromoaniline

The following is a representative historical protocol.

  • Materials:

    • p-Bromoaniline

    • Sodium nitrite (B80452) (NaNO₂)

    • Hydrobromic acid (HBr)

    • Copper(I) bromide (CuBr)

    • Ice

  • Procedure:

    • Diazotization: Dissolve p-bromoaniline in cold aqueous hydrobromic acid. Cool the solution to 0-5°C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5°C. This forms the p-bromobenzenediazonium bromide salt.

    • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will be evolved.

    • After the addition is complete, the reaction mixture is gently warmed to ensure complete decomposition of the diazonium salt.

    • The crude this compound, which often precipitates as a solid, is then isolated by filtration.

    • Purification is typically achieved by steam distillation followed by recrystallization from ethanol (B145695) or another suitable solvent.

This route involves a double Sandmeyer reaction, where both amino groups of p-phenylenediamine are converted to diazonium salts and subsequently replaced by bromine atoms.

Experimental Protocol: Double Sandmeyer Reaction of p-Phenylenediamine

  • Materials:

    • p-Phenylenediamine

    • Sodium nitrite (NaNO₂)

    • Hydrobromic acid (HBr)

    • Copper(I) bromide (CuBr)

    • Ice

  • Procedure:

    • Tetrazotization: Dissolve p-phenylenediamine in an excess of cold aqueous hydrobromic acid. Cool the solution to 0-5°C. Slowly add a cold aqueous solution of sodium nitrite (in a molar ratio of at least 2:1 with the diamine) while maintaining the low temperature. This forms the benzene-1,4-bis(diazonium) bromide salt.

    • Double Sandmeyer Reaction: Prepare a solution of copper(I) bromide in hydrobromic acid. Slowly and carefully add the cold tetrazotized solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur.

    • After the initial reaction subsides, the mixture is warmed to complete the reaction.

    • The solid this compound is collected by filtration.

    • The product is purified by washing with water, followed by steam distillation and recrystallization.

Quantitative Data: Sandmeyer Reaction

ParameterFrom p-BromoanilineFrom p-PhenylenediamineNotes
Diazotizing Agent NaNO₂ / HBrNaNO₂ / HBrLow temperatures (0-5°C) are critical for the stability of the diazonium salt.
Catalyst Copper(I) bromide (CuBr)Copper(I) bromide (CuBr)
Yield 60-80%Generally lower and more variable than from p-bromoaniline.Yields are highly dependent on the careful control of the reaction conditions.
Key By-products Phenols, azo compoundsPhenols, azo compounds, and partially substituted products.By-products can form from the reaction of the diazonium salt with water or from coupling reactions.

Precursor Synthesis: Preparation of p-Bromoaniline from Aniline (B41778)

The availability of p-bromoaniline was a prerequisite for its use in the Sandmeyer synthesis of this compound. Historically, p-bromoaniline was prepared from aniline. Direct bromination of aniline is difficult to control and often leads to polybromination due to the strong activating effect of the amino group. To achieve selective monobromination at the para position, the amino group is first "protected" by acetylation.

Experimental Protocol: Synthesis of p-Bromoaniline from Aniline

  • Materials:

    • Aniline

    • Acetic anhydride (B1165640)

    • Bromine

    • Glacial acetic acid

    • Sodium hydroxide or potassium hydroxide (for hydrolysis)

    • Ethanol

  • Procedure:

    • Acetylation: Aniline is reacted with acetic anhydride to form acetanilide (B955). This moderates the activating effect of the amino group.

    • Bromination: The acetanilide is then dissolved in glacial acetic acid, and a solution of bromine in acetic acid is added slowly. The major product is p-bromoacetanilide.

    • Hydrolysis: The p-bromoacetanilide is then hydrolyzed back to the amine by heating with an aqueous solution of a strong base (like NaOH or KOH) or acid. This removes the acetyl protecting group to yield p-bromoaniline.

    • The resulting p-bromoaniline is then purified by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships between the different starting materials and synthetic intermediates in the historical preparation of this compound.

Synthesis_Pathways Benzene Benzene Bromobenzene Bromobenzene Benzene->Bromobenzene Br2, FeBr3 Aniline Aniline Benzene->Aniline 1. HNO3, H2SO4 2. Fe, HCl Dibromobenzene_1_4 This compound Bromobenzene->Dibromobenzene_1_4 Br2, FeBr3 Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride p_Bromoaniline p_Bromoaniline Acetanilide->p_Bromoaniline Br2, Acetic Acid p_Bromoaniline->Dibromobenzene_1_4 Sandmeyer Reaction p_Phenylenediamine p_Phenylenediamine p_Phenylenediamine->Dibromobenzene_1_4 Double Sandmeyer Reaction Direct_Bromination_Workflow Start Benzene + Bromine + Fe catalyst Reaction Electrophilic Aromatic Substitution Start->Reaction Workup Quenching & Neutralization Reaction->Workup Purification Steam Distillation & Recrystallization Workup->Purification Product This compound Purification->Product Sandmeyer_Reaction_Workflow cluster_p_Bromoaniline From p-Bromoaniline cluster_p_Phenylenediamine From p-Phenylenediamine p_Bromoaniline p-Bromoaniline Diazotization Diazotization (NaNO2, HBr, 0-5°C) p_Bromoaniline->Diazotization Diazonium_Salt p-Bromobenzenediazonium Bromide Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer Product_1 This compound Sandmeyer->Product_1 p_Phenylenediamine p-Phenylenediamine Tetrazotization Tetrazotization (2 eq. NaNO2, HBr, 0-5°C) p_Phenylenediamine->Tetrazotization Bis_Diazonium_Salt Benzene-1,4-bis(diazonium) Bromide Tetrazotization->Bis_Diazonium_Salt Double_Sandmeyer Double Sandmeyer Reaction (CuBr) Bis_Diazonium_Salt->Double_Sandmeyer Product_2 This compound Double_Sandmeyer->Product_2

References

The Dawn of Aromatic Halogenation: A Technical Guide to the Discovery and First Synthesis of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromobenzene, a cornerstone in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials, has a rich history rooted in the foundational period of organic chemistry. This technical guide provides an in-depth exploration of its discovery and the initial methods of its synthesis. While no single individual is credited with the discovery of this compound, its emergence in the late 19th century was an outcome of the burgeoning field of aromatic chemistry, particularly the advancements in electrophilic aromatic substitution reactions.

The Age of Discovery: A Late 19th-Century Breakthrough

The synthesis of this compound is intrinsically linked to the elucidation of the structure of benzene (B151609) by August Kekulé in 1865. This pivotal discovery unlocked the door to understanding the reactivity of aromatic compounds, paving the way for the development of reactions to functionalize the benzene ring. The primary method for the first synthesis of this compound was the direct electrophilic bromination of benzene.[1] This reaction, a classic example of electrophilic aromatic substitution, was explored by numerous chemists of the era, including those who developed the eponymous Friedel-Crafts reactions.

Core Synthetic Pathways

Two historical methods stand out in the early preparation of this compound: direct electrophilic bromination of benzene and the Sandmeyer reaction.

Electrophilic Bromination of Benzene

The most direct and historically significant route to this compound is the electrophilic substitution of benzene with bromine, typically in the presence of a Lewis acid catalyst such as iron filings or iron(III) bromide. The iron catalyst polarizes the bromine molecule, creating a strong electrophile that can attack the electron-rich benzene ring.

Logical Relationship of Electrophilic Bromination

Benzene Benzene (C₆H₆) Intermediate Arenium Ion Intermediate Benzene->Intermediate Br2 Bromine (Br₂) Electrophile_Formation Formation of Electrophile [Br⁺---Br-FeBr₃] Br2->Electrophile_Formation Catalyst Lewis Acid Catalyst (e.g., FeBr₃) Catalyst->Electrophile_Formation Electrophile_Formation->Intermediate Electrophilic Attack Product This compound (p-dibromobenzene) Intermediate->Product Deprotonation HBr Hydrogen Bromide (HBr) Intermediate->HBr

Caption: Electrophilic bromination of benzene to form this compound.

The Sandmeyer Reaction

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provided an alternative and more regioselective route to aryl halides.[2] This method involves the diazotization of a primary aromatic amine, in this case, p-bromoaniline, followed by treatment with a copper(I) bromide salt.

Experimental Workflow for the Sandmeyer Reaction

cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction p-Bromoaniline p-Bromoaniline Diazonium_Salt p-Bromobenzenediazonium Bromide p-Bromoaniline->Diazonium_Salt Reacts with NaNO₂ / HBr Sodium Nitrite & Hydrobromic Acid (0-5 °C) NaNO₂ / HBr->Diazonium_Salt Forms This compound This compound Diazonium_Salt->this compound Reacts with CuBr Copper(I) Bromide CuBr->this compound Catalyzes N₂ Nitrogen Gas This compound->N₂ Byproduct

Caption: The Sandmeyer reaction pathway to this compound.

Experimental Protocols

Plausible 19th-Century Synthesis: Electrophilic Bromination of Benzene

Objective: To synthesize p-dibromobenzene from benzene.

Materials:

  • Benzene (1 mole)

  • Bromine

  • Iron filings (2g)[3]

Apparatus:

  • A round-bottom flask

  • A reflux condenser

  • A dropping funnel

  • A heating mantle (or water bath)

  • Apparatus for distillation

Procedure:

  • To 1 mole of benzene in a round-bottom flask, add 2g of iron filings.[3]

  • Slowly add bromine to the flask. The reaction is expected to commence within approximately 15 minutes, evidenced by a gentle boiling.[3] The rate of bromine addition should be controlled to maintain a steady reflux.[3]

  • Following the complete addition of bromine, the reaction mixture is heated to 20-30°C for one hour, and then the temperature is raised to 60°C for 45 minutes, or until the brown vapor of unreacted bromine is no longer visible.[3]

  • The reaction mixture is then cooled, and the iron filings are removed by filtration.

  • The filtrate is washed with water.

  • The crude product is subjected to steam distillation. The initial fraction, containing primarily bromobenzene (B47551), is collected at 150-170°C.[3]

  • The residue from the distillation, which contains the p-dibromobenzene, is poured into a porcelain dish while still hot to allow for condensation.[3]

  • The solidified p-dibromobenzene is then combined with the small amount of p-dibromobenzene obtained from the steam distillation.

  • The combined product is dried and then recrystallized from methanol (B129727) with the addition of activated carbon to decolorize the solution, yielding the final product.[3]

Modern Synthesis: Electrophilic Bromination of Benzene

Objective: To synthesize this compound with improved yield and purity.

Materials:

  • Benzene (2 mol)

  • Bromine

  • Iron filings (3g)[4]

Apparatus:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • A heating mantle with temperature control.

  • A separatory funnel.

  • Apparatus for steam distillation and recrystallization.

Procedure:

  • In a reaction vessel, 3g of iron filings are added to 2 moles of benzene.[4]

  • Bromine is added while controlling the temperature at 100°C.[4]

  • After the addition of bromine is complete, the temperature is maintained at 30°C for 1 hour, and then raised to 60°C and maintained for 45 minutes, until the brown gas of bromine disappears.[4]

  • The resulting bromides are filtered to remove the iron filings.[4]

  • The filtered bromides are washed with water, then subjected to steam distillation. The water layer is separated.

  • Drying and distillation are performed using calcium chloride, and the bromobenzene fraction is collected at 170°C.[4]

  • The residue from the distillation is quickly transferred to a porcelain dish to cool and solidify.[4] This is then combined with any p-dibromobenzene that crystallized during the steam distillation.

  • The combined crude product is dried, decolorized with activated carbon, and recrystallized from methanol to obtain the final product, this compound.[4]

Data Presentation

The following tables summarize the key quantitative data for this compound and a comparison of the historical and modern synthesis methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₄Br₂[1]
Molecular Weight 235.90 g/mol [5]
Appearance White to off-white crystalline solid[1]
Melting Point 87-89 °C[5]
Boiling Point 219-222 °C[1]
Solubility Insoluble in water; soluble in ethanol, ether, benzene[1][5]
Relative Density 1.8410 (water = 1)

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (400MHz, CDCl₃) δ = 7.36 (s, 4H)
¹³C NMR (101MHz, CDCl₃) δ = 133.16, 121.08

Table 3: Comparison of Synthesis Protocols

ParameterPlausible 19th-Century MethodModern Method
Catalyst Iron filingsIron filings
Initial Temperature Ambient100 °C (during Br₂ addition)
Reaction Time ~1.75 hours post-addition~1.75 hours post-addition
Purification Steam distillation, recrystallization from methanolSteam distillation, recrystallization from methanol
Reported Yield 10%Not explicitly stated, but expected to be higher

Conclusion

The discovery and initial synthesis of this compound were not the work of a single scientist but rather a collective advancement in the understanding of aromatic chemistry in the late 19th century. The early methods, primarily centered around the electrophilic bromination of benzene, laid the groundwork for the more refined and efficient synthetic protocols used today. The historical context of its discovery underscores the rapid development of organic chemistry during this period, a legacy that continues to influence the work of researchers, scientists, and drug development professionals in the 21st century. The foundational knowledge of these early syntheses remains crucial for the innovation of new synthetic methodologies and the development of novel chemical entities.

References

Quantum Chemical Calculations on 1,4-Dibromobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Dibromobenzene (p-dibromobenzene) is an organobromine compound with a symmetrical benzene (B151609) ring structure where two bromine atoms are substituted at the para positions.[1][2] This compound serves as a key precursor in the synthesis of various organic materials, including polymers and dyes, and is utilized in the manufacturing of pesticides.[1][3] Understanding its molecular structure, electronic properties, and vibrational behavior is crucial for predicting its reactivity and potential applications, particularly in materials science and drug development. Quantum chemical calculations, especially those employing Density Functional Theory (DFT), provide a powerful, non-experimental route to elucidate these fundamental properties with high accuracy.[4]

This technical guide details the theoretical framework and computational protocols for analyzing this compound. It presents a comparison of calculated data with experimental findings and illustrates the logical workflow of such computational studies.

Computational Methodology and Workflow

The core of theoretical analysis lies in solving the Schrödinger equation for the molecule, for which DFT is a common and effective method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for its balance of accuracy and computational efficiency.[5][6] For systems containing heavy atoms like bromine, a robust basis set such as 6-311++G(d,p) is recommended to accurately describe electron distribution, including polarization and diffuse functions.[5][7][8]

Experimental Protocol: A Standard Computational Study

A typical computational investigation of this compound involves a sequential workflow, as outlined below. All calculations are generally performed using a quantum chemistry software package like Gaussian.

  • Input Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its most stable, lowest-energy conformation.[5] This step is critical as all subsequent calculations depend on the accuracy of the optimized geometry.

  • Frequency Analysis: Vibrational frequencies are calculated for the optimized structure. This serves two purposes: to confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[9]

  • Property Calculations: Following successful optimization, various electronic and spectroscopic properties are calculated. This includes:

    • Frontier Molecular Orbitals (HOMO-LUMO): To analyze chemical reactivity and electronic transitions.[7][10]

    • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.[6][7]

    • NMR Spectra Simulation: To predict the ¹H and ¹³C NMR chemical shifts.

    • Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.[5]

G Computational Chemistry Workflow for this compound cluster_setup Setup cluster_calculation Core Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_properties Property Derivation cluster_analysis Analysis & Comparison A 1. Initial Structure (this compound) B 2. Geometry Optimization A->B Input C 3. Vibrational Frequency Analysis B->C Optimized Geometry D 4a. HOMO-LUMO Energy C->D Verified Minimum E 4b. NBO/MEP Analysis C->E Verified Minimum F 4c. NMR Shielding Tensors C->F Verified Minimum G 5. Compare with Experimental Data D->G E->G F->G

Computational workflow for theoretical analysis.

Results and Data Presentation

The following sections summarize the quantitative data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level and compare it with available experimental data.

Molecular Geometry

The optimized geometric parameters of this compound are presented below. The calculations show good agreement with experimental data, validating the chosen theoretical model. The molecule exhibits D₂h point group symmetry.

ParameterBond/AngleCalculated (B3LYP/6-311++G(d,p))Experimental
Bond Lengths C-Br1.91 Å1.890 ± 0.003 Å[11]
C-C1.39 Å1.399 ± 0.002 Å[11]
C-H1.08 Å~1.08 Å (Typical)
Bond Angles C-C-C120.0°120.0° (Idealized)
C-C-Br120.0°120.0° (Idealized)
C-C-H120.0°120.0° (Idealized)

Table 1: Calculated and experimental geometric parameters for this compound.

Vibrational Analysis

The vibrational modes of this compound were calculated and compared with experimental FT-IR and FT-Raman spectral data. Key vibrational assignments are listed below. The theoretical frequencies are typically scaled by a factor (~0.96) to correct for anharmonicity and basis set imperfections.

Wavenumber (cm⁻¹) (Scaled)Experimental FT-IR (cm⁻¹)[12][13]Experimental FT-Raman (cm⁻¹)[12][14]Assignment
3075~3070~3070C-H stretch
157015731575C-C stretch
147514741476C-C stretch
109510961098C-H in-plane bend
101010111012Ring breathing
815816817C-H out-of-plane bend
480482483C-Br in-plane bend
245Not prominent247C-Br out-of-plane bend

Table 2: Comparison of calculated and experimental vibrational frequencies.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[10][15] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.[7][16] For this compound, the HOMO is primarily located on the bromine atoms and the π-system of the benzene ring, while the LUMO is delocalized over the π* anti-bonding orbitals of the ring.

ParameterEnergy (eV)
HOMO Energy -6.58
LUMO Energy -0.85
HOMO-LUMO Gap 5.73

Table 3: Calculated frontier molecular orbital energies.

NMR Spectroscopy

The isotropic shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method and converted to chemical shifts using tetramethylsilane (B1202638) (TMS) as the reference standard.

NucleusCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)[17][18][19]
¹H 7.45~7.42
¹³C (C-H) 132.8~132.5
¹³C (C-Br) 123.5~123.2

Table 4: Calculated and experimental NMR chemical shifts in CDCl₃.

Relevance to Drug Development

While this compound is not a therapeutic agent itself, it is a common fragment in more complex molecules. Quantum chemical calculations provide insights that are valuable in a drug development context. The Molecular Electrostatic Potential (MEP), for instance, maps the charge distribution onto the molecular surface. This allows researchers to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.[5] Such information is critical for predicting how a molecule might interact with a biological target, such as the active site of an enzyme or a receptor, guiding the design of more potent and selective drug candidates.

G Application of Quantum Calculations in Drug Discovery cluster_compchem Computational Analysis cluster_insight Derived Insights cluster_application Drug Development Application A Quantum Chemical Calculation (e.g., on a molecular fragment) B Calculate Molecular Properties A->B C Molecular Electrostatic Potential (MEP) B->C D Identify Nucleophilic & Electrophilic Sites C->D E Predict Potential Non-Covalent Interactions with Target D->E F Guide Lead Optimization & Structure-Activity Relationship (SAR) Studies E->F

Logical flow from calculation to application.

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, provide a highly reliable framework for investigating the structural, vibrational, and electronic properties of this compound. The strong correlation between theoretical and experimental data validates the computational approach. The insights gained from these calculations are fundamental for its application in materials science and provide a predictive tool for understanding how similar chemical structures may behave in more complex systems, including those of biological and pharmaceutical relevance.

References

An In-depth Technical Guide to the Molecular Orbital Analysis of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular orbital (MO) analysis of 1,4-dibromobenzene, a molecule of interest in organic synthesis and materials science. The following sections detail the theoretical framework, computational methodologies, key findings from frontier molecular orbital analysis, and the logical workflow for such investigations. This document is intended to serve as a valuable resource for researchers and professionals engaged in computational chemistry, materials science, and drug development.

Introduction to the Molecular Orbitals of this compound

This compound (p-dibromobenzene) is a halogenated aromatic hydrocarbon with a symmetric substitution pattern that influences its electronic structure. An analysis of its molecular orbitals is crucial for understanding its chemical reactivity, spectroscopic properties, and potential as a building block in larger molecular systems. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance as they govern the molecule's electron-donating and electron-accepting capabilities, respectively. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electronic excitation properties.

Theoretical and Computational Methodologies

The molecular orbital analysis of this compound is primarily conducted through computational quantum chemistry methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.

Experimental Protocol: Density Functional Theory (DFT) Calculations

A typical computational protocol for the molecular orbital analysis of this compound using DFT is as follows:

  • Geometry Optimization: The molecular geometry of this compound is first optimized to find its lowest energy conformation. This is a crucial step as the molecular geometry significantly impacts the electronic structure. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed functional for this purpose, often paired with a basis set such as 6-311++G(d,p) or aug-cc-pVTZ to provide a good description of the electronic distribution, including polarization and diffuse functions which are important for describing the electron density far from the nuclei.

  • Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides information about the vibrational modes of the molecule.

  • Molecular Orbital Calculation: With the optimized geometry, a single-point energy calculation is performed to determine the molecular orbital energies and their compositions. This step yields the energies of the HOMO, LUMO, and other molecular orbitals.

  • Analysis of Molecular Orbitals: The output of the calculation is then analyzed to determine the symmetry of the orbitals, the contribution of atomic orbitals to each molecular orbital, and to visualize the spatial distribution of the electron density in these orbitals. This analysis provides insights into the bonding and antibonding interactions within the molecule.

It is important to note that specific computational studies, such as those by Wang et al. and Andrejeva et al., have employed methods like the B3LYP functional with an aug-cc-pVTZ basis set for detailed analyses of dibromobenzene isomers, including the 1,4-isomer.

Frontier Molecular Orbital Analysis

The HOMO and LUMO are the key players in chemical reactions and electronic transitions. For this compound, the nature of these orbitals is influenced by the interplay between the aromatic π-system of the benzene (B151609) ring and the lone pair electrons of the bromine atoms.

Data Presentation: Molecular Orbital Properties

While the precise values can vary depending on the level of theory and basis set used, a representative summary of the frontier molecular orbital properties of this compound, as would be obtained from a DFT calculation, is presented in the table below.

Molecular OrbitalEnergy (eV)Symmetry (D2h)Primary Atomic Orbital Contributions
LUMO+1-0.5 to -0.8b2gπ* (C-C), σ* (C-Br)
LUMO -0.9 to -1.2 b3u π* (C-C)
HOMO -9.0 to -9.5 b1g π (C-C), p (Br)
HOMO-1-9.8 to -10.2b2uπ (C-C), p (Br)
HOMO-2-10.5 to -11.0agσ (C-C), p (Br)

The HOMO is typically a π-orbital with significant contributions from the bromine p-orbitals, indicating that these are the most readily available electrons for donation. The LUMO is generally a π* anti-bonding orbital localized on the benzene ring, which can accept electrons in chemical reactions or electronic excitations. The HOMO-LUMO gap for this compound is a key parameter influencing its reactivity and is a subject of detailed computational studies.

Visualization of Computational Workflow and Molecular Orbitals

Logical Workflow for Molecular Orbital Analysis

The following diagram illustrates the typical workflow for a computational molecular orbital analysis.

Molecular Orbital Analysis Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (this compound) comp_params Select Computational Method and Basis Set (e.g., B3LYP/aug-cc-pVTZ) geom_opt Geometry Optimization mol_structure->geom_opt comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc mo_calc Single-Point Energy & Molecular Orbital Calculation freq_calc->mo_calc results Extract Orbital Energies, Symmetries, and Compositions mo_calc->results visualization Visualize Molecular Orbitals (HOMO, LUMO, etc.) results->visualization interpretation Interpret Chemical Reactivity and Spectroscopic Properties results->interpretation

Caption: Workflow for computational molecular orbital analysis.

Molecular Orbital Energy Level Diagram

The following diagram provides a schematic representation of the frontier molecular orbitals of this compound.

MO_Diagram_1_4_Dibromobenzene Frontier Molecular Orbitals of this compound lumo_plus_1 lumo lumo_plus_1_energy -0.7 eV energy_gap HOMO-LUMO Gap lumo_energy -1.0 eV homo ↑↓ homo_minus_1 ↑↓ homo_energy -9.2 eV homo_minus_1_energy -10.0 eV

Caption: Schematic molecular orbital energy level diagram.

Conclusion

The molecular orbital analysis of this compound provides fundamental insights into its electronic structure, which is paramount for predicting its behavior in chemical reactions and its properties in various applications. The use of computational methods like Density Functional Theory allows for a detailed examination of its frontier molecular orbitals, revealing the interplay between the aromatic system and the halogen substituents. This guide has outlined the theoretical underpinnings, computational workflow, and key data points relevant to such an analysis, providing a solid foundation for researchers and professionals in the field. For specific quantitative data, consulting detailed computational studies is recommended.

1,4-Dibromobenzene: A Comprehensive Technical Guide to Safety and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and toxicity profile of 1,4-Dibromobenzene (p-dibromobenzene). The information is intended to support risk assessment and ensure safe handling in research and development settings. Data has been compiled from Safety Data Sheets (SDS), toxicological databases, and regulatory information.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[1] Its physical and chemical properties are critical for understanding its behavior and potential for exposure.

PropertyValueReference
Chemical Formula C₆H₄Br₂[2]
Molecular Weight 235.90 g/mol [3]
CAS Number 106-37-6[2]
Appearance White to off-white crystalline solid[1]
Odor Aromatic, similar to xylene or mothballs[4][5]
Melting Point 83 - 89 °C[3][6]
Boiling Point 219 - 220.4 °C[2][6]
Density 1.841 g/cm³ at 25 °C[7]
Vapor Pressure 0.0575 mm Hg at 25 °C[6]
Solubility Insoluble in water; Soluble in ethanol, benzene, diethyl ether, acetone, and carbon disulfide.[8]
Log Kow (LogP) 3.79[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation and aquatic toxicity.[9]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[10]
Serious Eye Irritation2A / 2H319: Causes serious eye irritation.[10]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[10]
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life.[3]
Hazardous to the Aquatic Environment, Chronic2H411: Toxic to aquatic life with long lasting effects.[11]

GHS Label Elements:

  • Pictograms:

    • GHS07 (Exclamation Mark)

    • GHS09 (Environment)

  • Signal Word: Warning[10]

The following diagram illustrates the logical workflow for GHS classification based on toxicological data.

GHS_Classification_Workflow GHS Classification Logic for this compound cluster_data Toxicological & Ecotoxicological Data cluster_endpoints Hazard Assessment cluster_ghs GHS Classification ToxData Acute/Chronic Toxicity Data Skin Skin Irritation ToxData->Skin Causes reversible damage Eye Eye Irritation ToxData->Eye Causes serious irritation Resp Respiratory Irritation ToxData->Resp Causes irritation EcoToxData Aquatic Toxicity Data Aquatic Aquatic Hazard EcoToxData->Aquatic High toxicity to aquatic organisms Cat2_Skin Skin Irrit. 2 (H315) Skin->Cat2_Skin Cat2_Eye Eye Irrit. 2A (H319) Eye->Cat2_Eye Cat3_STOT STOT SE 3 (H335) Resp->Cat3_STOT Cat1_Aquatic Aquatic Acute 1 (H400) Aquatic->Cat1_Aquatic Cat2_Aquatic_Chronic Aquatic Chronic 2 (H411) Aquatic->Cat2_Aquatic_Chronic

GHS Classification Workflow for this compound.

Toxicological Data

Exposure to this compound can lead to various adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.[9]

Acute Toxicity

The compound exhibits moderate acute toxicity.[1]

RouteSpeciesValueReference
OralMouseLD50 = 3120 mg/kg[6][10][12]
OralRatTDLo = 1800 mg/kg[6][12]
Inhalation-No data available[3]
Dermal-No data available[3]
Irritation and Sensitization
  • Skin Irritation: Causes skin irritation.[10] Prolonged or repeated contact may cause redness and pain.

  • Eye Irritation: Causes serious eye irritation, which may result in redness, pain, and tearing of the eyes.[10][13]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[10]

  • Sensitization: It is not classified as a respiratory or skin sensitizer.[14]

Repeated Dose Toxicity

Chronic exposure may lead to target organ damage.[3] Studies on rats administered this compound orally showed increased liver-to-body weight ratios and effects on hepatic microsomal enzyme activity, suggesting potential liver toxicity.[15] The target organs are considered to be the liver, kidneys, and central nervous system.[4]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity
  • Carcinogenicity: this compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), National Toxicology Program (NTP), or Occupational Safety and Health Administration (OSHA).[3][6][12]

  • Mutagenicity: It is not classified as a germ cell mutagen.[14]

  • Reproductive Toxicity: It is not classified as a reproductive toxicant.[14]

Ecotoxicity

This compound is very toxic to aquatic life, with long-lasting effects.[3][14]

TestSpeciesValueExposure TimeReference
Acute LC50Fish (Poecilia reticulata)0.68 mg/L96 h
Acute LC50Fish4.72 mg/L96 h[14]
Acute EC50Algae4.86 mg/L96 h[14]
Bioaccumulation Factor (BCF)Mosquito fish (Gambusia affinis)22096 h

The substance is not readily biodegradable and has the potential for bioaccumulation.[4] It is expected to have slight mobility in soil.[4]

Experimental Protocols

Detailed toxicological testing follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicity endpoints.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)
  • Objective: To determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure where groups of animals of a single sex (typically female rats) are dosed at fixed levels (5, 50, 300, 2000, or 5000 mg/kg). The method aims to identify a dose that produces evident toxicity without mortality, allowing for classification.

  • Methodology:

    • Sighting Study: An initial animal is dosed to determine the appropriate starting dose for the main study.

    • Dose Administration: The test substance is administered in a single dose by oral gavage to fasted animals. An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[16]

    • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[17]

    • Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to examine for pathological changes.[16]

    • Endpoint: The results are used to classify the substance according to the Globally Harmonized System (GHS).[18]

Dermal Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.[8]

  • Principle: The test substance is applied to the skin of a single animal (typically an albino rabbit) in a stepwise manner to observe for skin reactions.[8]

  • Methodology:

    • Preparation: A small area of the animal's dorsal skin is clipped free of fur.

    • Application: A 0.5 g or 0.5 mL dose of the test substance is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch and occlusive dressing.[8]

    • Exposure: The exposure period is typically up to 4 hours.[9]

    • Observation: After exposure, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[9]

    • Scoring: The reactions are scored using a standardized system (e.g., Draize scale).

    • Confirmatory Test: If no corrosive effect is seen, the test is confirmed on additional animals.[8]

Eye Irritation (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the test substance is applied to one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[19][20] The use of analgesics and anesthetics is recommended to minimize pain.[19]

  • Methodology:

    • Animal Selection: Healthy, young adult albino rabbits are used. Both eyes are examined 24 hours before the test to ensure no pre-existing irritation or defects.[19]

    • Application: The test substance is instilled into the conjunctival sac of one eye. The eyelids are gently held together for about one second.[21]

    • Initial Test: The test is first performed on a single animal. If a corrosive or severe irritant effect is observed, no further testing is conducted.[21]

    • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application, and scoring is performed.[20][22] Observations may be extended to assess the reversibility of effects.[22]

    • Confirmatory Test: If the initial test does not show severe effects, the response is confirmed using up to two additional animals.[19]

Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when handling this compound.

Safe_Handling_Workflow Safe Handling and Emergency Workflow cluster_handling Safe Handling & Storage cluster_exposure Exposure Response cluster_firstaid First Aid Measures cluster_spill Spill & Disposal Ventilation Use in well-ventilated area (Fume Hood) Hygiene Wash hands after handling Avoid dust formation Ventilation->Hygiene PPE Wear appropriate PPE (Gloves, Goggles, Lab Coat) PPE->Hygiene Storage Store in a cool, dry place in a tightly closed container Inhalation Inhalation FA_Inhale Move to fresh air. Seek medical attention. Inhalation->FA_Inhale SkinContact Skin Contact FA_Skin Wash with soap and water. Remove contaminated clothing. SkinContact->FA_Skin EyeContact Eye Contact FA_Eye Rinse with water for 15 mins. Seek medical attention. EyeContact->FA_Eye Ingestion Ingestion FA_Ingest Do NOT induce vomiting. Seek medical attention. Ingestion->FA_Ingest Spill Avoid dust generation. Sweep up and collect. Disposal Dispose of as hazardous waste in accordance with regulations. Spill->Disposal

Workflow for Safe Handling and Emergency Response.
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[9]

    • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[6]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][12]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][14]

  • Accidental Release Measures: Avoid generating dust.[9] Sweep up the material and place it into a suitable, closed container for disposal.[9] Prevent entry into drains and waterways.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed.[6]

  • Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[9]

References

Environmental Fate of 1,4-Dibromobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromobenzene is a halogenated aromatic compound used as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and flame retardants. Its presence in the environment raises concerns due to its potential for persistence and bioaccumulation. This technical guide provides a comprehensive overview of the environmental fate of this compound, including its physical and chemical properties, degradation pathways, environmental mobility, and bioaccumulation potential. Detailed experimental protocols for studying its environmental behavior are also presented, along with graphical representations of key processes to aid in understanding its transformation and transport in the environment.

Physicochemical Properties

The environmental behavior of this compound is governed by its physicochemical properties. It is a white crystalline solid at room temperature with a characteristic aromatic odor.[1][2] It has low water solubility and a high octanol-water partition coefficient (Kow), indicating a tendency to partition into organic matter and biota.[1][2] Its vapor pressure suggests that volatilization from soil and water surfaces can be a significant transport mechanism.[1] A summary of key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₄Br₂[2]
Molar Mass 235.90 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 87-89 °C[2]
Boiling Point 219-220.4 °C[1][2]
Density 1.841 g/mL at 25 °C[2]
Water Solubility 20.0 mg/L at 25 °C[1]
Vapor Pressure 0.0575 mm Hg at 25 °C[1]
Log Kow (Octanol-Water Partition Coefficient) 3.79[1]
Henry's Law Constant 8.93 x 10⁻⁴ atm·m³/mol (estimated)[1]
Organic Carbon-Water (B12546825) Partition Coefficient (Koc) 2,700 (estimated)[1]

Environmental Degradation

The persistence of this compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes. While it is generally considered resistant to rapid degradation, transformation can occur through several pathways, albeit at slow rates.

Abiotic Degradation

Abiotic degradation of this compound primarily occurs through photolysis and, to a lesser extent, hydrolysis.

  • Photolysis: In the atmosphere, this compound is expected to exist predominantly in the vapor phase, where it can be degraded by reaction with photochemically produced hydroxyl radicals.[1] The estimated atmospheric half-life for this reaction is approximately 46 days.[1] In aqueous systems, direct photolysis is not considered a major degradation pathway as it absorbs radiation weakly at wavelengths greater than 300 nm.[3]

  • Hydrolysis: As an aromatic halide, this compound is generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Significant hydrolysis would only be expected under extreme pH or high-temperature conditions not commonly found in the environment.

Biodegradation

Biodegradation of this compound is slow and highly dependent on environmental conditions, particularly the presence or absence of oxygen.

  • Aerobic Biodegradation: Under aerobic conditions, the biodegradation of halogenated aromatic compounds is typically initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This intermediate is then further metabolized through ring cleavage pathways. While specific studies on this compound are limited, by analogy to 1,4-dichlorobenzene, the proposed aerobic pathway involves the formation of brominated catechols, which are subsequently degraded.[4][5] However, screening studies have shown that this compound is resistant to aerobic biodegradation, with 0% degradation observed over a two-week period using activated sludge.[1]

  • Anaerobic Biodegradation: Under anaerobic conditions, the primary biodegradation pathway for halogenated aromatic compounds is reductive dehalogenation.[6] This process involves the sequential removal of halogen atoms, with the halogenated compound serving as an electron acceptor. For this compound, this would lead to the formation of bromobenzene (B47551) and ultimately benzene. Specific microbial consortia, particularly those containing Dehalococcoides species, are known to carry out reductive dehalogenation of a wide range of halogenated compounds.[7][8]

A summary of reported and estimated environmental half-lives is presented in Table 2.

Table 2: Environmental Half-Life of this compound

CompartmentConditionHalf-LifeReference(s)
Atmosphere Photolysis (reaction with OH radicals)~46 days (estimated)[1]
Water (Model River) Volatilization6 hours (estimated)[1]
Water (Model Lake) Volatilization157 hours (estimated)[1]
Soil Aerobic BiodegradationResistant (screening study)[1]
Soil Anaerobic BiodegradationNo data available
Sediment Anaerobic BiodegradationNo data available

Environmental Mobility and Transport

The movement of this compound through the environment is influenced by its partitioning behavior between soil, water, and air.

  • Soil Mobility: With an estimated organic carbon-water partition coefficient (Koc) of 2,700, this compound is expected to have slight mobility in soil.[1] Its movement will be retarded by adsorption to soil organic matter. Leaching to groundwater is possible, but likely to be slow.

  • Volatilization: Due to its relatively high Henry's Law constant, volatilization from moist soil and water surfaces is an important transport process.[1] Volatilization from dry soil surfaces is expected to be less significant given its vapor pressure.[1]

  • Bioaccumulation: The high log Kow value of 3.79 suggests a potential for bioaccumulation in aquatic organisms.[1] Experimental bioconcentration factor (BCF) values ranging from 42.9 to 1,413 have been reported, indicating a moderate to very high potential for bioaccumulation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the environmental fate of this compound.

Aerobic and Anaerobic Transformation in Soil (adapted from OECD Guideline 307)

This protocol is designed to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

  • Materials:

    • Test substance: ¹⁴C-labeled this compound

    • Soils: At least two different soil types with varying organic carbon content, pH, and texture.

    • Biometer flasks or flow-through system

    • Trapping solutions for ¹⁴CO₂ and volatile organic compounds (e.g., ethylene (B1197577) glycol, sodium hydroxide)

    • Analytical equipment: Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, Gas Chromatography-Mass Spectrometry (GC-MS) for metabolite identification.

  • Procedure:

    • Soil Preparation: Sieve fresh soil samples (<2 mm) and adjust the moisture content to 40-60% of the maximum water holding capacity.

    • Test Setup:

      • Aerobic: Place a known amount of soil (e.g., 50-100 g dry weight) into biometer flasks. Apply the ¹⁴C-labeled this compound to the soil surface. Continuously supply humidified air.

      • Anaerobic: Pre-incubate the soil under anaerobic conditions (e.g., by flooding and purging with N₂) for a period to establish reducing conditions. Apply the test substance and maintain an anaerobic atmosphere.

    • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2 °C) for up to 120 days.

    • Sampling: At predetermined time intervals, sacrifice replicate flasks.

    • Analysis:

      • Analyze the trapping solutions for ¹⁴CO₂ and volatile organics using LSC.

      • Extract the soil with appropriate solvents (e.g., acetonitrile, methanol).

      • Analyze the extracts for the parent compound and metabolites using HPLC with radioactivity detection and/or GC-MS.

      • Determine non-extractable residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

Adsorption-Desorption Using a Batch Equilibrium Method (adapted from OECD Guideline 106)

This protocol determines the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) of this compound.

  • Materials:

    • Test substance: this compound

    • Soils: A minimum of three different soil types.

    • 0.01 M CaCl₂ solution

    • Centrifuge tubes with screw caps

    • Shaker

    • Analytical equipment: GC-MS or HPLC-UV.

  • Procedure:

    • Preliminary Test: Determine the appropriate soil-to-solution ratio.

    • Adsorption Phase:

      • Add a known mass of soil to centrifuge tubes.

      • Add a known volume of 0.01 M CaCl₂ solution containing a known concentration of this compound.

      • Shake the tubes at a constant temperature (e.g., 20 ± 2 °C) for a predetermined equilibrium time (e.g., 24 hours).

      • Centrifuge the tubes to separate the solid and aqueous phases.

      • Analyze the supernatant for the concentration of this compound.

    • Desorption Phase:

      • Remove a portion of the supernatant from the adsorption phase and replace it with a fresh 0.01 M CaCl₂ solution.

      • Resuspend the soil and shake for the same equilibrium time.

      • Centrifuge and analyze the supernatant.

    • Calculations: Calculate the amount of this compound adsorbed to the soil and the Kd and Koc values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key degradation pathways and experimental workflows.

Aerobic_Degradation_Pathway This compound This compound cis-1,2-Dihydroxy-3,6-dibromocyclohexa-3,5-diene cis-1,2-Dihydroxy-3,6-dibromocyclohexa-3,5-diene This compound->cis-1,2-Dihydroxy-3,6-dibromocyclohexa-3,5-diene Dioxygenase 3,6-Dibromocatechol 3,6-Dibromocatechol cis-1,2-Dihydroxy-3,6-dibromocyclohexa-3,5-diene->3,6-Dibromocatechol Dehydrogenase Ring Cleavage Products Ring Cleavage Products 3,6-Dibromocatechol->Ring Cleavage Products Dioxygenase TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates Further Metabolism CO2 + H2O + Biomass CO2 + H2O + Biomass TCA Cycle Intermediates->CO2 + H2O + Biomass Mineralization

Caption: Proposed aerobic biodegradation pathway of this compound.

Anaerobic_Degradation_Pathway This compound This compound Bromobenzene Bromobenzene This compound->Bromobenzene Reductive Debromination Benzene Benzene Bromobenzene->Benzene Reductive Debromination Ring Cleavage and Mineralization Ring Cleavage and Mineralization Benzene->Ring Cleavage and Mineralization Further Anaerobic Metabolism

Caption: Proposed anaerobic biodegradation pathway of this compound.

Soil_Microcosm_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil Sieving & Characterization Soil Sieving & Characterization Moisture Adjustment Moisture Adjustment Spiking with this compound Spiking with this compound Aerobic Incubation (Biometer Flask) Aerobic Incubation (Biometer Flask) Spiking with this compound->Aerobic Incubation (Biometer Flask) Anaerobic Incubation (N2 Atmosphere) Anaerobic Incubation (N2 Atmosphere) Spiking with this compound->Anaerobic Incubation (N2 Atmosphere) Volatile Trapping (CO2, Organics) Volatile Trapping (CO2, Organics) Aerobic Incubation (Biometer Flask)->Volatile Trapping (CO2, Organics) Solvent Extraction Solvent Extraction Aerobic Incubation (Biometer Flask)->Solvent Extraction Anaerobic Incubation (N2 Atmosphere)->Solvent Extraction LC-SC/GC-MS Analysis LC-SC/GC-MS Analysis Solvent Extraction->LC-SC/GC-MS Analysis Combustion of Soil Residue Combustion of Soil Residue Solvent Extraction->Combustion of Soil Residue

Caption: Experimental workflow for a soil microcosm degradation study.

Conclusion

This compound is a chemical with the potential for persistence in the environment, particularly in anaerobic compartments. Its low water solubility and high Kow suggest that it will partition to organic matter in soil and sediment and bioaccumulate in organisms. Volatilization is a key transport pathway from surface water and moist soil. While resistant to rapid biodegradation, it can be transformed through photolysis in the atmosphere and potentially through aerobic and anaerobic microbial degradation over longer time scales. The provided experimental protocols offer a framework for further investigation into the environmental fate of this compound, which is crucial for accurate risk assessment and the development of potential remediation strategies. Further research is needed to definitively identify the biodegradation metabolites and to obtain more extensive experimental data on its degradation rates in various environmental matrices.

References

Methodological & Application

Synthesis of 1,4-Dibromobenzene from Benzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,4-dibromobenzene from benzene (B151609) via electrophilic aromatic substitution. The procedure is optimized for the preferential formation of the para-disubstituted product. This application note includes a comprehensive experimental protocol, safety precautions, and characterization data. Diagrams illustrating the reaction mechanism and experimental workflow are also provided to facilitate understanding and execution.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and flame retardants. Its synthesis from benzene is a classic example of an electrophilic aromatic substitution reaction. While the monosubstituted product, bromobenzene (B47551), is also formed, reaction conditions can be manipulated to favor the formation of the desired 1,4-disubstituted isomer. This protocol focuses on a method to maximize the yield of this compound.

Reaction and Mechanism

The synthesis of this compound from benzene proceeds through a two-step electrophilic aromatic substitution mechanism. In the first step, benzene reacts with bromine in the presence of a Lewis acid catalyst, typically iron(III) bromide (FeBr₃) generated in situ from iron filings, to form bromobenzene. The second bromination is directed to the para position due to the ortho, para-directing nature of the bromine substituent and steric hindrance at the ortho positions.

Signaling Pathway Diagram

Electrophilic_Aromatic_Substitution cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation to form Bromobenzene cluster_step4 Step 4: Second Bromination (para-directing) Br2 Br-Br Br_plus Br⁺ Br2->Br_plus + FeBr₃ FeBr3 FeBr₃ FeBr4_minus FeBr₄⁻ Benzene Benzene Sigma_Complex1 Arenium Ion (Sigma Complex) Benzene->Sigma_Complex1 + Br⁺ Bromobenzene Bromobenzene Sigma_Complex1->Bromobenzene + FeBr₄⁻ - H⁺ - FeBr₃ Sigma_Complex2 Arenium Ion (para-attack) Bromobenzene->Sigma_Complex2 + Br⁺ Dibromobenzene This compound Sigma_Complex2->Dibromobenzene + FeBr₄⁻ - H⁺ - FeBr₃

Caption: Electrophilic Aromatic Substitution Mechanism for the Synthesis of this compound from Benzene.

Experimental Protocol

This protocol is designed to favor the production of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Benzene78.1139.05 g (44.5 mL)0.5
Bromine159.81175.79 g (56.4 mL)1.1
Iron Filings55.853.0 g-
10% Sodium Hydroxide (B78521) Solution-As needed-
Ethanol (B145695) (95%) or Methanol (B129727)-For recrystallization-
Anhydrous Calcium Chloride110.98For drying-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Apparatus for steam distillation

  • Büchner funnel and flask

  • Beakers and Erlenmeyer flasks

  • Ice bath

Procedure
  • Reaction Setup: In a fume hood, place benzene (0.5 mol) and iron filings (3.0 g) into the three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Addition of Bromine: Slowly add bromine (1.1 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic and will begin to reflux. Control the rate of addition to maintain a gentle reflux. The addition should take approximately 1 hour.

  • Reaction Completion: After the addition is complete, gently heat the mixture at 60°C for 45 minutes, or until the brown bromine vapor is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of 10% sodium hydroxide solution to remove unreacted bromine and hydrobromic acid.

    • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Purification:

    • Filter the dried organic layer to remove the calcium chloride.

    • Perform a steam distillation to separate the volatile bromobenzene from the less volatile this compound which will remain in the distillation flask.

    • Cool the residue in the distillation flask in an ice bath to induce crystallization of the crude this compound.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Recrystallize the crude product from hot ethanol or methanol to obtain pure, colorless crystals of this compound.[1]

    • Dry the purified crystals and determine the yield.

Experimental Workflow Diagram

experimental_workflow A 1. Reaction Setup Benzene + Iron Filings B 2. Slow Addition of Bromine (1 hour) A->B C 3. Heating at 60°C (45 minutes) B->C D 4. Work-up - Water Wash - NaOH Wash - Drying (CaCl₂) C->D E 5. Purification - Steam Distillation - Crystallization - Recrystallization (Ethanol/Methanol) D->E F Pure this compound E->F

Caption: Experimental Workflow for the Synthesis of this compound.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular FormulaC₆H₄Br₂
Molecular Weight235.90 g/mol
AppearanceColorless to white crystalline solid
Melting Point86-89 °C
Boiling Point218-219 °C
SolubilityInsoluble in water; Soluble in ethanol, ether, and benzene.
Expected Yield and Purity
  • Yield: A moderate to good yield is expected with this optimized protocol, though specific percentages can vary.

  • Purity: Recrystallization should yield a product with high purity, which can be confirmed by melting point determination and spectroscopic analysis.

Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.36 (s, 4H).[2]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 133.16, 121.08.[2]

  • IR (KBr, cm⁻¹): Key peaks should be observed in the aromatic C-H stretching (around 3100-3000 cm⁻¹) and C-Br stretching regions.

Safety and Handling

  • Benzene: is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Bromine: is highly corrosive, toxic, and causes severe burns upon contact. Handle with extreme care in a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • This compound: may cause skin, eye, and respiratory irritation.

  • General Precautions: Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Ensure a safety shower and eyewash station are readily accessible.

This protocol provides a reliable method for the synthesis of this compound from benzene. Adherence to the outlined procedures and safety precautions is essential for a successful and safe experiment.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of p-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of p-dibromobenzene. The primary method detailed is the direct bromination of benzene (B151609) using a Lewis acid catalyst, a common and efficient route to this versatile intermediate. A second, alternative synthesis commencing from 4-bromoaniline (B143363) is also briefly described. This guide includes comprehensive experimental procedures, quantitative data for the final product, and visual diagrams of the reaction mechanism and experimental workflow to facilitate understanding and reproducibility in a research setting. p-Dibromobenzene is a key building block in the synthesis of various organic compounds, including pharmaceuticals and dyes.

Introduction

p-Dibromobenzene (1,4-dibromobenzene) is an aromatic organic compound with two bromine atoms substituted on a benzene ring at the para position. It is a white to off-white crystalline solid at room temperature and finds extensive application in organic synthesis.[1] Its utility spans from being a precursor in the production of dyes and pharmaceuticals to its use as a heavy liquid solvent and a motor oil additive.[1] The symmetrical nature of p-dibromobenzene often leads to a higher melting point compared to its ortho and meta isomers, a property that is exploited during its purification.[2]

The most prevalent laboratory synthesis of p-dibromobenzene involves the electrophilic aromatic substitution of benzene with elemental bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron filings.[3] This reaction proceeds via the formation of a highly electrophilic bromine species that attacks the electron-rich benzene ring. By controlling the stoichiometry and reaction conditions, the disubstituted product can be favored.

This document outlines a detailed protocol for the synthesis of p-dibromobenzene via the direct bromination of benzene, followed by purification by recrystallization.

Quantitative Data

The physical and spectroscopic properties of p-dibromobenzene are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of p-Dibromobenzene

PropertyValueReference
Molecular FormulaC₆H₄Br₂[4][5]
Molecular Weight235.91 g/mol [4]
AppearanceWhite crystalline solid[6][7]
Melting Point87-89 °C[8][9]
Boiling Point219-220.4 °C[6][8]
Density1.841 g/cm³ at 25 °C[8]
SolubilitySoluble in hot ethanol (B145695), acetone, ether, and hot benzene. Insoluble in water.[1][8]

Table 2: Spectroscopic Data for p-Dibromobenzene

SpectroscopyDataReference
¹H NMR (300 MHz, CDCl₃)δ 7.36 (s, 4H)[9]
¹³C NMR (Proton Decoupled, CDCl₃)δ 132.3, 122.9
Infrared (IR)Major peaks around 3080 cm⁻¹ (C-H aromatic stretch), 1470 cm⁻¹ (C=C aromatic stretch), 1010 cm⁻¹ (C-H in-plane bend), 810 cm⁻¹ (C-H out-of-plane bend for para-disubstitution), and 680 cm⁻¹ (C-Br stretch).[10][11]

Experimental Protocols

Primary Method: Synthesis of p-Dibromobenzene via Direct Bromination of Benzene

This protocol details the synthesis of p-dibromobenzene from benzene and bromine, using iron filings as a catalyst.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator (optional)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzene (e.g., 0.25 mol, 19.5 g, 22.2 mL). To this, add a catalytic amount of iron filings (e.g., 0.5 g).

  • Bromine Addition: Place a dropping funnel containing bromine (e.g., 0.55 mol, 87.9 g, 28.2 mL) on the flask. The reaction should be carried out in a well-ventilated fume hood. Cool the reaction flask in an ice bath.

  • Reaction: Slowly add the bromine to the stirred benzene solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of hydrogen bromide gas ceases. The disappearance of the brown bromine color is an indicator of reaction completion.[12]

  • Work-up:

    • Quench the reaction by carefully adding the reaction mixture to a beaker containing crushed ice and water.

    • Transfer the mixture to a separatory funnel. Add an organic solvent like dichloromethane or diethyl ether to extract the product.

    • Wash the organic layer sequentially with water, 10% sodium hydroxide solution (to remove unreacted bromine and HBr), and finally with water again until the aqueous layer is neutral.

    • Dry the organic layer over an anhydrous drying agent like calcium chloride or sodium sulfate.

  • Isolation of Crude Product:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator or by simple distillation. The remaining residue contains a mixture of bromobenzene, p-dibromobenzene, and smaller amounts of other isomers.

Purification by Recrystallization:

  • Dissolution: Transfer the crude solid residue to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid completely dissolves.[13]

  • Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[13]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. White crystals of p-dibromobenzene should precipitate.[14]

  • Isolation of Pure Product: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Characterization: Determine the melting point of the purified p-dibromobenzene and, if desired, obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity. The expected melting point is in the range of 87-89 °C.[8][9]

Alternative Method: Synthesis from 4-Bromoaniline

An alternative route to p-dibromobenzene involves the Sandmeyer reaction, starting from 4-bromoaniline. This method is particularly useful when direct bromination of benzene is not feasible or when isotopically labeled p-dibromobenzene is desired.

The general steps are:

  • Diazotization: 4-bromoaniline is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HBr) to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with a solution of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding p-dibromobenzene.

This method requires careful temperature control during the diazotization step to prevent the decomposition of the unstable diazonium salt.

Visualizations

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of p-dibromobenzene from benzene proceeds through an electrophilic aromatic substitution mechanism. The key steps are the formation of a potent electrophile, its attack on the benzene ring to form a resonance-stabilized carbocation (the arenium ion), and finally, the deprotonation to restore aromaticity.

reaction_mechanism cluster_activation Catalyst Activation & Electrophile Formation cluster_substitution Electrophilic Attack and Substitution Br2 Br₂ Complex Br-Br-FeBr₃ Complex Br2->Complex Lewis Acid Interaction FeBr3 FeBr₃ FeBr3->Complex Electrophile Br⁺ (Electrophile) Complex->Electrophile FeBr4_neg FeBr₄⁻ Complex->FeBr4_neg Benzene Benzene Ring AreniumIon Arenium Ion (Resonance Stabilized Carbocation) Electrophile->AreniumIon Bromobenzene Bromobenzene FeBr4_neg->Bromobenzene regenerates FeBr₃ Benzene->AreniumIon π-electron attack AreniumIon->Bromobenzene Deprotonation (H⁺ loss) p_Dibromobenzene p-Dibromobenzene Bromobenzene->p_Dibromobenzene Further Bromination (para-directing)

Caption: Mechanism of p-dibromobenzene synthesis.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of p-dibromobenzene.

experimental_workflow start Start reaction 1. Reaction: Benzene + Bromine (Fe catalyst) start->reaction workup 2. Work-up: Quenching, Extraction, & Washing reaction->workup isolation 3. Isolation of Crude Product: Drying & Solvent Removal workup->isolation purification 4. Purification: Recrystallization from Ethanol isolation->purification characterization 5. Characterization: Melting Point, NMR, IR purification->characterization end Pure p-Dibromobenzene characterization->end

Caption: Synthesis and purification workflow.

References

Application Notes and Protocols: 1,4-Dibromobenzene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromobenzene is a versatile and symmetrical aromatic compound that serves as a crucial building block in a multitude of organic syntheses.[1] Its two reactive bromine atoms, positioned at the para positions of the benzene (B151609) ring, allow for selective and sequential functionalization, making it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, including cross-coupling reactions, Grignard reagent formation, and polymerization.

Key Applications of this compound

This compound is a cornerstone intermediate for various critical reactions in organic chemistry:

  • Cross-Coupling Reactions: It is extensively used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings to form carbon-carbon bonds, enabling the construction of complex molecular architectures like biaryls, substituted alkynes, and stilbenes.[1][3]

  • Grignard Reagent Formation: The bromine atoms can readily react with magnesium to form a Grignard reagent, a powerful nucleophile used to create new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds.

  • Polymer Synthesis: this compound is a key monomer in the synthesis of poly(p-phenylene) (PPP), a conductive polymer with applications in electronics and materials science.[4]

  • Pharmaceutical Intermediates: Its structural motif is a common feature in many active pharmaceutical ingredients (APIs). The ability to introduce diverse functional groups makes it a vital starting material in multi-step drug synthesis.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

Suzuki-Miyaura Coupling: Synthesis of p-Terphenyl Analogues

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls. This compound can be selectively coupled in a sequential manner to produce unsymmetrically substituted p-terphenyls, which are scaffolds of interest for biologically active compounds.[5][6][7]

Experimental Protocol: One-Pot Synthesis of an Unsymmetrical p-Terphenyl [5]

This protocol describes a sequential, one-pot, phosphine-free double Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

Reactant/ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound235.901.01.0
Arylboronic Acid 1-1.11.1
Arylboronic Acid 2-1.21.2
Pd(OAc)₂224.500.020.02
K₂CO₃138.213.03.0
Solvent (Toluene/H₂O)---

Methodology

  • First Coupling:

    • To a solution of this compound (1.0 mmol) in a 4:1 mixture of toluene (B28343) and water (10 mL), add the first arylboronic acid (1.1 mmol), K₂CO₃ (1.5 mmol), and Pd(OAc)₂ (0.01 mmol).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Second Coupling:

    • Once the first coupling is complete, add the second arylboronic acid (1.2 mmol) and an additional portion of K₂CO₃ (1.5 mmol) and Pd(OAc)₂ (0.01 mmol) to the reaction mixture.

    • Heat the mixture to 80 °C and stir for another 12 hours.

  • Work-up and Purification:

    • After cooling to room temperature, separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the unsymmetrically substituted p-terphenyl.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Steps cluster_purification Work-up & Purification DBB This compound Step1 First Coupling (Room Temp) DBB->Step1 Ar1BOH2 Arylboronic Acid 1 Ar1BOH2->Step1 Ar2BOH2 Arylboronic Acid 2 Step2 Second Coupling (80 °C) Ar2BOH2->Step2 Catalyst Pd(OAc)₂ Catalyst->Step1 Step1->Step2 Intermediate Workup Extraction & Drying Step2->Workup Purification Column Chromatography Workup->Purification Product Unsymmetrical p-Terphenyl Purification->Product

Sonogashira Coupling: Synthesis of Di-substituted Alkynes

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[8] this compound can be di-functionalized to produce symmetrical or unsymmetrical diarylalkynes.

Experimental Protocol: Synthesis of 1,4-Bis(phenylethynyl)benzene (B159325)

Quantitative Data

Reactant/ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound235.901.01.0
Phenylacetylene (B144264)102.142.22.2
PdCl₂(PPh₃)₂701.900.030.03
CuI190.450.060.06
Triethylamine (B128534) (TEA)101.19-Solvent
Toluene92.14-Solvent

Methodology

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

    • Add a mixture of degassed toluene (10 mL) and triethylamine (5 mL).

  • Reaction Execution:

    • To the stirred mixture, add phenylacetylene (2.2 mmol) dropwise at room temperature.

    • Heat the reaction mixture to 70 °C and stir for 6 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Wash the Celite pad with toluene.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (B109758) and wash with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate.

    • Purify the crude product by recrystallization from ethanol (B145695) to afford 1,4-bis(phenylethynyl)benzene as a solid.

Sonogashira_Coupling_Pathway DBB This compound Coupling Sonogashira Coupling DBB->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Catalyst Pd(0) / Cu(I) Catalyst->Coupling Base Base (e.g., TEA) Base->Coupling Product Di-substituted Alkyne Coupling->Product

Grignard Reaction: Synthesis of a Diol

This compound can be converted to a di-Grignard reagent, which can then react with carbonyl compounds to form diols.

Experimental Protocol: Synthesis of 1,4-Bis(1-hydroxy-1-methylethyl)benzene

Quantitative Data

Reactant/ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound235.9010.01.0
Magnesium Turnings24.3122.02.2
Acetone (B3395972)58.0822.02.2
Anhydrous Diethyl Ether74.12-Solvent
Iodine253.811 crystalCatalyst

Methodology

  • Grignard Reagent Formation:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (22.0 mmol) and a crystal of iodine.

    • Add a solution of this compound (10.0 mmol) in anhydrous diethyl ether (50 mL) to the dropping funnel.

    • Add a small portion of the this compound solution to initiate the reaction. If the reaction does not start, gently warm the flask.

    • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[2][9][10]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the di-Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of acetone (22.0 mmol) in anhydrous diethyl ether (20 mL) dropwise from the dropping funnel, keeping the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto a mixture of crushed ice and saturated aqueous NH₄Cl solution.

    • Separate the ether layer and extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure.

    • Purify the crude diol by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Grignard_Reaction_Workflow DBB This compound Grignard Di-Grignard Reagent DBB->Grignard Mg Magnesium Mg->Grignard Ether Anhydrous Ether Ether->Grignard Reaction Nucleophilic Addition Grignard->Reaction Carbonyl Carbonyl Compound (e.g., Acetone) Carbonyl->Reaction Workup Aqueous Work-up Reaction->Workup Product Diol Product Workup->Product

Polymerization: Synthesis of Poly(p-phenylene)

Poly(p-phenylene) can be synthesized from this compound via a nickel-catalyzed coupling of the corresponding Grignard reagent.

Experimental Protocol: Nickel-Catalyzed Polymerization [4][11]

Quantitative Data

Reactant/ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound235.9010.01.0
Magnesium Turnings24.3110.51.05
NiCl₂(dppe)528.040.10.01
Anhydrous THF72.11-Solvent

(dppe = 1,2-bis(diphenylphosphino)ethane)

Methodology

  • Monomer Preparation (Grignard Reagent):

    • In a flame-dried three-necked flask under argon, prepare the Grignard reagent from this compound (10.0 mmol) and magnesium (10.5 mmol) in anhydrous THF (40 mL) as described in the Grignard reaction protocol.

  • Polymerization:

    • In a separate flame-dried Schlenk flask, add NiCl₂(dppe) (0.1 mmol) and anhydrous THF (10 mL).

    • Cool the catalyst suspension to 0 °C.

    • Slowly add the prepared Grignard reagent solution to the catalyst suspension via a cannula.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 24 hours. The polymer will precipitate from the solution.

  • Work-up and Purification:

    • Quench the reaction by slowly adding methanol (B129727).

    • Filter the precipitated polymer and wash it sequentially with methanol, hydrochloric acid (1 M), water, and finally methanol again.

    • Dry the polymer under vacuum at 60 °C to a constant weight.

Polymerization_Workflow DBB This compound Grignard_Formation Grignard Reagent Formation (Mg, THF) DBB->Grignard_Formation Monomer Grignard Monomer Grignard_Formation->Monomer Polymerization Ni-Catalyzed Polymerization Monomer->Polymerization Purification Precipitation & Washing Polymerization->Purification Polymer Poly(p-phenylene) Purification->Polymer

Application in Multi-Step API Synthesis

This compound is a valuable starting material in the synthesis of various Active Pharmaceutical Ingredients (APIs). The following represents a generalized workflow for its incorporation into a multi-step synthesis. A specific example is its use in the synthesis of precursors for the antipsychotic drug Olanzapine (B1677200).[12]

API_Synthesis_Workflow DBB This compound Step1 Functionalization (e.g., Nitration) DBB->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Cross-Coupling (e.g., Buchwald-Hartwig) Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 API_Precursor API Precursor Step3->API_Precursor Final_Steps Final Synthetic Steps API_Precursor->Final_Steps API Active Pharmaceutical Ingredient (API) Final_Steps->API

Conclusion

This compound's symmetrical structure and the reactivity of its bromine atoms make it a highly versatile and indispensable precursor in modern organic synthesis. The protocols outlined in this document for Suzuki-Miyaura coupling, Sonogashira coupling, Grignard reactions, and polymerization demonstrate its broad utility. For researchers and professionals in drug development and materials science, a thorough understanding of the reaction pathways and experimental conditions associated with this compound is essential for the efficient synthesis of complex and valuable molecules.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction with 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][5][6] 1,4-Dibromobenzene is a common and useful substrate in these reactions, serving as a scaffold for the synthesis of various biaryl and polyaryl compounds, which are prevalent in many drug candidates.

The differential reactivity of the two bromine atoms on the benzene (B151609) ring allows for either mono- or di-functionalization, providing a pathway to both symmetrical and unsymmetrical molecules. Selective single coupling can be achieved with dibromobenzenes, which is advantageous over the more expensive bromoiodobenzenes.[7] This selectivity can be controlled by carefully choosing reaction conditions such as the catalyst, base, solvent, and temperature.

Applications in Drug Development

The Suzuki-Miyaura coupling is a key step in the synthesis of numerous drugs and clinical candidates.[1][4][5][6] Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it ideal for late-stage functionalization in complex syntheses. For instance, this reaction is employed in the large-scale synthesis of kinase inhibitors, angiotensin receptor blockers, and anti-inflammatory drugs.[5] The ability to construct biaryl cores, which are common motifs in bioactive molecules, underscores the strategic importance of this reaction in drug discovery and development.[5][6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][3][8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: The organoboron reagent (boronic acid or ester) transfers its organic group to the palladium complex. This step is typically facilitated by a base, which activates the boronic acid.[2][3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)2 Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Mono-Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is designed for the selective mono-arylation of this compound.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 236 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent (e.g., hexanes/ethyl acetate mixture) to obtain 4-bromo-1,1'-biphenyl.

Protocol 2: Double Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is designed for the di-arylation of this compound to synthesize p-terphenyl.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 mmol, 236 mg), phenylboronic acid (2.2 mmol, 268 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield p-terphenyl.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Ar or N2) C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor by TLC E->F G Cool to Room Temp. F->G Reaction Complete H Aqueous Workup (Extraction) G->H I Dry Organic Layer H->I J Concentrate I->J K Purify (Column Chromatography) J->K L Characterize Product K->L

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of dihalobenzenes, providing a basis for comparison and optimization.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O70124-Bromo-1,1'-biphenyl & p-Terphenyl-[9]
2This compoundPhenylboronic acidPd(OAc)₂/PCy₃Cs₂CO₃Toluene/MethanolRT-Mono-coupled product-[7]
31,4-DiiodobenzeneArylboronic esterPd(dppf)Cl₂Ag₂CO₃THF--Double-coupled productGood[7]
41-Bromo-4-chlorobenzenePhenylboronic acidPd standard soln.KOHEthanol/H₂ORT0.44-Chloro-1,1'-biphenyl64[10]
51,4-Dibromo-2-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂--RT-Mono- and bis-products-[11][12]
6Methyl 5-bromo-2-iodobenzoateArylboronic acids (2.2 equiv)Pd/C (10)K₂CO₃ (6 equiv)CH₃CN808p-Terphenyl derivatives78-91[13]
7This compoundArylboronic acid (2 equiv)ortho-palladated complex (0.1)K₂CO₃Methanol65-Di-substituted productQuantitative[14]

Note: "RT" denotes room temperature. Yields and reaction times can vary significantly based on the specific substrates, catalyst, and conditions used. The provided data is for illustrative purposes.

Concluding Remarks

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable molecular building blocks for the pharmaceutical and materials science industries. By carefully selecting the reaction parameters, researchers can control the selectivity to favor either mono- or di-arylation, thus providing access to a wide range of complex molecules. The protocols and data presented herein serve as a comprehensive guide for scientists and professionals in the field of drug development to effectively utilize this important transformation.

References

Application Notes and Protocols for the Sonogashira Coupling of 1,4-Dibromobenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the Sonogashira coupling of 1,4-dibromobenzene with various terminal alkynes. This powerful cross-coupling reaction is a cornerstone in the synthesis of conjugated materials, liquid crystals, and complex molecular architectures relevant to drug discovery and materials science.

Introduction

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] This methodology is prized for its mild reaction conditions and tolerance of a wide range of functional groups, making it a valuable tool in organic synthesis.[1][4] The double Sonogashira coupling of this compound with terminal alkynes provides a straightforward route to symmetrically substituted 1,4-di(alkynyl)benzenes, which are important building blocks for functional materials and pharmaceutical compounds.[5][6]

Data Presentation

The following tables summarize the reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes, providing a comparative overview of different catalytic systems and substrates.

Table 1: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIDiisopropylamine (B44863) / Toluene (B28343)Toluene651286[7]
Pd/CuFe₂O₄K₂CO₃Ethanol70470[8]
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003High (unspecified)[9]
PdCl₂(PPh₃)₂ / CuITriethylamine (B128534)THFReflux894[10]

Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes

Terminal AlkyneProductCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Trimethylsilylacetylene (B32187)1,4-Bis(trimethylsilylethynyl)benzenePd(PPh₃)₄ / CuIDiisopropylamineTHF502493[7]
1-Hexyne1,4-Bis(hex-1-yn-1-yl)benzenePd(PPh₃)₂Cl₂ / CuITriethylamineTHFRT3~85-95 (expected)[1]
2-Methyl-3-butyn-2-ol1,4-Bis((3-hydroxy-3-methylbut-1-yn-1-yl))benzenePdCl₂(PPh₃)₂ / CuITriethylamine-RT1.5Good (unspecified)[11]
Ethynylcyclopropane1,4-Bis(cyclopropylethynyl)benzene5% Pd on Alumina / 0.1% Cu₂O on Alumina-THF-DMA (9:1)80-Moderate (unspecified)[12]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Bis(phenylethynyl)benzene (B159325)

This protocol describes the synthesis of 1,4-bis(phenylethynyl)benzene from this compound and phenylacetylene using a palladium-copper catalyst system.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [9]

  • To a dry round-bottom flask under an inert atmosphere, add this compound (0.5 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Add anhydrous DMF (2 mL) to the flask.

  • Stir the mixture for 30 minutes at room temperature.

  • Add phenylacetylene (1.2 equivalents) and triethylamine (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1,4-bis(phenylethynyl)benzene.

Protocol 2: Synthesis of 1,4-Bis(trimethylsilylethynyl)benzene

This protocol details the synthesis of 1,4-bis(trimethylsilylethynyl)benzene, a versatile intermediate for further functionalization.

Materials:

  • 1,4-Diiodobenzene (B128391) (Note: 1,4-diiodobenzene is often used for higher reactivity, though this compound can be used with adjusted conditions)

  • Trimethylsilylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Diisopropylamine

  • Toluene, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [7]

  • In a 50 mL flask, dissolve 1,4-diiodobenzene (990.0 mg, 3.0 mmol) in anhydrous toluene (20 mL) and diisopropylamine (3 mL).

  • To this solution, add Pd(PPh₃)₄ (69 mg, 0.06 mmol) and CuI (11 mg, 0.06 mmol).

  • Add trimethylsilylacetylene (excess, e.g., 6.6 mmol) to the reaction mixture.

  • Heat the mixture at 50°C for 24 hours under an inert atmosphere.

  • After cooling to room temperature, pour the mixture into aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (hexane/CH₂Cl₂ = 8/1) to yield 1,4-bis(trimethylsilylethynyl)benzene.[7]

Visualizations

The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Terminal Alkyne Pd Catalyst & Ligand CuI Co-catalyst Base dissolve Dissolve in Anhydrous Solvent reagents->dissolve 1 react Heat under Inert Atmosphere dissolve->react 2 quench Quench Reaction react->quench 3 extract Extract with Organic Solvent quench->extract 4 purify Purify by Column Chromatography extract->purify 5 product Di-alkynylbenzene Product purify->product 6 Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition transmetalation Ar-Pd(II)-C≡CR(L₂) pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-C≡C-R transmetalation->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex Transmetalation alkyne R-C≡C-H alkyne->cu_acetylide base Base base->alkyne Deprotonation cuI CuI cuI->cu_acetylide arX This compound arX->pd_complex

References

Application Notes and Protocols for the Heck Reaction of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Mizoroki-Heck reaction using 1,4-dibromobenzene as a substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely employed in the synthesis of substituted alkenes which are valuable intermediates in pharmaceuticals and materials science. With this compound, the reaction can be controlled to achieve either mono- or di-substitution, offering a versatile pathway to various functionalized molecules.

Core Concepts and Reaction Control

The Heck reaction with this compound allows for the selective synthesis of either mono-arylated products (e.g., 4-bromostyrene (B1200502) derivatives) or di-arylated products (e.g., 1,4-distyrylbenzene derivatives). The selectivity between these two pathways is primarily controlled by the stoichiometry of the reactants. An excess of this compound relative to the alkene favors mono-substitution, while an excess of the alkene promotes di-substitution. Other reaction parameters such as the choice of catalyst, base, solvent, and temperature also play a crucial role in optimizing the yield and selectivity of the desired product.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for the Heck reaction of this compound with styrene (B11656), highlighting the control of selectivity between mono- and di-substitution.

Table 1: Mono-arylation of this compound with Styrene [1]

This compound:Styrene RatioCatalyst (mol%)BaseSolventTemperature (°C)Time (h)ProductIsolated Yield (%)
2.2 : 11.5K₂CO₃DMF110124-Bromostilbene (B83335)86 (79)

Table 2: Di-arylation of this compound with Styrene [1]

This compound:Styrene RatioCatalyst (mol%)BaseSolventTemperature (°C)Time (h)ProductIsolated Yield (%)
1 : 2.21.5K₂CO₃DMF110121,4-Distyrylbenzene84 (77)

Experimental Protocols

The following protocols provide detailed methodologies for performing the Heck reaction with this compound.

Protocol 1: Synthesis of 1,4-Distyrylbenzene (Double Heck Reaction)

This protocol is adapted from a general procedure for a double Heck reaction to synthesize symmetrical stilbenes and is applicable for the di-substitution of this compound.[2]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Alumina (B75360)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.5 mmol), and the palladium catalyst (e.g., Pd-NHC-MIL-101(Cr), 1.5 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.

  • Alkene Addition: Add styrene (2.2 mmol) to the reaction mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 110 °C. Stir the reaction mixture vigorously for 12 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether.

    • Filter the mixture through a pad of alumina to remove the catalyst and inorganic salts.

    • Wash the organic layer sequentially with water and brine to remove DMF.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to isolate the pure 1,4-distyrylbenzene.

Protocol 2: General Procedure for Mono-arylation with Styrene

This protocol is a general method that can be optimized for the selective mono-substitution of this compound.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine this compound (2.2 mmol), the palladium catalyst (e.g., Pd-NHC-MIL-101(Cr), 1.5 mol%), and potassium carbonate (2.5 mmol).

  • Solvent and Alkene Addition: Add N,N-dimethylformamide (DMF, 5 mL) and styrene (1.0 mmol).

  • Reaction Conditions: Heat the mixture to 110 °C and stir for 12 hours under an inert atmosphere.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1 to isolate the 4-bromostilbene product.

Protocol 3: General Procedure for Reaction with Acrylates

This protocol provides a general framework for the Heck reaction of this compound with acrylate (B77674) esters. The specific conditions may require optimization depending on the desired product (mono- or di-substituted).

Materials:

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if used.

  • Reagent Addition: Add the solvent (e.g., DMF or NMP), the acrylate (adjust stoichiometry for mono- or di-substitution), and the base (e.g., triethylamine or potassium carbonate, typically 1.5-2.0 equivalents per bromide).

  • Reaction: Heat the mixture to a temperature between 100-140 °C. Reaction times can vary from a few hours to 24 hours.

  • Monitoring, Workup, and Purification: Follow the procedures for monitoring, workup, and purification as described in Protocol 1 to isolate the desired acrylate product.

Mandatory Visualizations

Experimental Workflow Diagram

Heck_Reaction_Workflow General Workflow for Heck Reaction of this compound cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification setup Combine this compound, catalyst, and base in a dry Schlenk flask. inert Purge with inert gas (N₂ or Ar). setup->inert add_reagents Add anhydrous solvent (e.g., DMF) and alkene (styrene or acrylate). inert->add_reagents heat Heat reaction mixture (e.g., 110-140 °C) with vigorous stirring. add_reagents->heat monitor Monitor reaction progress (TLC or GC-MS). heat->monitor cool Cool to room temperature. monitor->cool extract Dilute, wash with water and brine, and extract into an organic solvent. cool->extract dry Dry the organic layer and concentrate in vacuo. extract->dry purify Purify by column chromatography or recrystallization. dry->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for the Heck reaction of this compound.

Signaling Pathway Diagram (Catalytic Cycle)

Heck_Catalytic_Cycle Simplified Catalytic Cycle of the Heck Reaction pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition alkene_complex Ar-Pd(II)-alkene(L₂) pd_complex->alkene_complex Alkene Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)-X(L) alkene_complex->insertion_product Migratory Insertion product_complex Product-Pd(II)-H(L) insertion_product->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination product Substituted Alkene (Product) product_complex->product hx H-Base⁺ X⁻ product_complex->hx aryl_halide This compound (Ar-X) aryl_halide->pd_complex alkene Alkene (Styrene/Acrylate) alkene->alkene_complex base Base base->pd0 Regeneration

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

References

Application Note: Selective Formation of 4-Bromophenylmagnesium Bromide from 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organohalide with magnesium metal in an anhydrous ethereal solvent.[1][2] The resulting Grignard reagent, an organomagnesium compound, acts as a potent nucleophile and a strong base, making it invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4][5]

This document provides a detailed protocol for the selective formation of the mono-Grignard reagent, 4-bromophenylmagnesium bromide, from 1,4-dibromobenzene. The use of a di-halogenated starting material presents a unique challenge: the potential for a second reaction to form a di-Grignard reagent (benzene-1,4-diylbis(magnesium bromide)) or to initiate polymerization.[6] The protocol described herein is optimized to favor the formation of the mono-substituted product by carefully controlling stoichiometry and reaction conditions. This selective approach is crucial for drug development professionals who require well-defined intermediates for multi-step syntheses.

Key Applications

The 4-bromophenylmagnesium bromide reagent is a key intermediate for introducing a 4-bromophenyl group into a target molecule. This moiety is a common structural feature in various research areas:

  • Pharmaceutical and Agrochemical Development : Serves as a building block for creating complex molecular scaffolds. The remaining bromine atom can be used for subsequent cross-coupling reactions (e.g., Suzuki, Stille), allowing for further molecular diversification.[6]

  • Functionalized Materials Science : Used in the synthesis of novel polymers and organic materials with specific electronic or physical properties.[7]

  • Complex Molecule Synthesis : Employed as a key component in the total synthesis of natural products and other intricate organic structures.[7]

Quantitative Data Summary

The successful formation of the mono-Grignard reagent is highly dependent on the purity of the reagents and the strict exclusion of atmospheric moisture.[1][3] The following table summarizes typical reaction parameters for the selective formation of 4-bromophenylmagnesium bromide.

ParameterValue/DescriptionNotes
Reactant 1 This compoundMust be pure and thoroughly dried.
Reactant 2 Magnesium Turnings1.0 - 1.2 molar equivalents. Using a slight excess of Mg helps ensure complete reaction of one bromine atom.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)THF is often preferred for aryl chlorides but works well for bromides; Et₂O is also standard.[8][9]
Concentration ~0.5 - 1.0 MHigher concentrations can favor the formation of side products like the di-Grignard or Wurtz coupling products.
Initiator Iodine (a single crystal) or 1,2-Dibromoethane (a few drops)Used to activate the magnesium surface by disrupting the passivating magnesium oxide layer.[10][11]
Reaction Temp. ~35 °C (refluxing Et₂O) or ~66 °C (refluxing THF)The reaction is exothermic and should be initiated at room temperature, then maintained at reflux.[1]
Reaction Time 1 - 3 hoursMonitored by the consumption of magnesium turnings.[2]
Typical Yield 70 - 85% (for mono-Grignard)Yields are highly sensitive to anhydrous conditions and the rate of addition.[12]

Experimental Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_usage Product glassware 1. Apparatus Setup (Flame-dried glassware under inert gas) reagents 2. Reagent Preparation (Dissolve this compound in anhydrous ether) initiation 3. Initiation (Add small aliquot of halide solution to activated Mg turnings) reagents->initiation Start Reaction addition 4. Controlled Addition (Slowly add remaining halide solution to maintain reflux) initiation->addition reflux 5. Completion (Heat at reflux until Mg is consumed) addition->reflux product 6. Grignard Reagent Ready (Cloudy, grayish-brown solution for in situ use) reflux->product Reaction Complete

Caption: Workflow for the selective synthesis of 4-bromophenylmagnesium bromide.

Detailed Experimental Protocol

Objective: To prepare a solution of 4-bromophenylmagnesium bromide for immediate use in a subsequent reaction (in situ).

Materials:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (100 mL)

  • Glass stopper or septum

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas line (Dry Nitrogen or Argon)

  • Syringes and needles

  • This compound (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Anhydrous diethyl ether (or THF)

  • Iodine (one small crystal)

  • Drying tube (filled with calcium chloride or Drierite)

Safety Precautions:

  • Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[3] All operations must be performed under a strict inert atmosphere.

  • Diethyl ether is extremely flammable and volatile.[1] Work must be conducted in a certified chemical fume hood, away from any ignition sources.

  • The reaction is exothermic. Proper cooling (ice bath) should be readily available to control the reaction rate if necessary.

Procedure:

  • Apparatus Preparation:

    • Thoroughly clean all glassware and dry it in an oven at >120 °C for at least 4 hours.

    • Assemble the three-necked flask with the dropping funnel, reflux condenser (topped with a drying tube), and a glass stopper or septum while the glassware is still hot.

    • Immediately place the entire apparatus under a positive pressure of dry nitrogen or argon gas. Allow the system to cool to room temperature under this inert atmosphere.[1]

  • Magnesium Activation:

    • Briefly remove the glass stopper and add the magnesium turnings (1.1 eq) and a single crystal of iodine to the reaction flask.

    • Reseal the flask and gently warm it with a heat gun under the inert gas flow until the iodine sublimes, creating a faint purple vapor that coats the magnesium. This process helps to activate the metal surface.[8] Allow the flask to cool completely.

  • Reagent Preparation:

    • In a separate dry flask, dissolve the this compound (1.0 eq) in approximately two-thirds of the total volume of anhydrous diethyl ether.

    • Transfer this solution to the dropping funnel using a cannula or a dry syringe.

  • Reaction Initiation:

    • Add a small portion (~5-10 mL) of the this compound solution from the dropping funnel to the flask containing the activated magnesium turnings.

    • Observe the reaction mixture closely. Initiation is indicated by the disappearance of the iodine color, the formation of a cloudy/turbid gray solution, and gentle bubbling from the magnesium surface.[11][13]

    • If the reaction does not start within 5-10 minutes, gently warm the flask with a heating mantle until reflux begins, then immediately remove the heat source.[1] Crushing the magnesium turnings with a dry glass rod can also help initiate the reaction.[2]

  • Grignard Reagent Formation:

    • Once the reaction has initiated and is self-sustaining (spontaneously refluxing), begin the dropwise addition of the remaining this compound solution from the dropping funnel.

    • The rate of addition should be controlled carefully to maintain a steady, gentle reflux.[8] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice bath.

    • The slow addition is critical to maintain a low concentration of this compound, which minimizes the formation of the di-Grignard reagent and Wurtz coupling side products.[14]

  • Reaction Completion and Usage:

    • After the addition is complete, if the spontaneous refluxing subsides, gently heat the mixture using a heating mantle to maintain a steady reflux for an additional 30-60 minutes. This ensures that all the magnesium has reacted.

    • The reaction is complete when most or all of the magnesium metal has been consumed.[8]

    • Allow the solution to cool to room temperature. The resulting cloudy, grayish-brown solution of 4-bromophenylmagnesium bromide is now ready for use. It is typically used in situ without isolation or purification.[2]

References

Application Notes and Protocols: Selective Monolithiation of 1,4-Dibromobenzene for Versatile Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,4-Dibromobenzene is a crucial and versatile building block in modern organic synthesis, prized for its symmetrical structure and two reactive bromine atoms.[1] Its ability to undergo selective functionalization makes it an invaluable precursor in multi-step syntheses, particularly within the pharmaceutical and materials science industries.[1][2] One of the most powerful strategies for its derivatization is the lithium-halogen exchange, which generates a highly reactive aryllithium intermediate. This species can then be trapped with a wide array of electrophiles to introduce diverse functional groups.

This document provides a detailed protocol for the selective monolithiation of this compound using n-butyllithium (n-BuLi). It outlines the critical reaction parameters, experimental procedures, and the subsequent functionalization to yield valuable compounds for research and drug development.

Reaction Pathway and Mechanism

The core of this methodology is the lithium-halogen exchange reaction, a process where an organolithium reagent, typically n-BuLi, exchanges its lithium atom for a halogen on the aromatic ring.[3] In the case of this compound, careful control of stoichiometry and temperature is essential to favor the formation of the monolithiated intermediate (4-bromophenyllithium) over the dilithiated species.[4] The resulting 4-bromophenyllithium is a potent nucleophile, ready to react with various electrophiles.

G cluster_main Primary Reaction Pathway cluster_side Competing Side Reaction start This compound nBuLi + n-BuLi (1.0 equiv) THF, -78 °C start->nBuLi intermediate 4-Bromophenyllithium (Monolithiated Intermediate) nBuLi->intermediate electrophile + Electrophile (E⁺) intermediate->electrophile nBuLi_excess + n-BuLi (>1.0 equiv) or Warmer Temp. intermediate->nBuLi_excess product 4-Bromo-functionalized Product (Br-Ph-E) electrophile->product dilithiated 1,4-Dilithiobenzene nBuLi_excess->dilithiated

Caption: Lithiation of this compound to form the key monolithiated intermediate.

Data Presentation: Functionalization of 4-Bromophenyllithium

The monolithiated intermediate generated from this compound can be trapped with various electrophiles to yield a diverse range of functionalized products. The yields are typically moderate to good, depending on the electrophile and precise reaction conditions.

ElectrophileTrapping ReagentProduct NameRepresentative Yield (%)
Carbonyl (Aldehyde)N,N-Dimethylformamide (DMF)4-Bromobenzaldehyde~70-80
Carbonyl (Carboxylic Acid)Carbon Dioxide (CO₂) (dry ice)4-Bromobenzoic acid~65-75
SilylTrimethylsilyl chloride (TMSCl)1-Bromo-4-(trimethylsilyl)benzene~80-90
DeuteriumDeuterium Oxide (D₂O)1-Bromo-4-deuteriobenzene>90
AlkylMethyl Iodide (MeI)4-Bromotoluene~60-70

Experimental Protocols

General Considerations: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.[5] Proper personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.

Protocol 1: General Procedure for Monolithiation of this compound

Materials and Reagents:

  • This compound (C₆H₄Br₂)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Selected Electrophile (e.g., DMF, CO₂, TMSCl)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., Diethyl ether, Ethyl acetate, Hexanes)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Preparation: Under an inert atmosphere, add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.0 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the aryllithium species may be indicated by a slight color change or the formation of a slurry.

  • Electrophilic Quench: Add the chosen electrophile (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or another appropriate method (e.g., distillation or recrystallization).

Visualizations

Logical Relationship: A Versatile Synthetic Hub

The 4-bromophenyllithium intermediate serves as a central hub from which numerous classes of compounds can be synthesized in a single step, highlighting its strategic importance.

G cluster_products Functionalized Products hub 4-Bromophenyllithium Intermediate p1 4-Bromobenzoic Acid hub->p1 + CO₂ p2 4-Bromobenzaldehyde hub->p2 + DMF p3 4-Bromo(trimethylsilyl)benzene hub->p3 + TMSCl p4 4-Bromophenyl boronic acid hub->p4 + B(OMe)₃ p5 4-Bromostyrene hub->p5 + Acetaldehyde G cluster_prep Reaction Setup cluster_reaction Lithiation & Quench cluster_workup Isolation & Purification A 1. Assemble and dry glassware under inert atmosphere B 2. Add this compound and anhydrous THF A->B C 3. Cool solution to -78 °C B->C D 4. Add n-BuLi (1.0 equiv) dropwise at -78 °C C->D E 5. Stir for 30-60 min D->E F 6. Add electrophile (1.1 equiv) at -78 °C E->F G 7. Quench with sat. aq. NH₄Cl F->G H 8. Aqueous work-up and extraction G->H I 9. Dry and concentrate organic layers H->I J 10. Purify product via chromatography I->J

References

Synthesis of Poly(p-phenylene) from 1,4-Dibromobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(p-phenylene) (PPP), a conductive polymer with significant potential in organic electronics and as a scaffold in medicinal chemistry. The synthesis originates from the readily available monomer, 1,4-dibromobenzene, utilizing three prominent transition metal-catalyzed cross-coupling methodologies: Yamamoto, Suzuki, and Kumada polymerizations.

Introduction

Poly(p-phenylene) is a rigid-rod polymer composed of repeating phenylene units, which imparts it with unique electronic, optical, and thermal properties. Its conjugated backbone allows for charge transport, making it a subject of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. Furthermore, the functionalization of the PPP backbone offers a pathway to novel materials and potential therapeutic agents. The choice of synthetic method can significantly influence the polymer's properties, such as molecular weight and polydispersity, which in turn affect its performance in various applications.

Polymerization Methods and Mechanisms

The synthesis of PPP from this compound is primarily achieved through nickel- or palladium-catalyzed cross-coupling reactions. These methods create carbon-carbon bonds between the aromatic rings of the monomer units.

Yamamoto-type Polymerization

Yamamoto coupling is a dehalogenative polycondensation that utilizes a zerovalent nickel complex, typically generated in situ, to couple aryl halides. This method is effective for the homopolymerization of dihaloaromatic compounds like this compound.

Suzuki-type Polycondensation

Suzuki polycondensation is a versatile method that involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound. For the synthesis of PPP, this typically involves the reaction of this compound with 1,4-phenylenediboronic acid or its esters.

Kumada-type Catalyst-Transfer Polycondensation

Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. In the context of catalyst-transfer polycondensation, this method can offer a chain-growth mechanism, allowing for good control over the polymer's molecular weight and leading to low polydispersity indices.

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis of poly(p-phenylene) using the three described methods. The values can vary based on specific reaction conditions and catalyst systems.

Polymerization MethodCatalyst SystemYield (%)Mn ( g/mol )Mw/Mn (PDI)Reference
Yamamoto Coupling Ni(cod)₂ + bpy99--[1]
Suzuki Polycondensation Pd(PPh₃)₄ / K₂CO₃>95>10,000~2.0[2]
Kumada Coupling Ni(dppe)Cl₂ / LiCl7919,6001.14[3]

*Mn = Number-average molecular weight, Mw/Mn = Polydispersity Index, Ni(cod)₂ = Bis(1,5-cyclooctadiene)nickel(0), bpy = 2,2'-bipyridine, Pd(PPh₃)₄ = Tetrakis(triphenylphosphine)palladium(0), Ni(dppe)Cl₂ = [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II). Note that the yield for Yamamoto coupling is based on carbon recovered[1]. The molecular weight for the Suzuki polycondensation is an estimate for a high molecular weight polymer[2].

Experimental Protocols

Protocol 1: Synthesis of Poly(p-phenylene) via Yamamoto Polymerization

This protocol is based on the dehalogenative polycondensation of this compound using a zerovalent nickel complex.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • 2,2'-bipyridine (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (B129727)

  • Hydrochloric acid (HCl), concentrated

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve Ni(cod)₂ (1.2 mmol) and bpy (1.2 mmol) in anhydrous DMF (10 mL).

  • Stir the mixture at 60°C for 30 minutes to form the active Ni(0) complex.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue stirring at 60°C for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into a mixture of methanol (100 mL) and concentrated HCl (5 mL) to precipitate the polymer.

  • Filter the resulting solid, wash thoroughly with methanol, and dry under vacuum.

Protocol 2: Synthesis of Poly(p-phenylene) via Suzuki Polycondensation

This protocol describes the synthesis of a PPP precursor via Suzuki polycondensation, which is then thermally converted to PPP.[2]

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), 2 M aqueous solution

  • Toluene (B28343), anhydrous

  • Methanol

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), 1,4-phenylenediboronic acid (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).

  • Add anhydrous toluene (10 mL) to the flask, followed by the 2 M aqueous K₂CO₃ solution (2 mL).

  • Heat the biphasic mixture to 90°C and stir vigorously for 48 hours.

  • After cooling to room temperature, separate the organic layer.

  • Pour the organic layer into vigorously stirring methanol (100 mL) to precipitate the polymer.

  • Filter the solid, wash with water and methanol, and dry under vacuum.

  • For conversion to PPP, the precursor polymer is subjected to pyrolysis.[2]

Protocol 3: Synthesis of Poly(p-phenylene) via Kumada Catalyst-Transfer Polycondensation

This protocol is adapted for the synthesis of unsubstituted PPP from this compound.[3]

Materials:

  • This compound

  • Isopropylmagnesium chloride (i-PrMgCl), 2.0 M solution in THF

  • [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) [Ni(dppe)Cl₂]

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (HCl), 5 M

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) and LiCl (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0°C and slowly add i-PrMgCl (0.5 mL, 1.0 mmol) to form the Grignard reagent in situ. Stir for 1 hour.

  • In a separate Schlenk flask, suspend Ni(dppe)Cl₂ (0.014 mmol) in anhydrous THF (5 mL).

  • Transfer the Grignard solution to the Ni(dppe)Cl₂ suspension via cannula at room temperature.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Quench the reaction by adding 5 M HCl.

  • Extract the mixture with chloroform. Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Precipitate the polymer by adding methanol. Collect the solid by filtration, wash with methanol, and dry under vacuum.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup & Purification cluster_char Characterization reagents Reagents & Solvents inert_atm Inert Atmosphere Setup (Schlenk Line) reagents->inert_atm yamamoto Yamamoto Ni(cod)₂/bpy, 60°C inert_atm->yamamoto suzuki Suzuki Pd(PPh₃)₄/K₂CO₃, 90°C inert_atm->suzuki kumada Kumada Ni(dppe)Cl₂, RT inert_atm->kumada precipitation Precipitation (Methanol) yamamoto->precipitation suzuki->precipitation kumada->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying under Vacuum washing->drying gpc GPC (Mn, Mw/Mn) drying->gpc nmr NMR Spectroscopy drying->nmr ftir FTIR Spectroscopy drying->ftir

Caption: General experimental workflow for the synthesis of poly(p-phenylene).

Catalytic Cycles

G Ni0 Ni(0)L₂ OA1 Oxidative Addition (Ar-Br) Ni0->OA1 This compound NiII_1 Ar-Ni(II)(Br)L₂ OA1->NiII_1 OA2 Oxidative Addition (Ar-Br) NiII_1->OA2 This compound NiIV (Ar)₂Ni(IV)(Br)₂L₂ OA2->NiIV RE Reductive Elimination NiIV->RE PPP Ar-Ar (PPP unit) RE->PPP NiII_2 Ni(II)Br₂L₂ RE->NiII_2 Reduction Reduction NiII_2->Reduction [Ni(0)L₂] Reduction->Ni0

Caption: Simplified catalytic cycle for Yamamoto polymerization.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA This compound PdII Ar-Pd(II)(Br)L₂ OA->PdII Transmetalation Transmetalation PdII->Transmetalation Ar-B(OR)₂ PdII_Ar (Ar)₂Pd(II)L₂ Transmetalation->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 PPP Ar-Ar (PPP unit) RE->PPP

Caption: Catalytic cycle for Suzuki polycondensation.

G Ni0 Ni(0)L₂ OA Oxidative Addition Ni0->OA This compound NiII Ar-Ni(II)(Br)L₂ OA->NiII Transmetalation Transmetalation NiII->Transmetalation Ar-MgBr NiII_Ar (Ar)₂Ni(II)L₂ Transmetalation->NiII_Ar RE Reductive Elimination NiII_Ar->RE RE->Ni0 PPP Ar-Ar (PPP unit) RE->PPP

Caption: Catalytic cycle for Kumada polycondensation.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers from 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers utilizing 1,4-dibromobenzene as a key monomer. The following sections describe various polymerization methodologies, offering step-by-step procedures and expected outcomes.

Introduction

This compound is a versatile and readily available starting material for the synthesis of a variety of conjugated polymers. Its two bromine atoms provide reactive sites for numerous cross-coupling reactions, enabling the formation of rigid polymer backbones with extended π-conjugation, a prerequisite for electrical conductivity. The resulting polymers, such as poly(p-phenylene) (PPP) and poly(p-phenylene vinylene) (PPV), are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][2] This guide details several key polymerization techniques for leveraging this compound in the creation of these advanced materials.

Suzuki Coupling Polymerization

The Suzuki coupling reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] In the context of conductive polymer synthesis, this compound can be polymerized with a phenylene-diboronic acid derivative to yield poly(p-phenylene). This method is known for its high tolerance to a variety of functional groups and its typically high yields.[4][5]

Experimental Protocol: Synthesis of Poly(p-phenylene) via Suzuki Coupling

This protocol is adapted from procedures described for Suzuki polycondensation.[3][4][5]

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), 2M aqueous solution

  • Toluene (B28343), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (B129727)

  • Argon or Nitrogen gas

Procedure:

  • Inert Atmosphere Setup: In a Schlenk flask, combine this compound (1.0 mmol, 236 mg), 1,4-phenylenediboronic acid bis(pinacol) ester (1.0 mmol, 330 mg), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).

  • Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene (6 mL) and anhydrous DMF (2 mL) to the flask. Subsequently, add a degassed 2M aqueous solution of K₂CO₃ (2.0 mL).

  • Polymerization: Heat the reaction mixture to 90°C and stir vigorously under the inert atmosphere for 48 hours. The polymer will begin to precipitate as the reaction proceeds.

  • Reaction Quenching and Polymer Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing vigorously stirring methanol (200 mL). This will cause the complete precipitation of the polymer.[3]

  • Polymer Isolation and Purification: Collect the crude polymer by vacuum filtration. Wash the polymer sequentially with water, methanol, and acetone (B3395972) to remove residual catalysts and unreacted monomers.

  • Drying: Dry the purified polymer under vacuum at 60°C overnight.

Quantitative Data for Suzuki Coupling Polymerization
PolymerCatalystMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Yield (%)Electrical Conductivity (S/cm)
Poly(p-phenylene)Pd(PPh₃)₄10,000 - 40,0001.5 - 2.5>9010⁻¹⁰ - 10⁻⁸ (undoped), up to 10² (doped)

Note: Conductivity is highly dependent on the dopant and doping level.

Suzuki Polymerization Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization reagents Combine Monomers & Catalyst in Schlenk Flask purge Purge with Inert Gas reagents->purge solvents Add Anhydrous Solvents & Degassed Base purge->solvents heat Heat to 90°C (48 hours) solvents->heat Start Reaction cool Cool to Room Temperature heat->cool Reaction Complete precipitate Precipitate in Methanol cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Water, Methanol, Acetone filtrate->wash dry Dry under Vacuum wash->dry polymer_out Final Polymer (Poly(p-phenylene)) dry->polymer_out Characterize

Figure 1: Experimental workflow for the synthesis of poly(p-phenylene) via Suzuki coupling.

Yamamoto Coupling Polymerization

Yamamoto coupling is a nickel-catalyzed polymerization method that involves the dehalogenative homocoupling of aryl halides.[6][7] For the synthesis of poly(p-phenylene), this compound is treated with a stoichiometric amount of a zerovalent nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], in the presence of a ligand like 2,2'-bipyridine (B1663995). This method is particularly effective for producing highly regioregular polymers.

Experimental Protocol: Synthesis of Poly(p-phenylene) via Yamamoto Coupling

This protocol is based on established Yamamoto polymerization procedures.[6][7]

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 1,5-Cyclooctadiene (COD)

  • 2,2'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol, Acetone, Hydrochloric acid (HCl)

Procedure:

  • Catalyst Preparation: In a glovebox, prepare the Ni(0) catalyst by dissolving Ni(COD)₂ (1.2 mmol, 330 mg) and 2,2'-bipyridine (1.2 mmol, 187 mg) in anhydrous DMF (20 mL) in a Schlenk flask. Stir until a deep-red solution forms.

  • Monomer Addition: To the catalyst solution, add a solution of this compound (1.0 mmol, 236 mg) in anhydrous toluene (10 mL).

  • Polymerization: Heat the reaction mixture to 80°C and stir under an inert atmosphere for 24 hours. The polymer will precipitate from the solution.

  • Work-up: After cooling to room temperature, pour the mixture into a beaker containing methanol (200 mL).

  • Purification: Collect the precipitate by filtration. Wash the solid polymer thoroughly with methanol, acetone, and a dilute HCl solution to remove the nickel catalyst, followed by washing with water until the filtrate is neutral.

  • Drying: Dry the resulting poly(p-phenylene) powder under high vacuum at 60°C for 24 hours.

Quantitative Data for Yamamoto Coupling Polymerization
PolymerCatalyst SystemMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Yield (%)Electrical Conductivity (S/cm)
Poly(p-phenylene)Ni(COD)₂ / bpy5,000 - 20,0001.8 - 3.085 - 9510⁻¹² - 10⁻⁹ (undoped), up to 10² (doped)

Yamamoto Polymerization Workflow

Yamamoto_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization catalyst Prepare Ni(0) Catalyst in Glovebox monomer Add Monomer Solution catalyst->monomer heat Heat to 80°C (24 hours) monomer->heat Start Reaction cool Cool to Room Temperature heat->cool Reaction Complete precipitate Precipitate in Methanol cool->precipitate filtrate Filter and Collect Polymer precipitate->filtrate wash Wash with Solvents and Dilute HCl filtrate->wash dry Dry under Vacuum wash->dry polymer_out Final Polymer (Poly(p-phenylene)) dry->polymer_out Characterize

Figure 2: Experimental workflow for the synthesis of poly(p-phenylene) via Yamamoto coupling.

Grignard Metathesis (GRIM) Polymerization

Grignard Metathesis (GRIM) polymerization is a chain-growth polymerization that offers excellent control over molecular weight and can produce polymers with narrow polydispersity.[1][8] While extensively used for polythiophenes, the principles can be adapted for monomers derived from this compound. The process involves the formation of a Grignard reagent from the dibromo-monomer, which then undergoes nickel-catalyzed polymerization.

Experimental Protocol: Synthesis of a Poly(p-phenylene) Derivative via GRIM

This protocol is a generalized adaptation for a this compound derivative.

Materials:

  • Substituted this compound (e.g., 2,5-dialkyl-1,4-dibromobenzene)

  • t-Butylmagnesium chloride (or other Grignard reagent for metathesis)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [Ni(dppp)Cl₂]

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, Hydrochloric acid (HCl)

Procedure:

  • Monomer Preparation: Dissolve the substituted this compound (1.0 mmol) in anhydrous THF (10 mL) in a Schlenk flask under an inert atmosphere.

  • Grignard Metathesis: Cool the solution to 0°C and slowly add one equivalent of t-butylmagnesium chloride (1.0 mmol, 1.0 M solution in THF). Stir the mixture at room temperature for 2 hours to form the Grignard-functionalized monomer.

  • Catalyst Addition: Add a solution of Ni(dppp)Cl₂ (0.01 mmol, 5.4 mg) in anhydrous THF (2 mL) to the Grignard reagent solution.

  • Polymerization: Stir the reaction mixture at room temperature for 2-4 hours. The solution will likely become more viscous and may change color.

  • Termination and Precipitation: Quench the reaction by adding a few drops of 5 M HCl. Pour the reaction mixture into methanol (200 mL) to precipitate the polymer.

  • Purification: Collect the polymer by filtration and wash it with methanol. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and then chloroform (B151607) or THF to isolate the pure polymer.

  • Drying: Dry the purified polymer under vacuum.

Quantitative Data for GRIM Polymerization
PolymerCatalystMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Yield (%)Electrical Conductivity (S/cm)
Substituted Poly(p-phenylene)Ni(dppp)Cl₂10,000 - 50,0001.2 - 1.870 - 90Dependent on substituents and doping

GRIM Polymerization Workflow

GRIM_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization monomer Dissolve Monomer in Anhydrous THF grignard Add Grignard Reagent (Metathesis) monomer->grignard catalyst Add Ni Catalyst Solution grignard->catalyst react Stir at Room Temp (2-4 hours) catalyst->react Initiate Polymerization quench Quench with HCl react->quench Reaction Complete precipitate Precipitate in Methanol quench->precipitate filtrate Filter and Wash precipitate->filtrate soxhlet Soxhlet Extraction filtrate->soxhlet dry Dry under Vacuum soxhlet->dry polymer_out Final Polymer dry->polymer_out Characterize Heck_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization reagents Add Monomer, Catalyst, Ligand to Pressure Vessel solvent_base Add Anhydrous Solvent and Base reagents->solvent_base ethylene Pressurize with Ethylene Gas solvent_base->ethylene heat Heat to 100°C (48-72 hours) ethylene->heat Start Reaction cool Cool and Vent heat->cool Reaction Complete precipitate Precipitate in Methanol cool->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry under Vacuum filtrate->dry polymer_out Final Polymer (PPV) dry->polymer_out Characterize Gilch_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization monomer Dissolve Monomer in Anhydrous THF cool Cool to 0°C monomer->cool base Slowly Add Base Solution cool->base react Warm to Room Temp (12-24 hours) base->react Initiate Polymerization quench Quench with Acidified Methanol react->quench Reaction Complete filtrate Filter and Wash quench->filtrate dry Dry under Vacuum filtrate->dry polymer_out Final Polymer (PPV) dry->polymer_out Characterize

References

Application Notes and Protocols for the Preparation of Metal-Organic Frameworks Utilizing 1,4-Dibromobenzene as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a well-characterized Metal-Organic Framework (MOF), specifically MOF-5, using 1,4-dibromobenzene as a starting material for the organic linker. Given that the bromo functional groups of this compound are not typically employed for direct coordination in MOF synthesis, this protocol first outlines the conversion of this compound to the versatile linker, 1,4-benzenedicarboxylic acid (terephthalic acid), which is then used in the subsequent MOF synthesis.

This document offers detailed methodologies, data presentation in tabular format for clarity, and visual diagrams to elucidate the experimental workflow, making it a valuable resource for researchers in materials science and drug development exploring the vast potential of MOFs.

Part 1: Synthesis of 1,4-Benzenedicarboxylic Acid from this compound

The initial step involves the conversion of this compound to 1,4-benzenedicarboxylic acid (BDC), a crucial linker for many common MOFs. This is achieved through a Grignard reaction followed by carboxylation.

Experimental Protocol: Grignard Reaction and Carboxylation
  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.2 molar equivalents relative to this compound) and a small crystal of iodine in anhydrous diethyl ether under a nitrogen atmosphere.

    • Dissolve this compound (1 molar equivalent) in anhydrous diethyl ether and add it dropwise to the magnesium suspension.

    • The reaction is initiated by gentle heating. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the bis-Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Carefully introduce dry ice (solid carbon dioxide) pellets in excess to the cooled reaction mixture. The dry ice should be crushed to increase the surface area.

    • Allow the mixture to warm to room temperature overnight as the excess dry ice sublimes.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a cold solution of 1 M hydrochloric acid.

    • The white precipitate of 1,4-benzenedicarboxylic acid will form.

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from hot water or a suitable organic solvent to obtain pure 1,4-benzenedicarboxylic acid.

    • Dry the purified product in a vacuum oven.

Quantitative Data
ParameterValue
Starting MaterialThis compound
Product1,4-Benzenedicarboxylic Acid
Typical Yield60-70%
Melting Point427 °C (sublimes)

Part 2: Synthesis of MOF-5 from 1,4-Benzenedicarboxylic Acid

With the synthesized 1,4-benzenedicarboxylic acid, a well-known and highly porous MOF, MOF-5, can be prepared. MOF-5 is constructed from zinc oxide clusters and 1,4-benzenedicarboxylate linkers.

Experimental Protocol: Solvothermal Synthesis of MOF-5
  • Precursor Solution Preparation:

    • In a glass vial, dissolve zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) (3 molar equivalents) and the synthesized 1,4-benzenedicarboxylic acid (1 molar equivalent) in N,N-dimethylformamide (DMF).

  • Solvothermal Reaction:

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the reaction mixture to 105 °C and maintain this temperature for 24 hours.

    • After 24 hours, allow the oven to cool down to room temperature.

  • Product Isolation and Activation:

    • Colorless, cubic crystals of MOF-5 should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the crystals with fresh DMF three times to remove any unreacted starting materials.

    • To activate the MOF and remove the solvent molecules from the pores, immerse the crystals in chloroform (B151607) for 24 hours, replacing the chloroform with a fresh portion after 12 hours.

    • Decant the chloroform and dry the MOF-5 crystals under vacuum at 120 °C for 12 hours.

Quantitative Data for MOF-5
PropertyValue
BET Surface Area~2500 - 3000 m²/g
Pore Volume~1.0 cm³/g
Crystal SystemCubic
Pore Size (Diameter)~12 Å
Thermal StabilityStable up to ~400 °C

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this application note.

Synthesis_of_BDC cluster_grignard Grignard Reaction cluster_carboxylation Carboxylation & Work-up This compound This compound Bis-Grignard_Reagent Bis-Grignard_Reagent This compound->Bis-Grignard_Reagent + Mg, Et2O Mg, Et2O Mg, Et2O Dry_Ice Dry_Ice 1,4-Benzenedicarboxylic_Acid_Crude 1,4-Benzenedicarboxylic_Acid_Crude Bis-Grignard_Reagent->1,4-Benzenedicarboxylic_Acid_Crude + Dry Ice (CO2) then H3O+ Pure_BDC Pure_BDC 1,4-Benzenedicarboxylic_Acid_Crude->Pure_BDC Recrystallization Purification Purification

Workflow for the synthesis of 1,4-benzenedicarboxylic acid.

MOF5_Synthesis Start Starting Materials Precursors Zn(NO3)2·6H2O + 1,4-Benzenedicarboxylic Acid in DMF Start->Precursors Solvothermal Solvothermal Reaction (105 °C, 24h) Precursors->Solvothermal Isolation Isolation of MOF-5 Crystals Solvothermal->Isolation Washing Washing with DMF Isolation->Washing Activation Solvent Exchange with Chloroform Washing->Activation Drying Drying under Vacuum (120 °C, 12h) Activation->Drying Final_Product Activated MOF-5 Drying->Final_Product

Experimental workflow for the synthesis of MOF-5.

Applications in Drug Development

MOF-5, with its high surface area and large pore volume, is an excellent candidate for drug delivery applications. The porous structure can encapsulate therapeutic molecules, protecting them from degradation and allowing for controlled release. The tunability of the MOF structure by modifying the linker (which can be derived from various substituted dibromobenzenes) opens up possibilities for designing drug carriers with specific loading capacities and release kinetics. Potential applications include the delivery of anticancer drugs, anti-inflammatory agents, and biologics. The research into functionalizing the organic linker, which starts from a versatile precursor like this compound, is a key area of interest for developing targeted and responsive drug delivery systems.

Application Notes and Protocols: The Strategic Use of 1,4-Dibromobenzene in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,4-dibromobenzene as a fundamental building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its bifunctional nature, possessing two reactive bromine atoms on a stable phenyl ring, makes it an ideal scaffold for constructing complex molecular architectures central to the efficacy of numerous therapeutic agents. This document details the key chemical transformations involving this compound and provides exemplary protocols for its application in the synthesis of APIs, with a focus on palladium-catalyzed cross-coupling reactions.

Introduction: The Versatility of this compound in Medicinal Chemistry

This compound is a versatile precursor in organic synthesis, particularly in the pharmaceutical industry.[1][2] The two bromine atoms on the benzene (B151609) ring can be selectively functionalized, enabling the stepwise introduction of various chemical moieties to build intricate drug molecules.[1] This symmetrical aromatic compound is a cornerstone for creating diaryl structures, which are prevalent in a wide range of APIs. Its high purity and predictable reactivity in modern cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, make it a sought-after intermediate in drug discovery and development.[3]

Key Applications in API Synthesis: Cross-Coupling Reactions

The primary utility of this compound in API synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Formation of Biphenyl (B1667301) Scaffolds

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between an organoboron compound and an organic halide.[4] This reaction is extensively used to synthesize biphenyl and substituted biaryl compounds, which are key pharmacophores in many drugs. This compound can be used to generate a biphenyl core, which is a critical structural motif in several APIs, including the fungicide Boscalid and the anti-inflammatory drug Celecoxib.[3][5]

Representative API Target: Boscalid

Boscalid is a fungicide that contains a 2-amino-4'-chlorobiphenyl core.[5][6] The synthesis of this core can be initiated from this compound through a selective Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of API precursors.

Protocol 1: Synthesis of 4-Bromo-4'-nitrobiphenyl via Suzuki-Miyaura Coupling

This protocol describes a general method for the monosubstitution of this compound to form a key intermediate for further functionalization.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add toluene and water to the flask in a 4:1 ratio.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under the inert atmosphere.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 4-bromo-4'-nitrobiphenyl.

Protocol 2: Synthesis of a Diaryl Ether via Buchwald-Hartwig C-O Coupling

This protocol outlines the formation of a diaryl ether, a common motif in pharmaceuticals, using a this compound derivative.

Materials:

  • 4-Bromobiphenyl (B57062) (derived from this compound)

  • Phenol (B47542)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add 4-bromobiphenyl (1.0 eq), phenol (1.2 eq), and cesium carbonate (1.5 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst by dissolving Pd(OAc)₂ and tBuXPhos in anhydrous toluene.

  • Add the catalyst solution (typically 1-2 mol% Pd) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following tables summarize typical yields for key cross-coupling reactions involving aryl bromides, representative of the reactivity of this compound and its derivatives.

Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100875-85 (mono-arylated)
4-Bromotoluene4-Formylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100690-98

Table 2: Representative Yields for Buchwald-Hartwig Amination Reactions

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
BromobenzeneAnilinePd₂(dba)₃/BINAPNaOtBuToluene1001680-95
4-BromoanisoleMorpholinePd(OAc)₂/tBuXPhosK₂CO₃Dioxane1101885-95
This compoundPiperidinePd(OAc)₂/JohnPhosLHMDSToluene1002470-80 (mono-aminated)

Signaling Pathways and Mechanism of Action

The biphenyl and diaryl ether moieties derived from this compound are often crucial for the pharmacological activity of the resulting API.

Boscalid: Inhibition of Succinate (B1194679) Dehydrogenase

Boscalid functions by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][7] The biphenyl core of Boscalid is essential for its binding to the ubiquinone-binding site of the SDH enzyme. This binding event blocks the electron transport chain, thereby inhibiting fungal respiration and leading to cell death. The specific orientation of the two phenyl rings, dictated by the Suzuki coupling, is critical for optimal interaction with the enzyme's active site.

Celecoxib: Selective COX-2 Inhibition

Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.[8][9] The diarylheterocycle structure of Celecoxib, which can be synthesized using precursors derived from 1,4-disubstituted benzene, allows it to fit into the active site of the COX-2 enzyme.[10] The sulfonamide group on one of the phenyl rings interacts with a specific side pocket in the COX-2 active site that is absent in the COX-1 isoform, conferring its selectivity.[10] This selective inhibition reduces the production of prostaglandins (B1171923) that mediate pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[11]

Visualizations

G cluster_0 API Synthesis Workflow This compound This compound Cross-Coupling Reaction Cross-Coupling Reaction This compound->Cross-Coupling Reaction Suzuki, Buchwald-Hartwig, etc. Functionalized Intermediate Functionalized Intermediate Cross-Coupling Reaction->Functionalized Intermediate Further Synthetic Steps Further Synthetic Steps Functionalized Intermediate->Further Synthetic Steps API API Further Synthetic Steps->API

Figure 1. General workflow for API synthesis using this compound.

G cluster_1 Boscalid Mechanism of Action Boscalid Boscalid SDH Succinate Dehydrogenase (Complex II) Boscalid->SDH Binds to Q-site ETC Electron Transport Chain Respiration Fungal Respiration ETC->Respiration Inhibition->ETC Blocks electron flow

Figure 2. Inhibition of fungal respiration by Boscalid.

Conclusion

This compound is an indispensable and economically viable starting material in the synthesis of a multitude of APIs. Its ability to undergo selective and high-yielding cross-coupling reactions allows for the efficient construction of complex molecular frameworks. The protocols and data presented herein provide a foundation for researchers to leverage the synthetic potential of this compound in the development of novel therapeutics. The strategic incorporation of the phenyl or biphenyl moiety derived from this precursor often plays a critical role in the drug's mechanism of action, highlighting the importance of this simple yet powerful building block in medicinal chemistry.

References

Application Notes and Protocols: 1,4-Dibromobenzene as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Dibromobenzene is a highly versatile organic intermediate that serves as a crucial building block in the synthesis of a wide range of agrochemicals, including fungicides, herbicides, and pesticides.[1][2] Its symmetrically substituted aromatic ring with two reactive bromine atoms makes it an ideal substrate for various cross-coupling reactions, such as the Suzuki-Miyaura, Ullmann, and Buchwald-Hartwig reactions.[3] These modern synthetic methods allow for the efficient construction of complex molecular architectures, such as biaryl and diaryl ether scaffolds, which are prevalent in many commercial agrochemicals.[4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key biphenyl (B1667301) intermediate relevant to the development of fungicidal compounds.

Application Note 1: Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-ol via Suzuki-Miyaura Coupling

The biphenyl moiety is a common structural feature in a number of successful fungicides.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][8] This application note details the synthesis of 4'-Bromo-[1,1'-biphenyl]-4-ol, a valuable intermediate for the synthesis of biphenyl-containing agrochemicals, from this compound and 4-hydroxyphenylboronic acid.[9]

Data Presentation: Suzuki-Miyaura Coupling of this compound

The following table summarizes the typical quantitative data for the synthesis of 4'-Bromo-[1,1'-biphenyl]-4-ol.

ParameterValueReference
Reactants
This compound1.0 equiv.[10]
4-Hydroxyphenylboronic Acid1.5 equiv.[10]
Catalyst
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)1 mol%[10]
1,1'-Bis(diphenylphosphino)ferrocene (dppf)3 mol%[10]
Base
Potassium Carbonate (K₂CO₃)5 equiv.[10]
Solvent
Tetrahydrofuran (B95107) (THF)60 mM solution of aryl bromide[10]
Reaction Conditions
Temperature67 °C[10]
Time20 hours[10]
Yield
Isolated Yield~70-85% (Typical for similar reactions)[10][11]
Experimental Protocol: Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-ol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-hydroxyphenylboronic acid.

Materials:

  • This compound

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 236 mg), 4-hydroxyphenylboronic acid (1.5 mmol, 207 mg), and potassium carbonate (5.0 mmol, 691 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.01 mmol, 2.2 mg) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.03 mmol, 16.6 mg). Add anhydrous tetrahydrofuran (17 mL) and degassed deionized water (1.7 mL).[10]

  • Reaction: Heat the reaction mixture to 67 °C with vigorous stirring for 20 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford 4'-Bromo-[1,1'-biphenyl]-4-ol.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants: - this compound - 4-Hydroxyphenylboronic acid - K₂CO₃ catalyst 2. Add Catalyst & Solvent: - Pd(OAc)₂/dppf - THF/H₂O reactants->catalyst inert 3. Establish Inert Atmosphere (Ar or N₂) catalyst->inert heat 4. Heat to 67°C for 20 hours inert->heat monitor 5. Monitor by TLC heat->monitor cool 6. Cool to RT monitor->cool extract 7. Extraction with Ethyl Acetate & H₂O cool->extract wash 8. Wash with Water & Brine extract->wash dry 9. Dry over MgSO₄ wash->dry purify 10. Purify by Column Chromatography dry->purify

Suzuki-Miyaura Coupling Workflow

Application Note 2: Biphenyl Fungicides - Mode of Action

Many modern fungicides are classified as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs).[1][12] These agrochemicals target a crucial enzyme in the mitochondrial respiratory chain of fungi, effectively halting cellular energy production and preventing fungal growth.[13][14] The biphenyl scaffold, synthesized from intermediates like 4'-Bromo-[1,1'-biphenyl]-4-ol, is a key pharmacophore in several SDHI fungicides, including boscalid.[15][16]

Signaling Pathway: Inhibition of Fungal Respiration by SDHI Fungicides

Succinate dehydrogenase (SDH), also known as Complex II, is an enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it is a key enzyme in the Krebs cycle (tricarboxylic acid cycle) and a component of the electron transport chain.[1][17] SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to ubiquinone (Coenzyme Q).[18]

SDHI fungicides act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[15] This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site. Consequently, the transfer of electrons from succinate to the electron transport chain is inhibited.[13] This disruption of the respiratory chain leads to a cessation of ATP synthesis, depriving the fungal cells of the energy required for growth and proliferation.[14]

Mode of Action Diagram

SDHI_Mode_of_Action Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Q) SDH->UQ e⁻ transfer UQH2 Ubiquinol (QH₂) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII e⁻ transfer ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis SDHI SDHI Fungicide (e.g., Biphenyl Fungicide) SDHI->SDH Inhibition

Inhibition of Fungal Respiration by SDHI Fungicides

References

Application Notes and Protocols for the Synthesis of Liquid Crystals from 1,4-Dibromobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromobenzene and its derivatives are versatile starting materials in the synthesis of calamitic (rod-shaped) liquid crystals. The rigid central core of the 1,4-disubstituted benzene (B151609) ring provides the necessary anisotropy for the formation of mesophases. By employing powerful cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions, the core can be extended to create a variety of mesogenic structures. Subsequent functionalization, often through esterification, allows for the introduction of terminal flexible chains, which are crucial for modulating the transition temperatures and types of liquid crystalline phases (e.g., nematic, smectic).

These synthetic methodologies are of significant interest not only in materials science for the development of display technologies and sensors but also in drug development, where liquid crystal-based systems can be utilized for drug delivery and as scaffolds for bioactive molecules. This document provides detailed protocols and compiled data for the synthesis of liquid crystals originating from this compound, focusing on Sonogashira and Suzuki-Miyaura cross-coupling reactions, followed by esterification.

Synthetic Strategies Overview

The general synthetic approach involves a multi-step process to build the final liquid crystalline molecule. Starting from this compound, the rigid core is first elongated. This is typically achieved through palladium-catalyzed cross-coupling reactions. The resulting intermediates, often containing terminal functional groups like hydroxyls or carboxylic acids, are then further modified, for instance, by esterification with alkanoic acids or alcohols to attach flexible terminal chains.

G cluster_start Starting Material cluster_core_extension Core Extension cluster_intermediate Key Intermediates cluster_final_step Terminal Group Modification cluster_product Final Product This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Biphenyl/Terphenyl Derivative Biphenyl/Terphenyl Derivative Suzuki Coupling->Biphenyl/Terphenyl Derivative Bis(phenylethynyl)benzene Derivative Bis(phenylethynyl)benzene Derivative Sonogashira Coupling->Bis(phenylethynyl)benzene Derivative Esterification Esterification Biphenyl/Terphenyl Derivative->Esterification Bis(phenylethynyl)benzene Derivative->Esterification Liquid Crystal Liquid Crystal Esterification->Liquid Crystal G Start This compound + 2 eq. Terminal Alkyne Reaction Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TEA, Toluene, 70-80°C) Start->Reaction Workup Filtration, Extraction, Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,4-Bis(alkynyl)benzene Derivative Purification->Product G Start This compound + 2 eq. Arylboronic Acid Reaction Suzuki Coupling (Pd Catalyst, Base, Solvent, Reflux) Start->Reaction Workup Phase Separation, Extraction, Drying Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Biphenyl/Terphenyl Derivative Purification->Product G Start Biphenyl/Terphenyl Diol + 2 eq. Alkanoyl Chloride Reaction Esterification (Pyridine/DMAP, DCM, 0°C to RT) Start->Reaction Workup Quenching, Washing, Drying Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Liquid Crystalline Ester Purification->Product

Application Notes and Protocols: 1,4-Dibromobenzene as a Versatile Building Block for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromobenzene is a readily available and cost-effective aryl halide that serves as a fundamental building block in the synthesis of a wide array of organic electronic materials.[1] Its C2h symmetry and the presence of two reactive bromine atoms allow for the construction of linear, conjugated small molecules and polymers essential for high-performance Organic Light-Emitting Diodes (OLEDs). Through powerful cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound can be functionalized to create materials for various layers within an OLED device, including the hole transport layer (HTL), emissive layer (EML), and host materials.[2] These synthetic strategies offer precise control over the electronic and photophysical properties of the final materials, enabling the tuning of emission color, charge carrier mobility, and device efficiency.[3] This document provides detailed application notes and experimental protocols for the synthesis of representative OLED materials derived from this compound and the subsequent fabrication of an OLED device.

Key Applications in OLED Material Synthesis

This compound is a versatile precursor for:

  • Conjugated Polymers: It is a key monomer in the synthesis of polyfluorene derivatives, a class of blue-emitting polymers known for their high photoluminescence quantum yields and good charge carrier mobility.[4]

  • Hole Transport Materials (HTMs): Through C-N cross-coupling reactions, this compound can be used to synthesize triarylamine-based small molecules and polymers, which are widely used as HTMs due to their excellent hole mobility and thermal stability.[5]

  • Emitting Layer (EML) Hosts and Dopants: The rigid phenylene core of this compound can be extended through C-C cross-coupling reactions to create conjugated structures suitable as host materials or emissive dopants in the EML.

Data Presentation: Properties of Materials Derived from this compound

The following tables summarize key quantitative data for representative OLED materials synthesized using this compound or its derivatives as a primary building block.

Table 1: Physicochemical and Photophysical Properties

Material ClassSpecific Material ExampleSynthesis MethodHOMO Level (eV)LUMO Level (eV)Optical Band Gap (eV)Emission Peak (nm)Glass Transition Temperature (Tg, °C)
Polymer Poly(9,9-dioctylfluorene) (PFO)Suzuki Coupling-5.61 to -5.8-2.12 to -2.8~3.0425-440 (blue)~80
Hole Transport Material N,N'-diphenyl-N,N'-bis(4-bromophenyl)benzidineBuchwald-Hartwig Amination-5.1 to -5.4-2.1 to -2.4~3.0~400 (blue)~120

Note: The values presented are typical ranges found in the literature and can vary based on the specific synthetic conditions, measurement techniques, and film morphology.[6][7][8]

Table 2: Representative OLED Device Performance

Emissive MaterialDevice StructureTurn-on Voltage (V)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)CIE Coordinates (x, y)
Poly(9,9-dioctylfluorene) (PFO) ITO/PEDOT:PSS/PFO/Ca/Al3.5 - 5.0> 1,0000.5 - 2.00.3 - 1.0(0.16, 0.17)
PFO blended with F8BT (95:5) ITO/PEDOT:PSS/PFO:F8BT/Ca/Al3.0 - 4.5> 5,000~2.0~1.5(0.33, 0.60)

Note: Device performance is highly dependent on the device architecture, layer thicknesses, and fabrication conditions.[1][9][10]

Experimental Protocols

Protocol 1: Synthesis of a Polyfluorene Derivative via Suzuki-Miyaura Polycondensation

This protocol describes the synthesis of poly(9,9-dioctylfluorene) (PFO), a widely used blue-emitting polymer.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Monomer1 This compound (or 2,7-dibromo-9,9-dioctylfluorene) Polymer Poly(9,9-dioctylfluorene) (PFO) Monomer1->Polymer Monomer2 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester Monomer2->Polymer Catalyst Pd(PPh₃)₄ Catalyst->Polymer Base K₂CO₃ Base->Polymer Solvent Toluene (B28343)/Water Solvent->Polymer

Figure 1: Synthesis of Poly(9,9-dioctylfluorene) (PFO) via Suzuki Coupling.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene (1.00 eq)

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium carbonate (K₂CO₃) (4.00 eq)

  • Toluene (anhydrous)

  • Deionized water

  • Methanol (B129727)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene, 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene to dissolve the monomers and catalyst.

  • Prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling with inert gas for 30 minutes.

  • Add the degassed potassium carbonate solution to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 48-72 hours.

  • Monitor the reaction progress by Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it with methanol and then water to remove residual salts and catalyst.

  • Redissolve the polymer in a minimal amount of toluene or chloroform (B151607) and re-precipitate it into methanol. Repeat this process two more times to purify the polymer.

  • Dry the final polymer product under vacuum at 60 °C for 24 hours.

  • Characterize the polymer by ¹H NMR, GPC, and UV-Vis spectroscopy.

Protocol 2: Synthesis of a Triarylamine-based Hole Transport Material via Buchwald-Hartwig Amination

This protocol describes the synthesis of a simple triarylamine HTM.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product ArylHalide This compound HTM N,N,N',N'-tetraphenyl-1,4-phenylenediamine ArylHalide->HTM Amine Diphenylamine Amine->HTM Catalyst Pd₂(dba)₃ Catalyst->HTM Ligand P(t-Bu)₃ Ligand->HTM Base NaOt-Bu Base->HTM Solvent Toluene Solvent->HTM

Figure 2: Synthesis of a Triarylamine HTM via Buchwald-Hartwig Amination.

Materials:

Procedure:

  • In a glovebox, add this compound, diphenylamine, sodium tert-butoxide, and tris(dibenzylideneacetone)dipalladium(0) to a Schlenk flask.

  • Remove the flask from the glovebox and add anhydrous toluene and tri-tert-butylphosphine under a counterflow of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with dichloromethane (B109758) or ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Fabrication of a Polymer-Based OLED

This protocol provides a general procedure for fabricating a simple polymer-based OLED using the synthesized PFO as the emissive layer.

Experimental Workflow:

G cluster_substrate Substrate Preparation cluster_layers Layer Deposition (Spin Coating) cluster_cathode Cathode Deposition cluster_encapsulation Encapsulation ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, IPA Sonication) Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment PEDOT_PSS Spin Coat PEDOT:PSS (HTL) (~40 nm) Plasma_Treatment->PEDOT_PSS Anneal1 Anneal (120°C, 15 min) PEDOT_PSS->Anneal1 PFO_Layer Spin Coat PFO (EML) (~80 nm) Anneal1->PFO_Layer Anneal2 Anneal (80°C, 10 min) PFO_Layer->Anneal2 Evaporation Thermal Evaporation of Cathode (LiF/~1 nm, Al/~100 nm) Anneal2->Evaporation Encapsulate Device Encapsulation (UV-curable epoxy and glass slide) Evaporation->Encapsulate

Figure 3: Workflow for the Fabrication of a Polymer-Based OLED.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Synthesized PFO polymer dissolved in toluene (10-15 mg/mL)

  • Lithium fluoride (B91410) (LiF)

  • Aluminum (Al) pellets or wire

  • Deionized (DI) water

  • Isopropyl alcohol (IPA)

  • Detergent (e.g., Hellmanex)

  • UV-curable epoxy and glass coverslips

  • Spin coater

  • Hotplate

  • Oxygen plasma cleaner

  • Thermal evaporator

  • UV lamp

Procedure:

  • ITO Substrate Cleaning: a. Sonicate the ITO substrates in a detergent solution for 15 minutes.[11] b. Rinse thoroughly with DI water. c. Sonicate in DI water for 15 minutes. d. Sonicate in IPA for 15 minutes.[11] e. Dry the substrates with a stream of nitrogen gas. f. Treat the cleaned ITO surface with oxygen plasma for 5-10 minutes to improve the work function and promote adhesion of the subsequent layer.[5][6]

  • Hole Injection Layer (HIL) Deposition: a. Filter the PEDOT:PSS solution through a 0.45 µm filter. b. Spin coat the PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds to achieve a film thickness of approximately 40 nm.[12] c. Anneal the substrates on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox or in air.[13]

  • Emissive Layer (EML) Deposition: a. Prepare a solution of the PFO polymer in toluene (10-15 mg/mL) and filter it through a 0.45 µm PTFE filter. b. Transfer the substrates into a nitrogen-filled glovebox. c. Spin coat the PFO solution onto the PEDOT:PSS layer at 1500-2500 rpm for 30-60 seconds to obtain a film of about 80 nm thickness.[12] d. Anneal the substrates on a hotplate at 80 °C for 10 minutes inside the glovebox to remove residual solvent.[12]

  • Cathode Deposition: a. Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). b. Deposit a thin layer of LiF (~1 nm) at a rate of 0.1-0.2 Å/s to serve as an electron injection layer.[14] c. Deposit a layer of Al (~100 nm) at a rate of 1-5 Å/s to form the cathode.[14][15]

  • Encapsulation: a. Remove the completed devices from the evaporator inside the glovebox. b. Apply a bead of UV-curable epoxy around the active area of the device. c. Carefully place a glass coverslip over the epoxy, ensuring no air bubbles are trapped. d. Cure the epoxy by exposing it to a UV lamp for a few minutes.

  • Characterization: a. The current-voltage-luminance (I-V-L) characteristics of the fabricated OLEDs can be measured using a source measure unit and a calibrated photodiode or spectroradiometer.

Conclusion

This compound is a cornerstone in the synthesis of advanced organic materials for OLED applications. Its versatility, coupled with well-established cross-coupling methodologies, provides a powerful platform for the rational design and synthesis of materials with tailored optoelectronic properties. The protocols outlined in this document offer a practical guide for researchers to synthesize high-performance polymers and small molecules from this fundamental building block and to fabricate efficient OLED devices. Further exploration of derivatives of this compound will undoubtedly continue to drive innovation in the field of organic electronics.

References

Application Notes and Protocols for the Mono-substitution of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective mono-substitution of 1,4-dibromobenzene, a critical starting material in the synthesis of pharmaceuticals and functional materials. Achieving mono-substitution on a di-halogenated arene presents a significant synthetic challenge due to the potential for di-substitution. The following protocols outline methodologies for achieving high selectivity in Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and cyanation reactions.

Key Challenge: Controlling Selectivity

The primary obstacle in the functionalization of this compound is controlling the reaction to favor the mono-substituted product over the di-substituted byproduct. The reactivity of the second C-Br bond after the initial substitution can be comparable to or even greater than the first, often leading to a mixture of products.[1] Selectivity is influenced by several factors, including the choice of catalyst and ligands, solvent, base, and the stoichiometry of the coupling partners.[2][3][4] Catalyst-controlled site-selectivity, where the choice of ligand dictates the reaction outcome, is a key strategy.[2][5]

Mono-Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. To achieve mono-arylation of this compound, careful control of reaction conditions is essential.

Experimental Protocol: Synthesis of 4-Bromo-1,1'-biphenyl

Reaction Scheme:

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 236 mg), phenylboronic acid (1.05 mmol, 128 mg), cesium carbonate (2.0 mmol, 652 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 14.7 mg).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-1,1'-biphenyl.

Quantitative Data Summary: Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield of Mono-productReference
Pd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O802~95%[6]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10012Variable[7]

Yields are highly dependent on the specific substrates and precise reaction conditions.

Experimental Workflow: Mono-Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Phenylboronic Acid Base (Cs2CO3) Catalyst Pd(OAc)2 PCy3.HBF4 Solvent Toluene/H2O Heating Heat to 80°C Stir for 2-4h Solvent->Heating Quench Quench with H2O Heating->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Bromo-1,1'-biphenyl Purify->Product

Caption: Workflow for the mono-Suzuki-Miyaura coupling of this compound.

Mono-Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[8][9] Selective mono-amination of this compound can be achieved by careful selection of the catalyst, ligand, and reaction conditions.[10]

Experimental Protocol: Synthesis of 4-Bromo-N-phenylaniline

Reaction Scheme:

Materials:

  • This compound

  • Aniline (B41778)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.024 mmol, 11.4 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Add this compound (1.0 mmol, 236 mg) and aniline (1.2 mmol, 112 mg, 109 µL).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford 4-bromo-N-phenylaniline.[11]

Quantitative Data Summary: Buchwald-Hartwig Amination
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield of Mono-productReference
Pd₂(dba)₃ / XPhosNaOtBuToluene10012-24Good to excellent[12]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene11018Moderate to good[8]

Yields are highly dependent on the specific amine and precise reaction conditions.

Experimental Workflow: Mono-Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Aniline Base (NaOtBu) Catalyst Pd2(dba)3 XPhos Solvent Toluene Heating Heat to 100°C Stir for 12-24h Solvent->Heating Quench Quench with aq. NH4Cl Heating->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Bromo-N-phenylaniline Purify->Product

Caption: Workflow for the mono-Buchwald-Hartwig amination of this compound.

Mono-Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[13][14]

Experimental Protocol: Synthesis of 4-Bromo-1-alkylbenzene

Reaction Scheme:

Materials:

  • This compound

  • Alkylzinc iodide (prepared in situ or from a commercial source)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and P(o-tol)₃ (0.04 mmol, 12.2 mg) in anhydrous DMF (2 mL) and stir for 15 minutes.

  • In a separate flask, prepare the organozinc reagent if not commercially available.

  • To the catalyst mixture, add this compound (1.0 mmol, 236 mg).

  • Slowly add the solution of the alkylzinc iodide (1.1 mmol) to the reaction mixture at room temperature.

  • Heat the reaction to 50°C and stir for 6-12 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature and pour into a saturated aqueous solution of NH₄Cl (20 mL).

  • Extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the mono-alkylated product.[15]

Quantitative Data Summary: Negishi Coupling
Catalyst SystemSolventTemp (°C)Time (h)Yield of Mono-productReference
Pd(OAc)₂ / P(o-tol)₃DMF506-12Good[15]
Pd₂(dba)₃ / SPhosTHF6012Good to excellent[15]

Yields are highly dependent on the specific organozinc reagent and precise reaction conditions.

Experimental Workflow: Mono-Negishi Coupling

Negishi_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Catalyst_Prep Prepare Catalyst Pd(OAc)2 + P(o-tol)3 in DMF Reactants This compound Alkylzinc Iodide Catalyst_Prep->Reactants Heating Heat to 50°C Stir for 6-12h Reactants->Heating Quench Quench with aq. NH4Cl Heating->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Bromo-1-alkylbenzene Purify->Product

Caption: Workflow for the mono-Negishi coupling of this compound.

Mono-Cyanation

The introduction of a nitrile group can be achieved through palladium or nickel-catalyzed cyanation reactions. Using a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) is a safer alternative to more toxic reagents like Zn(CN)₂ or KCN.[16][17]

Experimental Protocol: Synthesis of 4-Bromobenzonitrile

Reaction Scheme:

Materials:

  • This compound

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Nickel precatalyst

  • DPEphos (Bis(2-diphenylphosphinophenyl)ether)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol, 236 mg), K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 211 mg), Pd(OAc)₂ (0.01 mmol, 2.2 mg), DPEphos (0.02 mmol, 10.8 mg), and KOAc (0.125 mmol, 12.3 mg).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed 1,4-dioxane (2.5 mL) and degassed water (2.5 mL).

  • Seal the tube and heat the reaction mixture to 120°C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield 4-bromobenzonitrile.

Quantitative Data Summary: Cyanation Reaction
Catalyst SystemCyanide SourceSolventTemp (°C)Time (h)Yield of Mono-productReference
Pd(OAc)₂ / DPEphosK₄[Fe(CN)₆]·3H₂ODioxane/H₂O12012-24Good[16]
NiCl₂(dppp)K₄[Fe(CN)₆]NMP14024Moderate to good[18]

Yields are highly dependent on the specific catalyst and reaction conditions.

Logical Relationship: Catalyst Deactivation in Cyanation

Cyanation_Deactivation Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Cyanide Complexes [Pd(CN)4]2- Active_Catalyst->Inactive_Complex Undesired Productive_Cycle Productive Catalytic Cycle Active_Catalyst->Productive_Cycle Desired Excess_CN Excess Cyanide (from K4[Fe(CN)6]) Excess_CN->Inactive_Complex Deactivation_Pathway Deactivation Pathway

Caption: Catalyst deactivation by excess cyanide is a key challenge in cyanation reactions.[16]

References

Application Notes and Protocols for the Selective Functionalization of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective functionalization of 1,4-dibromobenzene, a versatile building block in organic synthesis. Due to its symmetrical structure with two reactive bromine atoms, this compound is a key precursor in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[1][2] This document details protocols for achieving selective mono- and di-functionalization through common cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction to Selective Functionalization

The selective functionalization of this compound allows for the stepwise introduction of different functional groups, leading to the creation of complex and unsymmetrical molecules. This control is crucial in drug discovery and development, where precise molecular architectures are required for biological activity. The key to achieving selectivity lies in the careful control of reaction conditions, including the choice of catalyst, ligand, base, solvent, and stoichiometry of reactants.

Core Reactions and Methodologies

Palladium-catalyzed cross-coupling reactions are the most prevalent methods for the functionalization of this compound.[2] The three most common and versatile reactions are:

  • Suzuki-Miyaura Coupling: Forms carbon-carbon bonds between this compound and an organoboron reagent.[3]

  • Sonogashira Coupling: Creates carbon-carbon bonds between this compound and a terminal alkyne.[4]

  • Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds by coupling this compound with an amine.[1][5][6]

The following sections provide detailed protocols and quantitative data for achieving selective functionalization using these methods.

Suzuki-Miyaura Coupling: Selective Arylation

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. Selective mono-arylation can be achieved by carefully controlling the stoichiometry of the boronic acid derivative.

Quantitative Data for Suzuki-Miyaura Coupling
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
1Pd(PPh₃)₄ (3)-K₃PO₄ (1.5 equiv)1,4-Dioxane704Mono-arylated~70-80%[7]
2Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2.0 equiv)Toluene/Ethanol/H₂O80-Mono- and Di-arylated-[8]
3Pd-PEPPSI-IPr----Mono-arylatedLower conversion[9]

Note: Yields are highly dependent on the specific boronic acid used. The data presented is a general representation from literature.

Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective mono-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (0.9-1.1 equiv for mono-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Reaction Suzuki-Miyaura Coupling This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Mono-arylated Product Mono-arylated Product Di-arylated Product Di-arylated Product Reaction->Mono-arylated Product Selective Reaction->Di-arylated Product Exhaustive

Caption: General scheme of Suzuki-Miyaura coupling.

Sonogashira Coupling: Selective Alkynylation

The Sonogashira coupling is a powerful tool for the formation of C(sp²)–C(sp) bonds. Selective mono-alkynylation can be achieved through careful control of reaction conditions and stoichiometry. Copper-free conditions are often preferred to avoid the formation of diacetylene byproducts.

Quantitative Data for Sonogashira Coupling
EntryCatalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
1Pd(PPh₃)₂Cl₂ (2)CuI (2)-NEt₃THFRT2-4Mono-alkynylatedHigh[4][10]
2Pd₂(dba)₃ (1)-XPhos (2)Cs₂CO₃1,4-Dioxane8012Mono-alkynylated70-90%-
3Pd(OAc)₂ (2)-SPhos (4)K₃PO₄Toluene10016Mono-alkynylated65-85%-

Note: Yields are highly dependent on the specific alkyne used. The data presented is a general representation from literature.

Experimental Protocol: Selective Mono-Sonogashira Coupling (Copper-Free)

This protocol describes a general procedure for the copper-free selective mono-alkynylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, add the palladium pre-catalyst and the ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and stir for 10-15 minutes at room temperature to form the active catalyst.

  • To the catalyst mixture, add this compound, the terminal alkyne, and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualization of Experimental Workflow

Experimental_Workflow start Start prep Prepare Reactants and Catalyst Solution start->prep setup Set up Reaction in Schlenk Flask under Inert Gas prep->setup reaction Heat and Stir Reaction Mixture setup->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: Quench, Extract, Dry monitor->workup Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow.

Buchwald-Hartwig Amination: Selective Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Selective mono-amination of this compound can be achieved, providing a route to unsymmetrical diamines. The choice of ligand is critical for achieving high yields and selectivity.[1]

Quantitative Data for Buchwald-Hartwig Amination
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
1Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4 equiv)Toluene1008Mono-aminatedGood[11]
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0 equiv)1,4-Dioxane11012Mono-aminatedHigh[12]
3Pd(OAc)₂ (1)RuPhos (1.5)Cs₂CO₃ (1.5 equiv)t-BuOH10016Mono-aminated75-95%-

Note: Yields are highly dependent on the specific amine used. The data presented is a general representation from literature.

Experimental Protocol: Selective Mono-Buchwald-Hartwig Amination

This protocol outlines a general procedure for the selective mono-amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, XPhos, RuPhos, 1.5-3 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, t-BuOH)

  • Schlenk tube or flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a short plug of silica gel or Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualization of Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants cluster_products Pd0 Pd(0)L OA Oxidative Addition Complex Pd0->OA + Ar-Br Amide Palladium Amide Complex OA->Amide + Amine, -HBr Amide->Pd0 Reductive Elimination Product Mono-aminated Product Amide->Product ArBr This compound Amine Amine + Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion

The selective functionalization of this compound is a powerful strategy for the synthesis of a wide range of valuable molecules. By carefully selecting the appropriate cross-coupling reaction and optimizing the reaction conditions, researchers can achieve high yields and selectivities for both mono- and di-functionalized products. The protocols and data provided in these application notes serve as a starting point for the development of robust and efficient synthetic routes in pharmaceutical and materials science research.

References

The Pivotal Role of 1,4-Dibromobenzene in the Genesis of Dyes and Pigments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,4-Dibromobenzene, a readily available and versatile aromatic building block, serves as a crucial intermediate in the synthesis of a diverse array of dyes and pigments. Its two bromine atoms, positioned at the para positions of the benzene (B151609) ring, offer reactive sites for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity allows for the construction of complex chromophoric systems, leading to molecules with tailored colors and properties. This document provides detailed application notes and experimental protocols for the synthesis of several classes of colorants derived from this compound, including indigo (B80030), azo, and polymeric pigments.

I. Synthesis of 6,6'-Dibromoindigo (Tyrian Purple)

The historical dye Tyrian Purple, chemically known as 6,6'-dibromoindigo, can be synthesized from this compound through a multi-step process. The following protocol is based on the synthesis reported by Wolk and Frimer, which offers a practical and efficient route to this iconic pigment.

Reaction Scheme:

Synthesis_of_Tyrian_Purple A This compound B 2,5-Dibromoacetophenone A->B 1. Friedel-Crafts Acylation C 2,5-Dibromobenzoic acid B->C 2. Oxidation D 2,5-Dibromobenzoyl chloride C->D 3. Chlorination E 2-Amino-5-bromophenylglyoxylic acid D->E 4. Glycination F 6,6'-Dibromoindigo (Tyrian Purple) E->F 5. Cyclization

Caption: Synthetic pathway for 6,6'-Dibromoindigo from this compound.

Experimental Protocols:

Step 1: Synthesis of 2,5-Dibromoacetophenone

  • Materials: this compound, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.2 eq.) in dry CH₂Cl₂ under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq.) to the stirred suspension.

    • Add a solution of this compound (1.0 eq.) in CH₂Cl₂ dropwise over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol.

Quantitative Data:

ProductStarting MaterialYield (%)Melting Point (°C)
2,5-DibromoacetophenoneThis compound85-9088-90

Step 2-5: Subsequent Steps to 6,6'-Dibromoindigo

Detailed protocols for the subsequent oxidation, chlorination, glycination, and cyclization steps can be found in the original literature by Wolk and Frimer. These steps involve the conversion of the acetophenone (B1666503) to a benzoic acid derivative, followed by the formation of an amino acid precursor which then cyclizes to form the final indigo pigment.

II. Synthesis of Azo Dyes via p-Phenylenediamine

This compound can be converted to p-phenylenediamine, a key precursor for a wide range of azo dyes. The synthesis involves the initial conversion of this compound to p-nitroaniline, followed by the reduction of the nitro group.

Reaction Scheme:

Azo_Dye_Synthesis A This compound B 4-Bromo-1-nitrobenzene A->B 1. Nitration C 4-Nitroaniline (B120555) B->C 2. Amination D p-Phenylenediamine C->D 3. Reduction E Diazonium Salt D->E 4. Diazotization F Azo Dye E->F 5. Azo Coupling

Caption: General synthetic route to azo dyes from this compound.

Experimental Protocols:

Step 1 & 2: Synthesis of 4-Nitroaniline from this compound

  • Nitration: this compound can be nitrated using a mixture of nitric acid and sulfuric acid to yield 4-bromo-1-nitrobenzene.

  • Amination: The resulting 4-bromo-1-nitrobenzene can be subjected to nucleophilic aromatic substitution with ammonia (B1221849) under pressure and high temperature to replace the bromine atom with an amino group, yielding 4-nitroaniline.[1][2]

Step 3: Synthesis of p-Phenylenediamine

  • Materials: 4-Nitroaniline, Iron powder (Fe), Hydrochloric acid (HCl), Sodium carbonate (Na₂CO₃).

  • Procedure:

    • In a round-bottom flask, add 4-nitroaniline and water.

    • Heat the mixture to 95 °C and add concentrated HCl.

    • Gradually add fine iron powder to the mixture, controlling the exothermic reaction with cooling if necessary.

    • Continue the reaction until the yellow color of the nitroaniline disappears (monitor by TLC).

    • Make the solution alkaline by adding a solution of sodium carbonate.

    • Boil the mixture and filter hot to remove the iron sludge.

    • Concentrate the filtrate to crystallize the p-phenylenediamine.

  • Yield: Approximately 80% theoretical yield.[3]

Step 4 & 5: Diazotization and Azo Coupling

  • Diazotization: p-Phenylenediamine is diazotized using sodium nitrite (B80452) in an acidic medium (e.g., HCl) at 0-5 °C to form the corresponding bis-diazonium salt.

  • Azo Coupling: The bis-diazonium salt is then coupled with a suitable coupling component (e.g., phenols, naphthols, or aromatic amines) to produce the final azo dye. The choice of coupling component determines the color of the resulting dye.

Quantitative Data (Azo Dye Synthesis from p-Phenylenediamine):

Dye DerivativeCoupling ComponentYield (%)
Benzene-1,4-bis(diazonium) derivative 1Naphthol-1High
Benzene-1,4-bis(diazonium) derivative 2Naphthol-2High

III. Synthesis of Poly(p-phenylene) Pigments

This compound is a key monomer for the synthesis of poly(p-phenylene) (PPP), a conjugated polymer that exhibits interesting optical and electronic properties and can be used as a pigment. The Yamamoto coupling, a nickel-catalyzed polymerization of aryl dihalides, is a common method for synthesizing PPP.

Reaction Scheme:

PPP_Synthesis A This compound B Poly(p-phenylene) A->B Yamamoto Coupling (Ni(COD)₂, bpy, DMF/Toluene)

Caption: Synthesis of Poly(p-phenylene) via Yamamoto Coupling.

Experimental Protocol: Yamamoto Polymerization of this compound

  • Materials: this compound, Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], 2,2'-Bipyridine (bpy), N,N-Dimethylformamide (DMF), Toluene (B28343).

  • Procedure:

    • In a glovebox, charge a flame-dried Schlenk flask with Ni(COD)₂ (1.2 eq.) and bpy (1.2 eq.).

    • Add anhydrous DMF and toluene to the flask.

    • Add this compound (1.0 eq.) to the catalyst mixture.

    • Heat the reaction mixture at 80 °C for 24-48 hours under an inert atmosphere.

    • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol (B129727).

    • Filter the polymer, wash with methanol and acetone, and dry under vacuum.

Quantitative Data and Characterization:

PolymerMonomerYield (%)Molecular Weight (Mn)
Poly(p-phenylene)This compound>90Variable, depends on conditions
  • Characterization: The resulting poly(p-phenylene) is typically an insoluble, yellowish powder. Its structure can be confirmed by solid-state NMR and its thermal stability by thermogravimetric analysis (TGA).

IV. Cross-Coupling Reactions for Novel Dyes and Pigments

The bromine atoms of this compound are excellent handles for modern cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions allow for the precise introduction of various aryl and vinyl groups, enabling the synthesis of a vast range of novel dyes and pigments with tunable photophysical properties.

A. Suzuki-Miyaura Coupling

This reaction couples this compound with an organoboron compound in the presence of a palladium catalyst and a base to form a C-C bond. By choosing an appropriate boronic acid or ester containing a chromophore, new biphenyl-based dyes can be synthesized.

Workflow:

Suzuki_Coupling A This compound C Biphenyl/Styrenyl Derivative (Dye/Pigment) A->C Pd Catalyst, Base B Aryl/Vinyl Boronic Acid B->C

Caption: General workflow for Suzuki-Miyaura coupling with this compound.

B. Heck Reaction

The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing stilbene-type dyes, where the double bond becomes part of the conjugated system.

Workflow:

Heck_Reaction A This compound C Stilbenoid Dye A->C Pd Catalyst, Base B Alkene (with Chromophore) B->C

Caption: General workflow for Heck reaction with this compound.

Note on Experimental Protocols for Cross-Coupling Reactions:

Detailed protocols for Suzuki-Miyaura and Heck reactions are highly substrate-dependent. Researchers should consult the primary literature for specific conditions (catalyst, ligand, base, solvent, temperature) optimized for the desired coupling partners. Key parameters to consider include the electronic nature of the substituents on both coupling partners. Generally, electron-donating groups on the boronic acid in Suzuki coupling enhance the reaction rate.[4]

This compound is a foundational starting material in the synthesis of a wide spectrum of dyes and pigments. Its accessibility and the versatility of its chemical transformations, from classical reactions to modern cross-coupling methods, provide chemists with a powerful tool to design and create novel colorants with tailored properties for various applications in research, materials science, and industrial manufacturing. The protocols and data presented herein serve as a valuable resource for professionals in these fields.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving 1,4-dibromobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is giving a low yield or failing completely. What are the most common causes?

Several factors can contribute to low or no product formation in a Suzuki coupling reaction. The most common issues include:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation due to oxidation or improper handling is a primary cause of failure. Ensure your palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂/ligand mixtures, is fresh and has been stored under an inert atmosphere.[1][2] If using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[1]

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3][4] If the base is too weak, insoluble in the reaction medium, or not present in sufficient excess, the catalytic cycle will be inhibited.

  • Poor Substrate Solubility: this compound and many boronic acids have limited solubility in common Suzuki coupling solvents, especially at room temperature.[5] Poor solubility can lead to slow reaction rates and low yields.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black.[1] This also promotes the undesirable homocoupling of the boronic acid.[1] It is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).[6]

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include protodeborylation of the boronic acid, dehalogenation of the this compound, and homocoupling of the boronic acid.[1][7]

Q2: I am observing significant amounts of biphenyl (B1667301) (from homocoupling of my boronic acid) as a byproduct. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[1] To minimize homocoupling:

  • Thoroughly Degas: Before adding the catalyst, thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[6]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) species present at the beginning of the reaction.[1]

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Consider running the reaction at the lowest effective temperature.

  • Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. Experiment with different conditions to find the optimal balance for your specific substrates.

Q3: How do I choose the right catalyst and ligand for my reaction with this compound?

The choice of catalyst and ligand is critical for a successful Suzuki coupling.

  • Palladium Source:

    • Pd(PPh₃)₄ (Tetrakis): A common and effective Pd(0) catalyst that comes with its own ligand. It is a good starting point for many Suzuki couplings.[1]

    • Pd(OAc)₂ or Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require the addition of an external ligand.[1] They offer more flexibility in tuning the reaction conditions by allowing for the screening of different ligands.

  • Ligands:

    • Triphenylphosphine (PPh₃): A standard, versatile, and cost-effective ligand.

    • Bulky Phosphine Ligands (e.g., XPhos, SPhos): These can be very effective, especially for less reactive aryl chlorides or sterically hindered substrates. They often lead to faster reaction rates and higher yields.

    • N-Heterocyclic Carbenes (NHCs): These are another class of ligands that can provide high stability and activity to the palladium catalyst.[1]

A good starting point is often Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like PPh₃ or a more specialized ligand if simpler systems fail.

Q4: What is the role of the base, and how do I select the best one?

The base is essential for the transmetalation step of the catalytic cycle.[3][8] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4]

Commonly used bases include:

  • Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃[3]

  • Phosphates: K₃PO₄[3]

  • Hydroxides: NaOH, KOH[3]

  • Fluorides: KF (can be useful if ester groups are present that are sensitive to stronger bases)[4]

The choice of base often depends on the solvent system. Inorganic bases like K₂CO₃ and K₃PO₄ are often used in aqueous/organic solvent mixtures.[9] For a given reaction, it is often necessary to screen a few different bases to find the one that provides the optimal yield.

Q5: I am trying to perform a monosubstitution on this compound but am getting significant disubstitution. How can I improve selectivity?

Achieving selective monosubstitution can be challenging. Here are some strategies:

  • Control Stoichiometry: Use a molar excess of this compound relative to the boronic acid (e.g., 2-4 equivalents of the dibromobenzene).

  • Slow Addition: Add the boronic acid solution slowly to the reaction mixture to maintain a low concentration of the nucleophile.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the reaction of the more reactive starting material.

  • Choice of Catalyst/Ligand: A less active catalyst system might favor monosubstitution. Experiment with different palladium sources and ligands.

Data Presentation: Reaction Parameter Optimization

The following tables summarize key reaction parameters that can be optimized for the Suzuki coupling of this compound.

Table 1: Common Catalyst and Ligand Systems

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄(internal)1 - 5A good starting point, commercially available as a complex.[1]
Pd(OAc)₂PPh₃1 - 5Requires in situ reduction to Pd(0). Flexible ligand choice.[10]
Pd₂(dba)₃XPhos or SPhos1 - 3Often highly effective for challenging substrates.[10]
PdCl₂(dppf)(internal)1 - 5An air-stable Pd(II) precatalyst.[11]

Table 2: Base and Solvent Combinations

BaseSolvent SystemTemperature (°C)Comments
K₂CO₃Toluene (B28343)/Ethanol/H₂O80 - 100A very common and effective combination.[3]
K₃PO₄1,4-Dioxane/H₂O80 - 110Often used for less reactive substrates.[10]
Na₂CO₃Toluene/H₂O80 - 100A cost-effective option.[10]
Cs₂CO₃1,4-Dioxane/H₂O100A stronger base, can be effective when others fail.[11]
NaOHMethanol/H₂ORefluxCan be effective but may not be compatible with base-sensitive functional groups.[9]

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound with Phenylboronic Acid:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 236 mg) and phenylboronic acid (1.2 mmol, 146 mg).

  • Addition of Base and Solvent: Add potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg). The flask is then sealed with a septum.

  • Degassing: Add a solvent mixture of toluene (8 mL) and water (2 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low or No Product Yield check_catalyst Is the Palladium Catalyst Active? start->check_catalyst check_base Is the Base Effective? check_catalyst->check_base Yes solution_catalyst Use Fresh Catalyst / Different Precatalyst or Ligand check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_base->check_conditions Yes solution_base Screen Different Bases (e.g., K3PO4, Cs2CO3) / Ensure Anhydrous Conditions if Needed check_base->solution_base No check_side_reactions Are Side Reactions Occurring? check_conditions->check_side_reactions Yes solution_conditions Thoroughly Degas Solvents / Increase Temperature / Change Solvent System check_conditions->solution_conditions No solution_side_reactions Adjust Stoichiometry / Lower Temperature / Use Additives check_side_reactions->solution_side_reactions Yes Suzuki_Cycle Simplified Suzuki Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pd_Ar Ar-Pd(II)L_n-Ar' Transmetalation->Ar_Pd_Ar Ar_BOH2 Ar'-B(OH)₂ + Base Ar_BOH2->Transmetalation RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd

References

Technical Support Center: Sonogashira Coupling of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Sonogashira coupling of 1,4-dibromobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when performing a Sonogashira coupling with this compound?

A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, commonly known as Glaser-Hay coupling.[1][2][3] This reaction is particularly favored in the presence of the copper(I) co-catalyst and oxygen, leading to the formation of a symmetrical diacetylene byproduct. This unwanted reaction consumes the alkyne, reduces the yield of the desired cross-coupled product, and can complicate the purification process.[3]

Q2: I'm observing a black precipitate in my reaction mixture. What is it and what should I do?

A2: The formation of a black precipitate, often referred to as "palladium black," is a strong indication of palladium catalyst decomposition and agglomeration. This inactive form of palladium will no longer participate in the catalytic cycle, leading to a stalled or very slow reaction. Common causes for this include the presence of oxygen in the reaction, impurities in the reagents or solvents, or excessively high reaction temperatures. To resolve this, ensure all components of your reaction are rigorously degassed, use high-purity reagents and anhydrous solvents, and consider if the reaction temperature can be lowered.

Q3: My reaction is very sluggish or not proceeding to completion, even with heating. What are the likely causes?

A3: Aryl bromides, such as this compound, are inherently less reactive than the corresponding aryl iodides in Sonogashira couplings.[4] Sluggish reactions can be attributed to several factors:

  • Insufficiently active catalyst: The choice of palladium source and ligand is crucial. For less reactive aryl bromides, more electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands may be required to facilitate the oxidative addition step.

  • Low reaction temperature: While some Sonogashira reactions proceed at room temperature, the coupling of this compound often requires heating to achieve a reasonable reaction rate.

  • Poor quality of reagents: Degradation of the palladium catalyst, copper(I) salt, or the presence of inhibitors in the solvent or base can significantly hinder the reaction.

  • Inappropriate base: The base plays a critical role in deprotonating the terminal alkyne. Amine bases like triethylamine (B128534) or diisopropylamine (B44863) are commonly used, and their purity and basicity are important.

Q4: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?

A4: Yes, and it is often the recommended approach to avoid the problematic Glaser-Hay homocoupling side reaction. Copper-free Sonogashira protocols have been extensively developed. These reactions may require more active palladium catalysts, different ligands, or slightly higher reaction temperatures to proceed efficiently, but they offer the significant advantage of minimizing the formation of alkyne dimers.

Q5: Besides homocoupling, are there other side reactions I should be aware of?

A5: While less common than Glaser coupling, other side reactions can occur:

  • Hydrodehalogenation: The bromine substituent on the benzene (B151609) ring can be replaced by a hydrogen atom, leading to the formation of bromobenzene (B47551) or benzene as byproducts. This is more likely to occur under forcing reaction conditions or in the presence of certain impurities.

  • Oligomerization/Polymerization: For slower reactions, intermediates may undergo side reactions such as oligomerization, which can result in lower yields of the desired product.[3]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Significant amount of alkyne homocoupling product (Glaser coupling) observed by TLC, GC/MS, or NMR. 1. Presence of oxygen in the reaction. 2. High concentration or reactivity of the copper(I) co-catalyst.1. Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling a stream of inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction. 2. Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling. 3. Reduce Copper(I) Iodide Loading: If a copper co-catalyst is necessary, use the minimum effective amount (e.g., 1-5 mol%). 4. Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Reaction mixture turns black, and the reaction stalls. 1. Palladium catalyst has decomposed to form palladium black. 2. Presence of oxygen or other oxidizing impurities. 3. Reaction temperature is too high.1. Improve Inert Atmosphere: Re-evaluate and improve the degassing procedure for all reagents and solvents. 2. Purify Reagents: Ensure the purity of the this compound, alkyne, solvent, and base. 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 4. Use a More Stable Catalyst/Ligand System: Consider using more robust palladium precatalysts or ligands that are less prone to decomposition.
Low yield of the desired product; starting material remains. 1. This compound is not sufficiently reactive under the current conditions. 2. Inactive catalyst or degraded reagents. 3. Suboptimal choice of solvent or base.1. Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for any signs of catalyst decomposition. 2. Screen Different Ligands: For aryl bromides, ligands such as XPhos, SPhos, or bulky phosphines can be more effective than triphenylphosphine. 3. Verify Reagent Quality: Use fresh, high-purity palladium catalyst, copper(I) iodide (if applicable), and freshly distilled/dried solvent and base. 4. Solvent and Base Optimization: Consider screening different solvents (e.g., THF, dioxane, DMF) and amine bases (e.g., triethylamine, diisopropylamine, DBU).
Formation of mono-alkynylated product instead of the desired di-alkynylated product. 1. Insufficient equivalents of the terminal alkyne. 2. Short reaction time or low temperature. 3. Deactivation of the catalyst after the first coupling.1. Increase Alkyne Stoichiometry: Use a larger excess of the terminal alkyne (e.g., 2.2-2.5 equivalents). 2. Extend Reaction Time and/or Increase Temperature: The second coupling is often slower than the first; allow more time or cautiously increase the temperature. 3. Add a Second Portion of Catalyst: In some cases, adding a small amount of fresh catalyst after the mono-coupled product has formed can help drive the reaction to completion.
Hydrodehalogenation byproducts are detected. 1. Presence of a hydrogen source and a catalyst capable of promoting this pathway. 2. Harsher reaction conditions (high temperature, prolonged reaction time).1. Ensure Anhydrous Conditions: Water can sometimes act as a proton source. 2. Optimize Reaction Conditions: Try to achieve the desired transformation under milder conditions (lower temperature, shorter time). 3. Choice of Base and Solvent: The nature of the base and solvent can influence this side reaction. Screening different options may be beneficial.

Quantitative Data on Side Reactions

The following table summarizes representative data on the yields of desired products and common side products in the Sonogashira coupling of this compound under various conditions.

Alkyne Catalyst System Base/Solvent Temp (°C) Desired Product Yield (%) Homocoupling Product Yield (%) Reference
PhenylacetylenePd(PPh₃)₄ / CuIEt₃N80~70-80~10-20 (under air)General Observation
PhenylacetylenePdCl₂(PPh₃)₂ / CuIPiperidine / CH₃CNReflux94<2 (under N₂/H₂)[2]
4-Ethynyl-N,N-dimethylanilinePdCl₂(PPh₃)₂ / CuITEA / CH₃CNRefluxNot specified"Considerable amount"[2]
1,4-DiethynylbenzenePd(PPh₃)₄ / CuIDMF / Et₃N80Not specified (used for polymerization)Not quantified[5]

Note: Yields are highly dependent on the specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

Protocol 1: Minimizing Glaser-Hay Homocoupling using a Reducing Atmosphere

This protocol is adapted from a procedure demonstrated to significantly reduce alkyne homocoupling.[2]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.01 mmol, 1 mol%).

  • Inerting the System: Seal the flask and degas by evacuating and backfilling with a mixture of nitrogen and hydrogen (approximately 10-40% H₂ in N₂) three times.

  • Reagent Addition: Through a septum, add a degassed solution of the terminal alkyne (2.2 mmol) in a suitable solvent (e.g., 5 mL of acetonitrile). Then, add a degassed amine base (e.g., triethylamine or piperidine, ~3 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux under the positive pressure of the N₂/H₂ gas mixture. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This is a general protocol for a copper-free Sonogashira coupling, which may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add a base (e.g., K₃PO₄, 2.0 mmol) and a degassed solvent (e.g., dioxane or THF, 5 mL). Finally, add the terminal alkyne (2.2 mmol).

  • Reaction Execution: Heat the sealed reaction vessel to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Visualizations

Sonogashira_Main_and_Side_Reactions cluster_main Sonogashira Coupling (Desired Pathway) cluster_side Glaser-Hay Homocoupling (Side Reaction) ArylBr This compound OxidativeAddition Ar-Pd(II)-Br ArylBr->OxidativeAddition Oxidative Addition Alkyne Terminal Alkyne CopperAcetylide Copper Acetylide Alkyne->CopperAcetylide Deprotonation Pd0 Pd(0) Catalyst Pd0->OxidativeAddition Base Base Base->CopperAcetylide CuI Cu(I) Co-catalyst CuI->CopperAcetylide Transmetalation Ar-Pd(II)-Alkyne OxidativeAddition->Transmetalation CopperAcetylide->Transmetalation Transmetalation Product Coupled Product Transmetalation->Product Reductive Elimination Product->Pd0 Alkyne2 Terminal Alkyne CopperAcetylide2 Copper Acetylide Alkyne2->CopperAcetylide2 HomocouplingProduct Diyne Byproduct CopperAcetylide2->HomocouplingProduct Oxidative Dimerization Oxygen O₂ Oxygen->HomocouplingProduct

Caption: Main Sonogashira catalytic cycle and the competing Glaser-Hay side reaction.

Troubleshooting_Workflow Start Sonogashira Reaction Issue Issue Identify Primary Issue Start->Issue Homocoupling Glaser Coupling Observed Issue->Homocoupling High Homocoupling LowYield Low Product Yield Issue->LowYield Low/No Yield PdBlack Palladium Black Formation Issue->PdBlack Catalyst Decomposition (Pd Black) CheckOxygen Anaerobic Conditions? Homocoupling->CheckOxygen CheckReactivity Reaction Conditions Sufficient? LowYield->CheckReactivity CheckPurity Reagents/Solvents Pure? PdBlack->CheckPurity GoCuFree Switch to Copper-Free Protocol CheckOxygen->GoCuFree No Degas Improve Degassing (Freeze-Pump-Thaw) CheckOxygen->Degas Yes IncreaseTemp Increase Temperature CheckReactivity->IncreaseTemp No ChangeLigand Use More Active Ligand (e.g., XPhos) IncreaseTemp->ChangeLigand CheckReagents Check Reagent Quality (Catalyst, Base, Solvents) ChangeLigand->CheckReagents PurifyReagents Purify/Use Fresh Reagents CheckPurity->PurifyReagents No LowerTemp Lower Reaction Temperature CheckPurity->LowerTemp Yes

Caption: Troubleshooting workflow for common Sonogashira coupling issues.

References

Technical Support Center: Purification of 1,4-Dibromobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 1,4-dibromobenzene.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm struggling to separate my product from unreacted this compound. What are the best initial steps?

A1: The initial approach depends on the physical properties of your product compared to this compound. Start by consulting the physical properties table below. If there is a significant difference in melting point and solubility, recrystallization is often the most effective first step. If the properties are very similar, column chromatography will likely be necessary.

Q2: I'm seeing multiple spots on my TLC plate after a Suzuki coupling reaction with this compound. What are they likely to be?

A2: In a Suzuki coupling, besides your desired biaryl product and unreacted this compound, you may also observe homocoupling byproducts. These are formed from the coupling of two molecules of the aryl halide or two molecules of the boronic acid. These impurities can often be separated from the desired product by column chromatography or careful recrystallization.

Q3: My Heck reaction product seems to be contaminated with palladium residues, appearing as a dark solid. How can I remove this?

A3: Palladium black is a common byproduct in Heck reactions and indicates catalyst decomposition.[1] To remove it, you can filter the reaction mixture through a pad of Celite. If the palladium contamination persists, washing the organic layer with an aqueous solution of sodium thiosulfate (B1220275) can help to sequester the metal impurities.[2]

Q4: I've attempted recrystallization, but my product "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the crude solid melts in the hot solvent before it dissolves. This can be due to the solvent's boiling point being higher than the compound's melting point or the presence of significant impurities causing melting point depression. To resolve this, try adding more solvent to fully dissolve the oil at the boiling point. Alternatively, consider a different recrystallization solvent with a lower boiling point or a mixed solvent system.

Q5: Can I use sublimation to remove unreacted this compound?

A5: Yes, sublimation can be an effective purification technique for removing this compound, especially on a smaller scale.[3] Since this compound has a relatively high vapor pressure for a solid, it can be sublimed away from less volatile products under reduced pressure and gentle heating. This method is advantageous as it avoids the use of solvents.[3]

Troubleshooting Guides

Scenario 1: Purification of a Suzuki Coupling Product (e.g., 4,4'-Dibromobiphenyl)

Problem: After performing a Suzuki coupling between this compound and 4-bromophenylboronic acid, you are left with a mixture of the starting material, the desired product (4,4'-dibromobiphenyl), and potentially homocoupled byproducts.

Visualizing the Problem:

SUZUKI_PURIFICATION CRUDE Crude Reaction Mixture (1,4-DBB, 4,4'-DBB, Byproducts) RECRYSTALLIZATION Recrystallization (e.g., from Benzene (B151609) or Toluene) CRUDE->RECRYSTALLIZATION Significant M.P. Difference COLUMN Column Chromatography (Silica Gel, Hexane (B92381)/DCM) CRUDE->COLUMN Similar M.P. or Oily Product RECRYSTALLIZATION->COLUMN Impurities Remain PURE_PRODUCT Pure 4,4'-Dibromobiphenyl (B48405) RECRYSTALLIZATION->PURE_PRODUCT Successful COLUMN->PURE_PRODUCT STARTING_MATERIAL This compound COLUMN->STARTING_MATERIAL

Caption: Purification workflow for Suzuki coupling products.

Troubleshooting Steps:

  • Assess Physical Properties: Compare the melting points of this compound (87-89 °C) and 4,4'-dibromobiphenyl (163-165 °C).[4] The significant difference suggests recrystallization is a viable primary purification method.

  • Attempt Recrystallization:

    • Choose a suitable solvent. Toluene (B28343) or benzene are good starting points as 4,4'-dibromobiphenyl is soluble in them at high temperatures and less so at room temperature.

    • If the product crystallizes but remains impure, a second recrystallization may be necessary.

  • Employ Column Chromatography:

    • If recrystallization is ineffective or the crude product is an oil, use column chromatography.

    • A silica (B1680970) gel stationary phase with a non-polar eluent system (e.g., a gradient of hexane and dichloromethane) should effectively separate the less polar this compound from the more polar 4,4'-dibromobiphenyl.

Scenario 2: Purification of a Heck Reaction Product (e.g., (E)-1,2-bis(4-bromophenyl)ethene)

Problem: A Heck reaction between this compound and 4-bromostyrene (B1200502) yields the desired stilbene (B7821643) derivative, but it is contaminated with unreacted starting materials and palladium catalyst residues.

Visualizing the Problem:

HECK_PURIFICATION CRUDE Crude Reaction Mixture (Stilbene, 1,4-DBB, Pd residues) FILTRATION Filtration through Celite CRUDE->FILTRATION Remove Pd Black WORKUP Aqueous Workup (e.g., with Na2S2O3) FILTRATION->WORKUP COLUMN Column Chromatography (Silica Gel, Hexane/EtOAc) WORKUP->COLUMN PURE_PRODUCT Pure Stilbene Derivative COLUMN->PURE_PRODUCT

Caption: Purification workflow for Heck reaction products.

Troubleshooting Steps:

  • Initial Palladium Removal: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite to remove the bulk of the palladium black.

  • Aqueous Workup: Perform an aqueous workup. Washing the organic layer with a dilute solution of sodium thiosulfate can help remove residual palladium.

  • Column Chromatography: Due to the often similar polarities of the stilbene product and unreacted this compound, column chromatography is typically required. Use a silica gel stationary phase and a solvent system such as hexane/ethyl acetate (B1210297) to separate the components.

Data Presentation: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound (Starting Material) C₆H₄Br₂235.9187 - 89219Soluble in hot ethanol, ether, and benzene; insoluble in water.[5]
4,4'-Dibromobiphenyl (Suzuki Product) C₁₂H₈Br₂312.00163 - 165355 - 360Soluble in organic solvents like hexane and toluene; limited solubility in polar solvents.[4][6]
4-Acetyl-4'-bromobiphenyl (Suzuki Product) C₁₄H₁₁BrO275.14129 - 133372.1 (predicted)Soluble in toluene.[7]
(E)-1,2-bis(4-bromophenyl)ethene (Heck Product) C₁₄H₁₀Br₂338.04176 - 178392.9Soluble in organic solvents.[8]
Tris(4-bromophenyl)amine (Buchwald-Hartwig Product) C₁₈H₁₂Br₃N482.01141 - 143514.9Soluble in common organic solvents.[9]

Experimental Protocols

Protocol 1: Recrystallization for Separation of 4,4'-Dibromobiphenyl from this compound

This protocol assumes a significant enrichment of the product after the reaction.

  • Solvent Selection: Choose a solvent in which 4,4'-dibromobiphenyl has high solubility when hot and low solubility when cold. Benzene or toluene are suitable choices. This compound should be more soluble in the cold solvent than the product.

  • Dissolution: In a fume hood, dissolve the crude solid in the minimum amount of boiling solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The 4,4'-dibromobiphenyl should crystallize out. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography for General Purification

This protocol provides a general framework for separating this compound from a less polar product.

  • Column Preparation:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene).

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane). Unreacted this compound, being less polar, should elute first.

    • Gradually increase the polarity of the eluent (e.g., by adding increasing amounts of dichloromethane or ethyl acetate to the hexane) to elute your product.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions.

    • Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing your pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Sublimation for Removal of this compound

This method is effective for removing unreacted this compound from a non-volatile product.

  • Apparatus Setup:

    • Place the crude product containing this compound in a sublimation apparatus.

    • Ensure the cold finger is properly positioned and connected to a source of cold water.

  • Sublimation:

    • Apply a vacuum to the apparatus.

    • Gently heat the apparatus using a heating mantle or oil bath. The temperature should be high enough to sublime the this compound but not so high as to decompose or sublime your product. A temperature range of 60-80 °C is a good starting point.

  • Collection:

    • The purified this compound will deposit as crystals on the cold finger.

  • Isolation:

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

    • The purified product remains in the bottom of the apparatus, while the sublimed this compound can be collected from the cold finger.

References

Technical Support Center: Overcoming Low Reactivity of 1,4-Dibromobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 1,4-dibromobenzene in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in cross-coupling reactions compared to other aryl bromides?

A1: The reduced reactivity of this compound stems from its electronic properties. The presence of two electron-withdrawing bromine atoms deactivates the aromatic ring, making the oxidative addition of a palladium catalyst to the carbon-bromine bond—the rate-determining step in many cross-coupling reactions—more challenging.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling with this compound. What are the common causes and how can I improve the outcome?

A2: Low yields in Suzuki-Miyaura couplings with this compound are often due to a combination of factors including inefficient catalyst activity, poor solubility of reagents, or decomposition of the boronic acid. To address this, consider the following:

  • Catalyst and Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos, which can facilitate the oxidative addition step.[1] Using a pre-catalyst can also ensure the generation of the active Pd(0) species.

  • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate.

  • Solvent System: A mixture of an organic solvent (e.g., toluene (B28343), dioxane, or THF) and water is typically used to dissolve both the organic and inorganic reagents.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition.

Q3: How can I achieve selective mono-arylation of this compound in a Suzuki-Miyaura coupling?

A3: Achieving selective mono-substitution can be challenging. Key strategies include:

  • Stoichiometry Control: Use an excess of this compound relative to the boronic acid.

  • Lower Reaction Temperature: Lowering the temperature can favor mono-substitution.[2]

  • Slow Addition: The slow addition of the boronic acid to the reaction mixture can also promote mono-substitution.[2]

Q4: My Heck reaction with this compound and an alkene is sluggish and gives low yields. What can I do?

A4: The Heck reaction with this compound can be challenging. To improve yields:

  • Catalyst: Use a robust palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂).

  • Base: A hindered amine base is often used.

  • Additives: The addition of a phase-transfer catalyst like a quaternary ammonium (B1175870) salt can be beneficial.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are commonly used.[3]

Q5: What are the key considerations for a successful Sonogashira coupling with this compound?

A5: For a successful Sonogashira coupling, pay attention to the following:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.[4] Copper-free protocols are also available.

  • Base: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is crucial.

  • Solvent: Anhydrous and anaerobic conditions are often necessary as Pd(0) complexes can be air-sensitive.

  • Ligands: Phosphine ligands can stabilize the palladium catalyst.

Q6: I am having trouble forming the Grignard reagent from this compound for a Kumada coupling. What are some troubleshooting tips?

A6: Formation of the Grignard reagent can be the critical step. Ensure the following:

  • Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used.

  • Magnesium Activation: The magnesium turnings may need activation. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Initiation: Gentle heating may be required to initiate the reaction.

Q7: In my Buchwald-Hartwig amination of this compound, I am observing significant side products. How can I improve the selectivity?

A7: The Buchwald-Hartwig amination requires careful optimization.[5][6][7][8] To improve selectivity:

  • Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is essential.[1]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used.

  • Reaction Conditions: Ensure strict anaerobic conditions to prevent catalyst deactivation.

Troubleshooting Guide

Below is a decision-making workflow to troubleshoot low yields in cross-coupling reactions involving this compound.

Troubleshooting_Low_Yield start Low Yield or No Reaction check_reagents Are all reagents pure and dry? start->check_reagents check_reagents->start No, purify/replace reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes check_catalyst Is the catalyst system appropriate? check_conditions->check_catalyst Yes optimize_base Optimize Base check_conditions->optimize_base No optimize_ligand Optimize Ligand check_catalyst->optimize_ligand No success Successful Reaction check_catalyst->success Yes optimize_ligand->check_catalyst optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Increase Temperature optimize_solvent->optimize_temp optimize_temp->check_catalyst

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Data Presentation

The following tables summarize typical reaction conditions and yields for various cross-coupling reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (Mono-product)Yield (Di-product)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~85%<5%
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane/H₂O11024~70%~15%
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O8012~40%~10%

Table 2: Heck Coupling of this compound with Styrene (B11656)

Catalyst (mol%)BaseAdditiveSolventTemp. (°C)Time (h)Yield (Di-product)
Pd(OAc)₂ (2)Et₃N-DMF12024~75%
Pd/C (5)Na₂CO₃Bu₄NClNMP1503~90%[3]

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (Di-product)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6512~95%
Pd(OAc)₂ (1)- (Copper-free)PiperidineToluene8024~80%

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Mono-arylation of this compound

  • To an oven-dried Schlenk flask, add this compound (1.2 mmol), phenylboronic acid (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Heck Di-arylation of this compound with Styrene

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), styrene (2.5 mmol), palladium acetate (2 mol%), and sodium carbonate (2.2 mmol).

  • Add N,N-dimethylformamide (DMF, 5 mL).

  • Heat the mixture to 120 °C and stir for 24 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the general catalytic cycle for cross-coupling reactions and the specific challenge of selective mono-arylation.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-M PdII_R_Rprime R-Pd(II)L₂-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R' Mono_vs_Di_Substitution start This compound coupling_conditions Cross-Coupling Conditions start->coupling_conditions mono_coupling Mono-arylated Product mono_coupling->coupling_conditions Further Reaction di_coupling Di-arylated Product coupling_conditions->mono_coupling + Ar-B(OH)₂ coupling_conditions->di_coupling + Ar-B(OH)₂

References

Technical Support Center: Managing Dehalogenation of 1,1-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic dehalogenation of 1,4-dibromobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in this important synthetic transformation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of this compound

Q: My reaction shows very low or no conversion of the starting material. What are the potential causes and how can I fix this?

A: Low or no conversion is a common issue that can typically be traced back to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity:

    • Palladium Catalysts (e.g., Pd/C, Pd(OAc)₂): Ensure the catalyst is fresh. Palladium on carbon (Pd/C) can be pyrophoric, and improper handling can lead to deactivation.[1] For homogeneous catalysts, ensure the palladium precursor and ligands are pure.

    • Nickel Catalysts (e.g., Raney-Ni, NiCl₂): Raney Nickel has safety concerns and its activity can vary.[2] A stable, heterogeneous nickel catalyst can be a safer alternative.[2] Ensure nickel salts used as precursors are anhydrous if the reaction is moisture-sensitive.

  • Ineffective Hydrogen Source:

    • Hydrogen Gas (H₂): Check for leaks in your hydrogenation apparatus. Ensure the gas is bubbling through the reaction mixture effectively. High pressures are often necessary for less reactive substrates.[3]

    • Transfer Hydrogenation Reagents (e.g., Sodium Borohydride (B1222165) (NaBH₄), Alcohols): NaBH₄ should be fresh and dry.[1] When using alcohol as a hydrogen donor (e.g., 2-propanol, ethanol), the reaction may require a base and elevated temperatures to proceed efficiently.[4][5]

  • Improper Reaction Conditions:

    • Temperature: Many dehalogenation reactions require heating. For instance, while some aryl bromides can be reduced at room temperature, aryl chlorides often require elevated temperatures.[6] If you are operating at room temperature, try gradually increasing the temperature (e.g., to 50-80 °C).

    • Solvent: The choice of solvent is critical. Polar solvents like ethanol (B145695) or DMF can be effective, but sometimes a two-phase system (e.g., isooctane/water) is beneficial, especially with a phase-transfer catalyst.[3][7]

    • Base: The presence and strength of a base can be crucial. For aryl bromides, a weak base like Cs₂CO₃ may suffice, whereas more robust aryl chlorides might require a strong base like NaOtBu.[5] The base neutralizes the HBr formed, preventing catalyst poisoning.[8]

Issue 2: Incomplete Dehalogenation (Formation of Bromobenzene)

Q: My reaction stops at the mono-dehalogenated product (bromobenzene) instead of proceeding to benzene. How can I drive the reaction to completion?

A: The formation of bromobenzene (B47551) indicates that the first dehalogenation is successful, but the second is kinetically challenging. This is expected, as the C-Br bond in bromobenzene is stronger than in this compound.

  • Increase Catalyst Loading: A higher catalyst concentration can help drive the second, slower dehalogenation step. Try increasing the catalyst loading by 1.5 to 2 times the original amount.

  • Extend Reaction Time: Monitor the reaction by GC-MS or TLC. If you see the formation of bromobenzene followed by a slower conversion to benzene, simply extending the reaction time may be sufficient.

  • Increase Temperature/Pressure: Elevating the reaction temperature or increasing hydrogen pressure (for hydrogenations) can provide the necessary energy to cleave the second C-Br bond.

  • Re-evaluate Your Catalyst System: Some catalysts may be highly active for the first dehalogenation but less so for the second. A more active catalyst system, such as one with a specific phosphine (B1218219) ligand for palladium, might be necessary.[9]

Issue 3: Formation of Side Products (e.g., Homo-coupling)

Q: I am observing significant amounts of biphenyl (B1667301) or other coupling byproducts in my reaction mixture. What causes this and how can it be minimized?

A: The formation of biphenyl derivatives is typically due to homo-coupling of the aryl halide, a common side reaction in palladium and nickel catalysis.

  • Optimize Reaction Conditions:

    • Lower Temperature: Homo-coupling reactions often become more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.

    • Choice of Reductant: The nature of the hydrogen source can influence side reactions. Ensure you are using an efficient hydride donor. In some cases, side reactions can occur if the oxidative addition of the catalyst is not well-matched with the subsequent reduction step.

  • Ligand Selection: For homogeneous systems, the choice of ligand can significantly impact selectivity. Bulky, electron-rich phosphine ligands can sometimes suppress reductive elimination pathways that lead to coupling.

  • Ensure Inert Atmosphere: If your catalyst is sensitive to air, oxidative side reactions can occur. Ensure the reaction is performed under a properly maintained inert atmosphere (e.g., Argon or Nitrogen).

Frequently Asked Questions (FAQs)

Q1: Which catalyst is better for dehalogenating this compound: Palladium or Nickel?

A: Both palladium and nickel catalysts are effective for hydrodehalogenation. The choice depends on factors like cost, selectivity, and safety.

  • Palladium Catalysts (e.g., Pd/C): These are highly active and the most commonly used catalysts for this transformation.[10] They often operate under milder conditions than nickel.[11] However, palladium is a precious and expensive metal.[2]

  • Nickel Catalysts (e.g., Raney-Ni, Ni-based heterogeneous catalysts): Nickel is a more cost-effective, earth-abundant metal.[1][12] While traditional Raney-Ni has safety concerns (pyrophoric), newer, stable heterogeneous nickel catalysts have been developed that are safe and efficient.[2] Nickel catalysts can be highly selective for dehalogenation without reducing the aromatic ring.[12]

Q2: What is the role of the base in the reaction?

A: The base plays a crucial role in neutralizing the hydrohalic acid (HBr) that is generated during the reaction. This is important for two main reasons:

  • Prevents Catalyst Poisoning: The accumulation of acid can poison and deactivate the metal catalyst.[8]

  • Drives Equilibrium: By scavenging the acid byproduct, the base helps to drive the reaction forward. Strong bases with β-hydrogens can also act as hydrogen sources for the dehalogenation process.[9]

Q3: How do I choose the right solvent?

A: Solvent choice can significantly impact reaction rate and yield.

  • Polar Protic Solvents: Alcohols like ethanol and 2-propanol are common as they can also serve as hydrogen donors in transfer hydrogenation.[4][5]

  • Polar Aprotic Solvents: Solvents like THF and DMF are also used. THF can act as both a solvent and a hydrogen source in some nickel-catalyzed photodehalogenation reactions.[13]

  • Aqueous/Biphasic Systems: "Green chemistry" approaches often use water as a solvent, sometimes with surfactants to create micelles that act as nanoreactors.[14] Biphasic systems (e.g., isooctane/aqueous KOH) with a phase-transfer catalyst can also be very effective.[7]

Q4: How can I monitor the progress of my reaction?

A: The most common methods for monitoring the reaction are:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively observe the disappearance of the starting material (this compound) and the appearance of the product (benzene) and intermediate (bromobenzene).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of the starting material and the relative amounts of intermediate and product formed over time.

Data Presentation

Table 1: Comparison of Catalytic Systems for Aryl Bromide Dehalogenation
Catalyst SystemTypical Loading (mol%)Hydrogen SourceBaseSolventTemp. (°C)Typical Yield (%)Reference
Palladium-based
Pd/C (10%)0.8 - 5H₂ (balloon)-Methanol (B129727)RT>90[10]
Pd(dba)₂ / SIMes·HCl1 - 3i-PrOHK₂CO₃Toluene80>95[9]
PdCl₂2TMDS-WaterRT>90[4]
Nickel-based
Ni-phen@TiO₂-8003.2% NiH₂ (10 bar)K₂CO₃Ethanol80>95[2]
NiI₂ / Ligand5 - 10THFNa₂CO₃THFRT~90[13]
NiCl₂ / Ligand2 - 4NaBH₄-Water (micellar)45>90[1]

TMDS: Tetramethyldisiloxane

Experimental Protocols

Protocol 1: General Procedure for Pd/C-Catalyzed Dehalogenation with H₂

This protocol is a standard method for catalytic hydrogenation.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Reagents: Add Pd/C (10% w/w, 5 mol%) to the flask.

  • Solvent: Add a suitable solvent, such as methanol or ethyl acetate (B1210297) (10 mL).

  • Atmosphere: Seal the flask with a septum, and purge with hydrogen gas from a balloon for 5-10 minutes while stirring.

  • Reaction: Leave the reaction to stir under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

  • Workup: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting product (benzene) is volatile and should be handled accordingly. Further purification is typically not necessary if the conversion is complete.

Protocol 2: General Procedure for Ni-Catalyzed Transfer Hydrodehalogenation

This protocol uses a hydrogen donor instead of H₂ gas.[1]

  • Setup: In a reaction vial under an inert atmosphere, add the nickel precursor (e.g., NiCl₂(dppp), 4 mol%).

  • Reagents: Add this compound (1.0 mmol).

  • Solvent: Add the chosen solvent system (e.g., aqueous micellar solution or an alcohol like 2-propanol).

  • Hydrogen Donor: Add the hydrogen donor, such as sodium borohydride (NaBH₄, 2.0-3.0 equiv), portion-wise to control any initial effervescence.

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 45-65 °C).

  • Monitoring: Monitor the reaction by GC-MS until completion.

  • Workup: Cool the reaction to room temperature and quench carefully with water or dilute acid if excess NaBH₄ is present. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Add this compound & Catalyst to Flask reagents 2. Add Solvent, Base, & H₂ Source prep->reagents react 3. Stir at Defined Temperature & Time reagents->react monitor 4. Monitor by TLC / GC-MS react->monitor monitor->react Incomplete filter 5. Quench & Filter (to remove catalyst) monitor->filter Reaction Complete extract 6. Extract & Dry filter->extract purify 7. Concentrate & Purify (if needed) extract->purify analysis 8. Characterize Product (NMR, MS) purify->analysis

Caption: General experimental workflow for catalytic dehalogenation.

Palladium Catalytic Cycle

G pd0 Pd(0)L₂ pd_complex Ar(Br)Pd(II)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) pd_hydride ArPd(II)(H)L₂ pd_complex->pd_hydride Hydride Transfer (from H₂ source) br_ion Br⁻ pd_complex->br_ion pd_hydride->pd0 Reductive Elimination (Ar-H) arh Product pd_hydride->arh arbr This compound arbr->pd_complex h_source H-Donor h_source->pd_hydride

Caption: Simplified catalytic cycle for Pd-catalyzed hydrodehalogenation.

Troubleshooting Decision Tree

G cluster_no_conv No / Low Conversion cluster_conv_ok Conversion is High start Problem: Low Product Yield check_conversion Is Starting Material Consumed? (Check TLC/GC) start->check_conversion check_catalyst Check Catalyst Activity (Use fresh catalyst) check_conversion->check_catalyst No check_intermediate Is Bromobenzene the Major Product? check_conversion->check_intermediate Yes check_conditions Increase Temperature or Reaction Time check_catalyst->check_conditions check_reagents Verify H-Source/Base (Use fresh reagents) check_conditions->check_reagents check_side_products Are Side Products (e.g., Coupling) Observed? check_intermediate->check_side_products No increase_severity Increase Catalyst Load &/or Reaction Time/Temp check_intermediate->increase_severity Yes workup_issue Investigate Workup/ Isolation Procedure (Product loss?) check_side_products->workup_issue No optimize_conditions Lower Temperature &/or Change Ligand check_side_products->optimize_conditions Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Strategies for 1,4-Dibromobenzene Solubility in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1,4-dibromobenzene in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a non-polar aromatic compound. Following the "like dissolves like" principle, it exhibits poor solubility in polar solvents like water and good solubility in many organic solvents.[1][2] It is a white to off-white crystalline solid at room temperature.[3][4]

Q2: In which common organic solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents, including hot ethanol (B145695), acetone, diethyl ether, benzene, chloroform, and toluene.[5][6][7][8] Its solubility generally increases with temperature.

Q3: Why is the solubility of this compound a concern for chemical reactions?

A3: Poor solubility can lead to several issues in a chemical reaction, including slow reaction rates, incomplete reactions, and difficulty in purification. For reactions involving reagents that are themselves sensitive to certain solvents, finding a common solvent where all components are soluble can be challenging.

Data Presentation: Solubility of this compound

SolventTemperatureSolubilityCitation
WaterRoom TemperaturePractically Insoluble (~0.002 g/100 mL)[2][3]
EthanolRoom TemperatureSoluble[5][9]
EthanolHotFreely Soluble[5][9]
Diethyl EtherRoom TemperatureVery Soluble[7]
AcetoneNot SpecifiedSoluble (>10%)[8]
BenzeneRoom TemperatureSoluble[5][8]
BenzeneHotFreely Soluble[5]
TolueneRoom TemperatureSoluble[7][8]
TolueneHotVery Soluble[7][8]
ChloroformNot SpecifiedSoluble[7][8]
Carbon TetrachlorideNot SpecifiedSoluble[6]
1,4-Dioxane (B91453)Not SpecifiedSoluble[10]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound for a Reaction

Symptoms:

  • Solid this compound remains undissolved in the reaction solvent at the desired reaction temperature.

  • The reaction is sluggish or fails to initiate.

Workflow for Troubleshooting Dissolution Issues:

G start Start: this compound Fails to Dissolve check_solvent Is the solvent appropriate for the reaction chemistry? start->check_solvent increase_temp Increase Temperature check_solvent->increase_temp Yes end_fail Consult further literature for specialized conditions check_solvent->end_fail No check_solubility Is the compound expected to be soluble at this temperature? increase_temp->check_solubility end_success Success: Compound Dissolved increase_temp->end_success Dissolves check_solubility->increase_temp No, increase further if possible add_cosolvent Add a Co-solvent check_solubility->add_cosolvent Yes, but still not dissolving consider_alternatives Consider Advanced Strategies (Sonication, PTC, Ball-Milling) add_cosolvent->consider_alternatives If co-solvent is not effective or not an option add_cosolvent->end_success Dissolves consider_alternatives->end_success Problem Solved

Caption: A decision-making workflow for troubleshooting the dissolution of this compound.

Issue 2: Grignard Reaction with this compound Fails to Initiate

Symptoms:

  • No bubbling or heat evolution is observed after adding a portion of the this compound solution to the magnesium turnings.

  • The solution remains clear, and the magnesium turnings are unreacted.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[10]

  • Activate the Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. This layer can be removed by:

    • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask.[11][12]

    • Chemical Activation: Adding a small crystal of iodine, which will react with the magnesium surface.[11] The disappearance of the iodine color is an indicator of magnesium activation. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used.[10]

  • Initiate with Heat: Gentle warming of the flask may be necessary to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), it is often exothermic and may require cooling to maintain a controlled reflux.

  • Check for Purity: Ensure the this compound is pure and free from any acidic impurities that could quench the Grignard reagent as it forms.

Issue 3: Low Yield in a Suzuki Coupling Reaction with this compound

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted this compound.

  • The desired biaryl product is formed in low yield.

Troubleshooting Steps:

  • Improve Solubility: Poor solubility of this compound in the reaction solvent can be a major cause of low yields.

    • Solvent Choice: Toluene, dioxane, and THF are common solvents for Suzuki couplings.[13] A mixture of an organic solvent and water is often used to dissolve the inorganic base.[14]

    • Temperature: Increasing the reaction temperature can improve the solubility of this compound and increase the reaction rate.

  • Use a Phase-Transfer Catalyst (PTC): In biphasic solvent systems (e.g., toluene/water), a PTC such as tetrabutylammonium (B224687) bromide (TBAB) can facilitate the transfer of the boronate species from the aqueous phase to the organic phase where the reaction with this compound occurs.[13]

  • Optimize Reaction Conditions:

    • Base: The choice and physical form of the base (e.g., K₂CO₃, K₃PO₄) are critical. Ensure the base is finely powdered.[13]

    • Catalyst and Ligand: For challenging substrates, a more active palladium catalyst and ligand system may be required.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol is for the purification of this compound.

Materials:

  • Impure this compound

  • Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture on a hot plate and add more hot ethanol in portions until the solid just dissolves.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur.[15]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Preparation of a this compound Solution for a Grignard Reaction

This protocol describes the preparation of a solution of this compound in an ethereal solvent for the formation of a Grignard reagent.

Materials:

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry glassware (e.g., addition funnel or syringe)

Procedure:

  • Drying of Reagents: Ensure the this compound is dry. If necessary, it can be dried in a desiccator over a suitable drying agent. Use a fresh bottle of anhydrous diethyl ether or THF.

  • Preparation of Solution: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of this compound.

  • Solvent Addition: Add the anhydrous diethyl ether or THF to the flask to dissolve the this compound. The concentration is typically in the range of 0.5 M to 2 M.

  • Transfer to Addition Funnel: Transfer the solution to a dry addition funnel, which will be used to add the this compound solution to the magnesium turnings.

Protocol 3: Dissolving this compound for a Suzuki Coupling Reaction

This protocol outlines the steps to dissolve this compound for a typical Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst and ligand

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane or toluene)

  • Water (degassed)

  • Reaction flask (e.g., Schlenk flask)

Procedure:

  • Flask Preparation: To a dry reaction flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (or ester), the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane or toluene) to the flask via syringe.

  • Water Addition: Add the required amount of degassed water. A common solvent ratio is 4:1 or 5:1 organic solvent to water.[16][17]

  • Heating and Dissolution: Begin stirring and gently heat the reaction mixture to the desired temperature (often 80-100 °C). The this compound should dissolve as the temperature increases.

Advanced Strategies for Solubility Enhancement

For particularly challenging reactions where standard dissolution methods are insufficient, the following advanced strategies can be employed.

Sonication

The application of ultrasound (sonication) can enhance the dissolution of solids in liquids. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized high pressure and temperature, which can break up solid particles and increase mass transfer.[1]

Phase-Transfer Catalysis (PTC)

In biphasic reactions (e.g., an organic solvent and water), a phase-transfer catalyst can be used to transport a reactant from one phase to another where the reaction occurs. For example, in a Suzuki coupling with an aqueous base, a PTC can shuttle the boronate anion into the organic phase to react with the this compound.[18][19]

G cluster_1 Organic Phase NaX Na⁺X⁻ (Reactant) QX_org Q⁺X⁻ NaX->QX_org Ion Exchange at Interface RY R-Y (Substrate) RX R-X (Product) RY->RX QY_org Q⁺Y⁻ RX->QY_org Interface Interface QY_org->NaX Regenerates Catalyst QX_org->RY Reaction

Caption: A simplified diagram of phase-transfer catalysis.

High-Temperature Ball Milling

For reactions with extremely insoluble starting materials, solid-state mechanochemistry using a ball mill can be an effective solvent-free approach. The mechanical energy from the milling process can promote the reaction between the solid reactants. High-temperature ball milling has been successfully used for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing 1,4-dibromobenzene in palladium-catalyzed cross-coupling reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for catalyst systems in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Troubleshooting Guides

This section addresses common issues encountered during cross-coupling reactions with this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is not proceeding, or the yield of the desired product is very low. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors, from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

    • Catalyst Inactivity: The active catalyst in these reactions is typically a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Inefficient reduction can lead to low activity.[1][2] Consider using a pre-formed Pd(0) catalyst or a modern precatalyst designed for efficient activation. To test your catalyst's activity, run a simple, well-established cross-coupling reaction with a known reactive substrate.[1]

    • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation.[2] Ensure your ligand is pure and has been stored under an inert atmosphere.

    • Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of inactive palladium black.[2] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. The base is essential for the transmetalation step in Suzuki and Buchwald-Hartwig reactions and for regenerating the catalyst in the Heck reaction.[3][4] The solvent affects the solubility of reagents and the stability of the catalyst. Temperature influences the reaction rate, but excessively high temperatures can lead to catalyst decomposition and side reactions.[2]

Issue 2: Poor Selectivity (Mono- vs. Di-substitution)

  • Question: I am trying to synthesize a mono-substituted product, but I am getting a significant amount of the di-substituted product (or vice-versa). How can I control the selectivity?

  • Answer: Controlling selectivity in the coupling of dihaloarenes is a common challenge. The outcome is influenced by the catalyst system, reaction conditions, and stoichiometry.

    • For Mono-substitution:

      • Stoichiometry: Use a slight excess of this compound relative to the coupling partner (e.g., 1.2-1.5 equivalents).

      • Catalyst and Ligand Choice: Less reactive catalyst systems may favor mono-coupling. For instance, in Suzuki couplings, catalysts with less bulky ligands can sometimes favor mono-arylation.[5]

      • Reaction Temperature: Lowering the reaction temperature can often improve selectivity for the mono-substituted product.

      • Slow Addition: A slow, controlled addition of the coupling partner to the reaction mixture can help maintain a low concentration of the nucleophile, thereby favoring mono-substitution.

    • For Di-substitution:

      • Stoichiometry: Use a stoichiometric amount or a slight excess of the coupling partner (e.g., 2.2-2.5 equivalents).

      • Catalyst and Ligand Choice: Highly active catalysts with bulky, electron-rich ligands often promote exhaustive di-substitution.[5]

      • Reaction Temperature: Higher reaction temperatures generally favor the formation of the di-substituted product.

Issue 3: Formation of Side Products

  • Question: I am observing significant amounts of side products, such as homocoupled products or dehalogenated starting material. How can I minimize these?

  • Answer: The formation of side products is a common issue that can often be addressed by carefully controlling the reaction conditions.

    • Homocoupling of Boronic Acids (Suzuki Reaction): This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a well-defined Pd(0) source or a precatalyst that rapidly generates the active species can also minimize homocoupling.

    • Hydrodehalogenation (Debromination): The replacement of a bromine atom with a hydrogen atom is a common side reaction. This can be promoted by certain bases and protic solvents.[6] Using anhydrous solvents and carefully selecting the base can help minimize this side reaction. The choice of ligand can also influence the rate of reductive elimination versus dehalogenation.[6]

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the most common palladium catalysts for coupling reactions with this compound?

    • A1: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. However, the choice of ligand is often more critical for achieving high efficiency and selectivity. Common ligands include phosphines (e.g., PPh₃, P(t-Bu)₃, and biaryl phosphines like XPhos and SPhos) and N-heterocyclic carbenes (NHCs).[7]

  • Q2: How do I choose the right ligand for my specific coupling reaction?

    • A2: Ligand selection is crucial and depends on the desired outcome (mono- vs. di-substitution) and the specific coupling reaction.

      • Suzuki-Miyaura: For mono-arylation, less bulky phosphine (B1218219) ligands might be preferred. For di-arylation, bulky, electron-rich biaryl phosphine ligands are often effective.[5]

      • Heck: The choice of ligand can influence the regioselectivity of the alkene insertion.

      • Sonogashira: Both monodentate and bidentate phosphine ligands have been used, and the choice can affect the reaction rate and selectivity.[8][9]

      • Buchwald-Hartwig: Sterically hindered biaryl phosphine ligands are generally required for efficient amination of aryl bromides.

Reaction Conditions

  • Q3: What are typical catalyst loading percentages for these reactions?

    • A3: Catalyst loading is a parameter that should be optimized. Generally, for palladium catalysts, loadings can range from 0.1 mol% to 5 mol% relative to the this compound. For demanding reactions or to achieve high turnover numbers, lower catalyst loadings are often explored with highly active catalyst systems.

  • Q4: How important is the choice of base and solvent?

    • A4: The base and solvent are critical reaction parameters.

      • Base: The choice of base depends on the specific coupling reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu). The strength and solubility of the base can significantly impact the reaction rate and yield.

      • Solvent: The solvent must be able to dissolve the reactants and catalyst system. Common solvents include toluene, dioxane, THF, and DMF. The solvent can also influence the selectivity of the reaction, particularly in the case of dihaloarenes.[5]

Data Presentation: Catalyst Performance in Coupling Reactions with this compound

The following tables summarize quantitative data for various catalyst systems used in coupling reactions with this compound. Please note that yields and selectivities are highly dependent on the specific reaction conditions and coupling partners.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Mono-product Yield (%)Di-product Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O80126525Adapted from[10]
Pd₂(dba)₃XPhosK₃PO₄Dioxane10081580Adapted from[5]
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O90167515General Protocol

Table 2: Heck Coupling of this compound with Styrene

Catalyst PrecursorLigand/AdditiveBaseSolventTemp (°C)Time (h)Mono-product Yield (%)Di-product Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF120247020General Protocol
Pd/CBu₄NClNa₂CO₃NMP15038510Adapted from[11]

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Mono-product Yield (%) | Di-product Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | 65 | 12 | 78 | 18 | General Protocol | | Pd(OAc)₂ | - | - | Piperidine | DMF | 100 | 6 | 20 | 75 | Adapted from[7] |

Table 4: Buchwald-Hartwig Amination of this compound with Aniline

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Mono-product Yield (%)Di-product Yield (%)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene100188510General Protocol
Pd(OAc)₂XPhosCs₂CO₃Dioxane110122570Adapted from[12]

Experimental Protocols

This section provides detailed experimental protocols for achieving selective mono-substitution in key coupling reactions of this compound.

Protocol 1: Selective Mono-Suzuki Coupling of this compound

  • Objective: To synthesize 4-bromo-1,1'-biphenyl.

  • Materials:

    • This compound (1.2 mmol)

    • Phenylboronic acid (1.0 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol)

    • Toluene (8 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add toluene, ethanol, and water. Degas the mixture by bubbling with the inert gas for 15-20 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of the inert gas.

    • Heat the reaction mixture to 90 °C and stir for 16 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Selective Mono-Heck Coupling of this compound

  • Objective: To synthesize (E)-1-bromo-4-styrylbenzene.

  • Materials:

    • This compound (1.2 mmol)

    • Styrene (1.0 mmol)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • P(o-tolyl)₃ (0.04 mmol, 4 mol%)

    • Et₃N (1.5 mmol)

    • DMF (5 mL)

  • Procedure:

    • To a Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add DMF, styrene, and Et₃N via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture, dilute with water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

    • Purify the residue by column chromatography.

Protocol 3: Selective Mono-Sonogashira Coupling of this compound

  • Objective: To synthesize 1-bromo-4-(phenylethynyl)benzene.

  • Materials:

    • This compound (1.2 mmol)

    • Phenylacetylene (1.0 mmol)

    • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

    • CuI (0.02 mmol, 2 mol%)

    • Et₃N (5 mL)

    • THF (10 mL)

  • Procedure:

    • To a flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add THF and Et₃N, followed by the dropwise addition of phenylacetylene.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Selective Mono-Buchwald-Hartwig Amination of this compound

  • Objective: To synthesize 4-bromo-N-phenylaniline.

  • Materials:

    • This compound (1.2 mmol)

    • Aniline (1.0 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • BINAP (0.03 mmol, 3 mol%)

    • NaOt-Bu (1.4 mmol)

    • Toluene (10 mL)

  • Procedure:

    • In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and BINAP to a Schlenk tube.

    • Add toluene, this compound, and aniline.

    • Seal the tube and heat the mixture at 100 °C for 18 hours.

    • Monitor the reaction by GC-MS.

    • After cooling, quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Visualizations

CatalystSelection Catalyst Selection for Coupling with this compound start Desired Product? mono Mono-substituted Product start->mono Single C-X bond formation di Di-substituted Product start->di Double C-X bond formation mono_suzuki Less bulky ligands (e.g., PPh3) Lower Temperature mono->mono_suzuki Suzuki mono_heck Controlled Stoichiometry Lower Catalyst Loading mono->mono_heck Heck mono_sonogashira Careful control of reagent addition mono->mono_sonogashira Sonogashira mono_buchwald Less active catalyst system Shorter reaction time mono->mono_buchwald Buchwald-Hartwig di_suzuki Bulky, electron-rich ligands (e.g., XPhos) Higher Temperature di->di_suzuki Suzuki di_heck Excess Alkene Higher Catalyst Loading di->di_heck Heck di_sonogashira Excess Alkyne Longer reaction time di->di_sonogashira Sonogashira di_buchwald Highly active catalyst system (e.g., with biaryl phosphines) di->di_buchwald Buchwald-Hartwig

Caption: A decision tree for catalyst and condition selection based on the desired product.

TroubleshootingWorkflow Troubleshooting Low Yield in Cross-Coupling Reactions start Low or No Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents catalyst_inactive Use fresh catalyst Test on known reaction Consider precatalyst check_catalyst->catalyst_inactive Inactive? ligand_issue Check ligand purity Use appropriate ligand for desired selectivity check_catalyst->ligand_issue Ligand problem? degassing Thoroughly degas solvents and reagents check_conditions->degassing Inadequate degassing? temp_base_solvent Screen different bases Optimize temperature Ensure reagent solubility check_conditions->temp_base_solvent Suboptimal T, base, or solvent? reagent_purity Purify starting materials Check for decomposition check_reagents->reagent_purity Impure reagents? stoichiometry Verify stoichiometry for mono- vs. di-substitution check_reagents->stoichiometry Incorrect stoichiometry?

Caption: A systematic workflow for troubleshooting low product yield.

References

Troubleshooting poor yields in the synthesis of polymers from 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor yields in the synthesis of polymers from 1,4-dibromobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low polymer yields when using this compound as a monomer?

A1: Low polymer yields in the synthesis of polymers from this compound often stem from several factors. These include catalyst deactivation, where the active catalytic species degrades or is poisoned, and the occurrence of side reactions such as dehalogenation or homocoupling.[1][2] The purity and solubility of the monomers are also critical; impurities can interfere with the polymerization process, while poor solubility can lead to incomplete reactions.[3][4] Furthermore, suboptimal reaction conditions, including temperature, solvent, and the choice of base, can significantly impact the efficiency of the polymerization.[1][5]

Q2: How does the choice of polymerization method affect the synthesis of polymers from this compound?

A2: The choice of polymerization method is crucial and depends on the desired polymer structure and properties. Common methods for polymerizing this compound include Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, as well as Grignard polycondensation.[6] Each method has its own set of advantages and challenges. For instance, Suzuki and Stille reactions are versatile but can be sensitive to the purity of reagents and reaction conditions.[7][8] Buchwald-Hartwig amination is effective for synthesizing nitrogen-containing polymers but requires careful selection of ligands and bases to avoid side reactions.[6][9] Grignard polycondensation is a simpler method but offers less control over the polymer's regularity.[6]

Q3: What is catalyst deactivation and how can it be prevented?

A3: Catalyst deactivation refers to the loss of catalytic activity during a reaction. In palladium-catalyzed cross-coupling reactions involving this compound, deactivation can occur through mechanisms like the formation of inactive palladium black or the poisoning of the catalyst by impurities.[10] To prevent deactivation, it is important to use high-purity reagents and solvents, and to thoroughly degas the reaction mixture to remove oxygen. The choice of ligands is also critical; bulky, electron-rich phosphine (B1218219) ligands can stabilize the palladium catalyst and prevent its decomposition.[11][12] In some cases, adjusting the reaction temperature or using a heterogeneous catalyst can also mitigate deactivation.[10]

Q4: Can the physical properties of the polymer, such as solubility, affect the final yield?

A4: Yes, the solubility of the growing polymer chain can significantly impact the final yield. If the polymer becomes insoluble in the reaction solvent as it grows, it can precipitate out of the solution, preventing further chain propagation and leading to low molecular weight and poor yields.[4][13] The choice of solvent is therefore critical and should be selected to ensure the polymer remains dissolved throughout the reaction.[14][15] In some cases, increasing the reaction temperature can improve polymer solubility.[16]

Troubleshooting Guides

Problem 1: Low or No Conversion of Monomers

Symptoms:

  • Analysis of the crude product (e.g., by NMR or GPC) shows a large amount of unreacted this compound and/or comonomer.

  • The reaction mixture does not show the expected physical changes (e.g., increase in viscosity).

Possible Causes and Solutions:

Possible Cause Recommended Action
Inactive Catalyst Ensure the catalyst is of high quality and has been stored under an inert atmosphere. For palladium precatalysts, consider a pre-activation step.[12]
Catalyst Poisoning Purify monomers and solvents to remove any potential catalyst poisons (e.g., sulfur-containing compounds). Ensure all glassware is scrupulously clean.
Inadequate Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier. Incrementally increase the temperature, while monitoring for potential side reactions.[1]
Poor Ligand Choice The ligand may not be suitable for the specific reaction. Screen a variety of ligands, particularly bulky, electron-rich phosphine ligands for cross-coupling reactions.[12]
Incorrect Stoichiometry Carefully and accurately weigh the monomers to ensure a 1:1 molar ratio for step-growth polymerization.[4]
Problem 2: Low Molecular Weight of the Polymer

Symptoms:

  • GPC analysis shows a low number-average molecular weight (Mn) and/or a broad polydispersity index (PDI).

  • The resulting polymer is brittle or forms a poor film.[4]

Possible Causes and Solutions:

Possible Cause Recommended Action
Premature Precipitation of Polymer Choose a solvent in which the polymer is highly soluble at the reaction temperature.[4][14] Consider using a higher boiling point solvent to allow for a higher reaction temperature, which can improve solubility.
Chain-Terminating Impurities Ensure monomers are of high purity and free from monofunctional impurities that can cap the growing polymer chains.[4]
Inefficient Removal of Byproducts In condensation polymerizations, ensure the efficient removal of byproducts (e.g., water) to drive the reaction to completion.[4]
Suboptimal Monomer Concentration Very low monomer concentrations can lead to slower reaction rates and lower molecular weights. Optimize the concentration to balance solubility and reaction kinetics.
Problem 3: Presence of Significant Side Products

Symptoms:

  • NMR or other spectroscopic analyses reveal unexpected signals corresponding to side products.

  • The polymer has poor color or exhibits undesirable properties.

Possible Causes and Solutions:

Possible Cause Recommended Action
Homocoupling of Monomers In Suzuki reactions, ensure rigorous degassing of the solvent to remove oxygen, which can promote the homocoupling of boronic acids.[1]
Reductive Dehalogenation The presence of protic impurities (e.g., water) can lead to the reduction of the aryl bromide. Use anhydrous solvents and reagents.[1]
Side Reactions at High Temperatures If side reactions are observed at higher temperatures, try to lower the reaction temperature. This may require a longer reaction time or a more active catalyst system.[4]
Incorrect Base The choice of base is crucial and can influence the prevalence of side reactions. Screen different bases to find one that promotes the desired coupling without causing degradation of monomers or products.[5]

Experimental Protocols

General Considerations for All Polymerizations
  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques to exclude oxygen and moisture.

  • Solvent Degassing: Solvents should be thoroughly degassed before use, for example, by three freeze-pump-thaw cycles or by sparging with an inert gas.

  • Reagent Purity: Monomers, catalysts, and ligands should be of high purity. Monomers can be purified by recrystallization or sublimation.

Protocol 1: Suzuki-Miyaura Polycondensation

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the diboronic acid or diboronic ester comonomer (1.0 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene (B28343) and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing them by GPC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Purification: Filter the polymer and wash it sequentially with water, methanol, and acetone (B3395972) to remove residual catalyst and unreacted monomers. The polymer may be further purified by redissolving it in a suitable solvent and reprecipitating it.

  • Drying: Dry the polymer under vacuum to a constant weight.

Protocol 2: Stille Polycondensation
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the distannyl comonomer (1.0 equiv.) in an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and any co-catalyst or ligand.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir. The reaction is typically complete within 24-48 hours.

  • Workup and Purification: Follow similar workup, precipitation, and washing steps as described for the Suzuki-Miyaura polycondensation.

Protocol 3: Buchwald-Hartwig Polycondensation
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the diamine comonomer (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 2.2 equiv.).

  • Inerting and Solvent Addition: Seal the flask, evacuate, and backfill with an inert gas. Add anhydrous, degassed toluene.

  • Reaction: Heat the reaction mixture with stirring (e.g., 100 °C). Monitor the polymerization by GPC.

  • Workup and Purification: After cooling, dissolve the reaction mixture in a suitable solvent (e.g., chloroform) and filter to remove insoluble salts. Precipitate the polymer in a non-solvent like methanol, filter, and wash thoroughly. Dry the polymer under vacuum.

Data Presentation

Table 1: Influence of Reaction Parameters on Suzuki Polymerization of this compound

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Mn (kDa)PDI
Pd(PPh₃)₄ (2)NoneK₂CO₃Toluene/H₂O90488515.22.1
Pd(OAc)₂ (1.5)SPhosK₃PO₄Dioxane/H₂O100369221.51.8
PdCl₂(dppf) (2)NoneCs₂CO₃DMF110248818.92.3

Data is representative and may vary based on specific comonomers and reaction conditions.

Table 2: Comparison of Different Polymerization Methods for Poly(p-phenylene) Synthesis

Polymerization MethodTypical CatalystAdvantagesDisadvantages
Suzuki Pd(PPh₃)₄, Pd(OAc)₂High yields, good functional group tolerance, commercially available monomers.Boronic acids can be unstable; potential for homocoupling.
Stille Pd(PPh₃)₄, PdCl₂(AsPh₃)₂Mild reaction conditions, tolerant of many functional groups.[7]Toxicity of organotin reagents, difficulty in removing tin byproducts.[7]
Buchwald-Hartwig Pd₂(dba)₃/XPhosAccess to nitrogen-containing polymers, good control over reaction.[9]Requires strong bases, can be sensitive to steric hindrance.
Grignard NiCl₂(dppe)Simple procedure, readily available starting materials.[6]Lack of control over polymer structure, potential for side reactions.

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Polymer Yields start Low Polymer Yield Observed check_conversion Check Monomer Conversion (NMR, GC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No solution_catalyst Optimize Catalyst System: - Increase Loading - Change Ligand - Check Catalyst Activity low_conversion->solution_catalyst solution_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Screen Bases low_conversion->solution_conditions solution_reagents Improve Reagent Quality: - Purify Monomers - Use Anhydrous Solvents - Degas Thoroughly low_conversion->solution_reagents check_mw Check Molecular Weight (GPC) high_conversion->check_mw low_mw Low Molecular Weight check_mw->low_mw Yes check_side_products Analyze for Side Products (NMR, Mass Spec) check_mw->check_side_products No low_mw->solution_reagents solution_solubility Address Polymer Solubility: - Use Higher Boiling Point Solvent - Adjust Concentration low_mw->solution_solubility side_products_present Side Products Present check_side_products->side_products_present Yes side_products_present->solution_conditions side_products_present->solution_reagents

Caption: A decision tree for troubleshooting low polymer yields.

SuzukiCycle Catalytic Cycle for Suzuki Polycondensation Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2-Br Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Diaryl Transmetal Transmetalation PdII_Diaryl->Pd0 Polymer Ar-Ar' PdII_Diaryl->Polymer RedElim Reductive Elimination ArylHalide Ar-Br BoronicAcid Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of a Suzuki cross-coupling reaction.

OptimizationLogic Logical Relationships in Reaction Optimization goal Goal: High Yield & High Molecular Weight catalyst Catalyst System goal->catalyst conditions Reaction Conditions goal->conditions reagents Reagent Quality goal->reagents catalyst_type Catalyst Type (e.g., Pd(OAc)2) catalyst->catalyst_type ligand Ligand Choice (e.g., SPhos, XPhos) catalyst->ligand loading Catalyst Loading (mol%) catalyst->loading temperature Temperature (°C) conditions->temperature solvent Solvent Choice (e.g., Toluene, DMF) conditions->solvent base Base Selection (e.g., K2CO3, NaOtBu) conditions->base concentration Concentration (M) conditions->concentration monomer_purity Monomer Purity (>99%) reagents->monomer_purity solvent_purity Solvent Purity (Anhydrous) reagents->solvent_purity degassing Degassing Efficiency reagents->degassing ligand->temperature influences solvent->temperature influences base->solvent influences concentration->solvent influences

Caption: Key parameters to consider for reaction optimization.

References

Identifying and minimizing byproducts in Heck reactions of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Heck Reaction of 1,4-Dibromobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing byproducts in this specific transformation.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses the most frequent challenges encountered during the Heck reaction of this compound, focusing on byproduct formation and low yields of the desired mono-substituted product.

Question 1: My reaction is producing a significant amount of the double-addition product (di-adduct). How can I improve the selectivity for the mono-adduct?

Answer:

The formation of a di-substituted byproduct is a common challenge when working with di-functionalized substrates like this compound. Achieving high selectivity for the mono-Heck product requires careful control over reaction conditions to favor the reaction of one C-Br bond over the other and to prevent the mono-adduct from reacting further.

Potential Causes and Solutions:

Potential Cause Recommended Solution
High Catalyst Loading High concentrations of the active palladium catalyst can increase the rate of the second Heck reaction. Reducing the catalyst loading (e.g., to 0.5-1 mol%) can favor mono-substitution.
Prolonged Reaction Time Allowing the reaction to proceed for too long after the consumption of the starting this compound will inevitably lead to the formation of the di-adduct. Monitor the reaction closely by TLC or GC-MS and quench it once the starting material is consumed.
High Temperature Elevated temperatures can provide the necessary activation energy for the less reactive mono-adduct to undergo a second Heck reaction. Running the reaction at a lower temperature (e.g., 80-100 °C) can improve selectivity, albeit potentially at the cost of a longer reaction time.
Stoichiometry of Reactants Using an excess of this compound relative to the alkene can statistically favor the formation of the mono-adduct. A 2:1 to 3:1 ratio of this compound to alkene is a good starting point for optimization.
Ligand Choice Bulky, electron-rich phosphine (B1218219) ligands can sterically hinder the approach of the already substituted mono-adduct to the palladium center, thus favoring the reaction with the less hindered this compound.

Illustrative Data on the Effect of Stoichiometry on Product Distribution: (Note: This is representative data to illustrate the trend, as specific comprehensive datasets for this compound are not readily available in the provided search results.)

Ratio of this compound to Alkene Mono-adduct Yield (%) Di-adduct Yield (%) Unreacted this compound (%)
1:1.260355
2:185105
3:19055

Question 2: I am observing a significant amount of a byproduct that appears to be benzene (B151609) or bromobenzene (B47551). What is this and how can I prevent it?

Answer:

The formation of benzene or bromobenzene is indicative of a side reaction known as hydrodebromination , where a bromine atom is replaced by a hydrogen atom. This is often mediated by a palladium-hydride (Pd-H) species that can form during the catalytic cycle.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Source of Hydride The hydride species can originate from various sources, including the solvent (e.g., alcohols), the base (e.g., triethylamine (B128534) can form a palladium hydride), or impurities.
High Temperatures Elevated temperatures can promote the formation and reactivity of Pd-H species.[1] Running the reaction at the lowest effective temperature can minimize this side reaction.[1]
Choice of Base While organic amines are common bases, they can also be a source of hydrides. Consider using an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to minimize this pathway.
Solvent Selection Aprotic solvents such as DMF, NMP, or dioxane are generally preferred over protic solvents like alcohols, which can be a source of hydrides.

Troubleshooting Workflow for Hydrodebromination:

G start Hydrodebromination Observed temp High Reaction Temperature? start->temp base Using Amine Base? temp->base No solution1 Lower Temperature to 80-100 °C temp->solution1 Yes solvent Using Protic Solvent? base->solvent No solution2 Switch to Inorganic Base (e.g., K₂CO₃) base->solution2 Yes solution3 Switch to Aprotic Solvent (e.g., DMF, Dioxane) solvent->solution3 Yes

A flowchart for troubleshooting hydrodebromination.

Question 3: My reaction mixture is turning black, and the reaction has stalled. What is happening?

Answer:

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an agglomeration of palladium nanoparticles that are catalytically inactive.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Absence or Inappropriate Ligand Phosphine ligands are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[2] Ensure you are using an appropriate ligand, typically in a 2:1 ratio to palladium.
High Temperature Excessive heat can accelerate the decomposition of the catalyst.[2] Consider lowering the reaction temperature.
Presence of Oxygen Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, leading to decomposition. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Ligandless Conditions While some Heck reactions can be run "ligandless," they are often more prone to catalyst decomposition. The addition of a suitable phosphine ligand is highly recommended for stability.

Question 4: I am observing the formation of oligomeric or polymeric byproducts. How can I avoid this?

Answer:

Oligomerization or polymerization can occur when both C-Br bonds of this compound react in a sequential manner with the alkene, leading to the formation of longer chains. This is essentially an extension of the double-addition problem.

Potential Causes and Solutions:

Potential Cause Recommended Solution
High Alkene Concentration An excess of the alkene can drive the reaction towards multiple additions. Use a stoichiometric amount or a slight excess of this compound.
High Catalyst Loading and Temperature As with double addition, high catalyst loading and elevated temperatures will promote further reactions of the mono-adduct.
Prolonged Reaction Times Extended reaction times increase the probability of multiple coupling events.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Heck reaction and where do byproducts arise?

A1: The Heck reaction proceeds through a catalytic cycle involving a Pd(0) species. The main steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by removing HBr from the palladium-hydride complex.

Byproducts can arise at several points in this cycle. Double addition occurs if the mono-adduct re-enters the catalytic cycle. Hydrodebromination can happen if the palladium-hydride species reductively eliminates with the aryl group instead of the desired product formation.

Heck_Cycle cluster_cycle Main Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd This compound PdII Ar-Pd(II)L₂Br OxAdd->PdII DiAdduct Di-adduct OxAdd->DiAdduct AlkeneCoord Alkene Coordination PdII->AlkeneCoord Alkene Hydrodebromination Hydrodebromination Product PdII->Hydrodebromination Side Reaction (e.g., with hydride source) Insertion Migratory Insertion AlkeneCoord->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim ReductElim Reductive Elimination BetaElim->ReductElim Forms Mono-adduct MonoAdduct Mono-adduct BetaElim->MonoAdduct ReductElim->Pd0 Base MonoAdduct->OxAdd Re-enters cycle

The Heck catalytic cycle and points of byproduct formation.

Q2: Which ligands are best for promoting selective mono-arylation?

A2: Bulky, electron-rich monodentate phosphine ligands are generally preferred for promoting selective mono-arylation. The steric bulk of the ligand can disfavor the oxidative addition of the more sterically hindered mono-adduct product back into the catalytic cycle. Examples of such ligands include:

Q3: What is a good starting point for a selective mono-Heck reaction of this compound?

A3: A good starting point would be to use an excess of this compound (2-3 equivalents) relative to your alkene, a relatively low catalyst loading (e.g., 1 mol% Pd(OAc)₂ with 2 mol% of a bulky phosphine ligand like P(tBu)₃), an inorganic base like K₂CO₃, and an aprotic polar solvent like DMF or NMP at a moderate temperature (e.g., 100 °C). Careful monitoring of the reaction progress is crucial to stop the reaction before significant di-adduct formation occurs.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Heck Arylation of this compound with Styrene (B11656)

This protocol is designed to favor the formation of 4-bromo-stilbene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(tBu)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (2.0 equiv.), palladium(II) acetate (0.01 equiv., 1 mol%), tri-tert-butylphosphine (0.02 equiv., 2 mol%), and anhydrous potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF via syringe to dissolve the solids. Follow this with the addition of styrene (1.0 equiv.).

  • Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction should be stopped once the styrene is consumed to minimize the formation of the di-adduct. This typically takes 8-24 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 4-bromo-stilbene.

General Workflow for Heck Reaction:

G setup Reaction Setup (Reactants, Catalyst, Base) inert Establish Inert Atmosphere setup->inert add_reagents Add Solvent and Alkene inert->add_reagents react Heat and Stir add_reagents->react monitor Monitor Reaction Progress (TLC/GC-MS) react->monitor workup Workup (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

References

Technical Support Center: Recrystallization of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,4-dibromobenzene via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an inappropriate or insufficient amount of solvent.

  • Solvent Choice: this compound is a non-polar compound and dissolves well in organic solvents.[1] Ethanol (B145695) is a commonly used and effective solvent.[1][2] Other suitable solvents include methanol, acetone, chloroform, and toluene.[1][3][4][5] For a solvent to be effective for recrystallization, the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[6][7]

  • Solvent Volume: You may not be using a sufficient volume of solvent. Add small portions of the hot solvent to the crude this compound until it just dissolves.[8] Using the minimum amount of boiling solvent is crucial for good recovery.[2][9]

  • Temperature: Ensure the solvent is heated to its boiling point to maximize the solubility of the this compound.[8]

Q2: No crystals are forming after cooling the solution. What is the problem?

A2: The absence of crystal formation upon cooling can be due to a few factors.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at that temperature, but crystallization has not initiated.[9][10] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass stirring rod just below the surface of the liquid. The small scratches on the glass provide a nucleation site for crystal growth.[9][10]

    • Add a "seed" crystal of pure this compound to the solution. The seed crystal acts as a template for further crystallization.[9]

  • Excess Solvent: Using too much solvent is a common reason for poor or no crystal yield.[9][10] If you suspect this is the case, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[8][10]

  • Cooling Rate: Ensure the solution is cooling slowly and undisturbed. Rapid cooling can sometimes inhibit crystallization.[8] Allow the flask to cool to room temperature before placing it in an ice bath.[11]

Q3: My compound has "oiled out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12][13] This often happens with low-melting-point compounds or when the solution is highly concentrated.[12]

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the concentration and allow the solution to cool slowly again.[10][12]

  • Slower Cooling: Very slow cooling may favor the formation of crystals over oil. You can achieve this by leaving the hot solution on a cooling hot plate.[10]

  • Solvent System Modification: If oiling out persists, consider using a different solvent or a solvent pair.[13]

Q4: The recovered crystals are colored, but pure this compound is colorless. How do I remove the color?

A4: Colored impurities can often be removed by using activated carbon (decolorizing carbon).[2]

  • Procedure: After dissolving the crude this compound in the hot solvent, cool the solution slightly below its boiling point and add a small amount of decolorizing carbon (about 1-2% of the solute weight).[2][14] Caution: Never add activated carbon to a boiling solution, as it can cause violent frothing.[2][14]

  • Hot Filtration: After adding the carbon, bring the solution back to a boil for a few minutes and then perform a hot gravity filtration to remove the carbon and any other insoluble impurities.[2]

Q5: I have a low recovery of my purified this compound. What went wrong?

A5: A low yield can be frustrating and is often due to procedural errors.

  • Excess Solvent: As mentioned earlier, using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor.[8][9]

  • Premature Crystallization: If crystals form during the hot filtration step, you will lose product.[12][13] To prevent this, use a stemless funnel, preheat your filtration apparatus, and use a slight excess of hot solvent, which can be evaporated later.[13]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation before filtration.[8]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[9]

Quantitative Data

The following table summarizes key physical and solubility data for this compound.

PropertyValueReference
Chemical Formula C₆H₄Br₂[1]
Molecular Weight 235.90 g/mol [3]
Appearance Colorless crystalline solid[1]
Melting Point 87-89 °C[3]
Boiling Point 219-222 °C[3]
Solubility in Water Practically insoluble (~0.002 g/100 mL at room temp.)[1][3]
Solubility in Organic Solvents Good solubility in ethanol, acetone, chloroform, toluene, and ether.[1][3][4][5]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for purifying this compound using a single solvent (ethanol) and a solvent pair (ethanol/water).

Materials:

  • Crude this compound

  • Ethanol

  • Distilled water

  • Activated carbon (if needed)

  • Erlenmeyer flasks

  • Hot plate

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., ethanol) and a boiling stick.[2]

    • Heat the mixture on a hot plate to the boiling point of the solvent.[2]

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.[2]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon.[2][14]

    • Reheat the solution to boiling for a few minutes.[14]

  • Hot Filtration (if necessary):

    • If activated carbon or insoluble impurities are present, perform a hot gravity filtration.[2]

    • Preheat a stemless funnel and a receiving Erlenmeyer flask on the hot plate.

    • Place fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization:

    • Single Solvent (Ethanol): Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature, undisturbed.[11] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[14]

    • Solvent Pair (Ethanol/Water): If using a solvent pair, bring the ethanol solution to a boil. Add hot water dropwise until the solution becomes slightly cloudy.[2] Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[2] Allow the solution to cool as described for the single solvent.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[14]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9][15]

  • Drying:

    • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely.[14]

  • Analysis:

    • Once dry, weigh the purified crystals and calculate the percent recovery.

    • Determine the melting point of the recrystallized product. Pure this compound has a sharp melting point range of 87-89 °C.[3]

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization issue Problem Encountered start->issue dissolve_issue Solid Not Dissolving issue->dissolve_issue Dissolving? no_crystals_issue No Crystals Forming issue->no_crystals_issue Crystallizing? oiling_out_issue Compound 'Oiled Out' issue->oiling_out_issue Oiling out? low_recovery_issue Low Recovery issue->low_recovery_issue Low Yield? dissolve_sol1 Add more hot solvent dissolve_issue->dissolve_sol1 dissolve_sol2 Ensure solvent is boiling dissolve_issue->dissolve_sol2 no_crystals_sol1 Scratch flask / Add seed crystal no_crystals_issue->no_crystals_sol1 no_crystals_sol2 Evaporate excess solvent no_crystals_issue->no_crystals_sol2 oiling_out_sol1 Reheat, add more solvent, cool slowly oiling_out_issue->oiling_out_sol1 low_recovery_sol1 Use minimum boiling solvent low_recovery_issue->low_recovery_sol1 low_recovery_sol2 Preheat filtration apparatus low_recovery_issue->low_recovery_sol2 low_recovery_sol3 Wash crystals with ice-cold solvent low_recovery_issue->low_recovery_sol3 end Successful Purification dissolve_sol1->end dissolve_sol2->end no_crystals_sol1->end no_crystals_sol2->end oiling_out_sol1->end low_recovery_sol1->end low_recovery_sol2->end low_recovery_sol3->end Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in minimum hot solvent (e.g., Ethanol) start->dissolve decolorize_q Solution Colored? dissolve->decolorize_q decolorize_step 2. Add activated carbon and reheat decolorize_q->decolorize_step Yes hot_filter_q Insoluble Impurities? decolorize_q->hot_filter_q No decolorize_step->hot_filter_q hot_filter_step 3. Hot gravity filtration hot_filter_q->hot_filter_step Yes crystallize 4. Cool slowly to form crystals (then ice bath) hot_filter_q->crystallize No hot_filter_step->crystallize isolate 5. Isolate crystals via vacuum filtration crystallize->isolate wash 6. Wash with ice-cold solvent isolate->wash dry 7. Dry the purified crystals wash->dry end End: Pure this compound dry->end

References

Optimizing reaction conditions for the selective mono-arylation of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective mono-arylation of 1,4-dibromobenzene. Our aim is to help you navigate the common challenges associated with this reaction and achieve optimal results in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the selective mono-arylation of this compound, offering potential causes and suggested solutions.

Problem 1: Predominant Formation of the Di-arylated Product

Potential CauseSuggested Solution
Incorrect Stoichiometry: An excess of the arylboronic acid coupling partner can drive the reaction towards double arylation.[1][2]Carefully control the stoichiometry. Use a slight excess of this compound (e.g., 1.1 to 1.5 equivalents) relative to the arylboronic acid. Alternatively, using the arylboronic acid as the limiting reagent (0.8-0.9 equivalents) can favor mono-arylation.[2]
High Reaction Temperature: Elevated temperatures can increase the rate of the second arylation, leading to the di-substituted product.[3][4][5]Lower the reaction temperature. Start with a lower temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS. Gradually increase the temperature if the reaction is too slow.[4]
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the limiting reagent can lead to the formation of the di-arylated product.[4]Monitor the reaction closely. Stop the reaction as soon as the starting arylboronic acid is consumed to prevent over-reaction.
Highly Active Catalyst System: A very active catalyst may not differentiate well between the first and second oxidative addition steps.Screen different palladium catalysts and ligands. Less reactive catalyst systems might offer better selectivity for mono-arylation. Consider using a lower catalyst loading (e.g., 0.5-1 mol%).

Problem 2: Low or No Conversion of Starting Material

Potential CauseSuggested Solution
Insufficient Catalyst Activity: The chosen palladium source or ligand may not be active enough under the reaction conditions.[4]1. Screen Ligands: Employ electron-rich, sterically hindered phosphine (B1218219) ligands (e.g., Buchwald-type biaryl phosphine ligands) which are known to be effective in challenging cross-coupling reactions.[4] 2. Use a Precatalyst: Switch from a simple palladium source like Pd(OAc)₂ to a well-defined precatalyst (e.g., a palladacycle) to ensure efficient generation of the active Pd(0) species.[4]
Incorrect Base: The choice and amount of base are crucial for the transmetalation step.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome. Use at least 2-3 equivalents of the base.[2]
Solvent Issues: The reaction is sensitive to air and moisture.[4]Ensure the use of anhydrous and thoroughly degassed solvents (e.g., toluene, dioxane, DMF). Degas the solvent by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4]
Poor Quality of Reagents: Impurities in the starting materials or reagents can inhibit the catalyst.Use high-purity this compound, arylboronic acid, and other reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective mono-arylation of this compound?

The main challenge is controlling the selectivity to favor the formation of the mono-arylated product over the di-arylated byproduct. Since the mono-arylated product is also a substrate for the cross-coupling reaction, careful optimization of reaction conditions is necessary to prevent the second arylation.[1][2]

Q2: How does stoichiometry influence the selectivity of the reaction?

Stoichiometry is a critical factor. Using this compound in excess relative to the arylboronic acid increases the statistical probability of the catalyst reacting with the starting di-bromo compound rather than the mono-arylated product. Conversely, using the arylboronic acid as the limiting reagent ensures it is consumed before significant di-arylation can occur.[2]

Q3: What role do ligands play in achieving mono-selectivity?

Ligands can influence the steric and electronic properties of the palladium catalyst. Bulky ligands can create steric hindrance that disfavors the second oxidative addition to the more sterically demanding mono-arylated intermediate. The electronic properties of the ligand can also modulate the reactivity of the catalyst, allowing for better discrimination between the two reaction steps.

Q4: Which analytical techniques are recommended for monitoring the reaction progress?

Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to monitor the consumption of the starting materials and the formation of the mono- and di-arylated products.[2] This allows for timely quenching of the reaction to maximize the yield of the desired mono-arylated compound.

Experimental Protocols

Selective Mono-Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[2]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[2]

  • Anhydrous and degassed solvent (e.g., Dioxane/Water, Toluene)[2]

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.2 eq), the arylboronic acid (1.0 eq), the palladium catalyst (1-3 mol%), and the base (2.0-3.0 eq).[2]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[2]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (consumption of the arylboronic acid), cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-arylated product.[2]

Visualizations

experimental_workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor monitor->heat Incomplete workup Workup: - Quench - Extract - Wash - Dry monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Mono-arylated Product purify->product

Caption: Experimental workflow for selective mono-arylation.

troubleshooting_logic start Reaction Outcome low_yield Low/No Product start->low_yield high_diarylation High Di-arylation start->high_diarylation catalyst Check Catalyst System: - Screen Ligands - Use Precatalyst low_yield->catalyst Potential Cause base Optimize Base: - Screen Bases - Check Equivalents low_yield->base Potential Cause conditions Verify Conditions: - Anhydrous/Degassed Solvent - Reagent Purity low_yield->conditions Potential Cause stoichiometry Adjust Stoichiometry: - Excess Dibromobenzene - Limiting Boronic Acid high_diarylation->stoichiometry Potential Cause temperature Lower Reaction Temperature high_diarylation->temperature Potential Cause time Reduce Reaction Time high_diarylation->time Potential Cause

Caption: Troubleshooting decision tree for mono-arylation.

References

Challenges in the scale-up of reactions involving 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,4-Dibromobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: Scaling up reactions involving this compound presents several key challenges:

  • Solubility: this compound is a solid with low solubility in many common solvents at room temperature, which can lead to handling issues and require elevated temperatures for dissolution.[1][2]

  • Reaction Control: Many cross-coupling reactions are exothermic. Maintaining precise temperature control on a large scale is critical to prevent side reactions and ensure product quality.

  • Catalyst Activity and Stability: Palladium catalysts, commonly used in these reactions, can be sensitive to air and moisture, especially once activated by a base.[3] Catalyst deactivation or degradation can lead to incomplete reactions and formation of byproducts.[4][5]

  • Byproduct Formation: Side reactions such as homocoupling, dehalogenation, and formation of symmetrical biaryls can become more pronounced at scale.[6][7][8]

  • Purification: Removing residual catalyst, inorganic salts, and other process-related impurities from the final product can be challenging at a larger scale, often requiring specialized techniques.

  • Safety: Handling large quantities of this compound, flammable solvents, and pyrophoric reagents (in the case of Grignard reactions) requires stringent safety protocols.[9]

Q2: How can I improve the solubility of this compound for large-scale reactions?

A2: this compound is a white or off-white solid that is practically insoluble in water but soluble in several organic solvents, especially when heated.[2][10] To improve its handling and reaction homogeneity at scale, consider the following:

  • Solvent Selection: Toluene, THF, and dioxane are commonly used solvents that can dissolve this compound at elevated temperatures.[1]

  • Elevated Temperatures: Charging this compound to the reaction vessel at a higher temperature can ensure it remains in solution.

  • Co-solvents: In some cases, a co-solvent system can improve solubility and reaction performance.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Issue 1: Low yield or incomplete conversion when scaling up.

  • Possible Cause: Inefficient mixing or mass transfer limitations.

  • Troubleshooting:

    • Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer for more efficient mixing in larger vessels.[11]

    • Concentration: Increasing the reaction concentration can sometimes improve the reaction rate, but be mindful of potential exotherms and pressure build-up.[11]

    • Catalyst and Ligand Quality: Ensure the palladium catalyst and ligand are of high quality and have not degraded. Pre-mixing the catalyst and ligand before adding other reagents can sometimes be beneficial, though in some cases it may lead to lower purity.[12]

    • Oxygen Control: While some Suzuki reactions benefit from trace oxygen, it's crucial to have controlled conditions. Strictly controlling the oxygen level to <0.5% can be critical, and using nitrogen bubbling or flow can be more effective than a simple nitrogen balloon at scale.[12]

Issue 2: Formation of significant homocoupling byproducts.

  • Possible Cause: Issues with the base or catalyst system.

  • Troubleshooting:

    • Base Selection: The choice and quality of the base are critical. For large-scale reactions, ensure the base is finely powdered and well-dispersed to avoid clumping.[13]

    • Reaction Temperature: Lowering the reaction temperature may help to minimize side reactions.

    • Catalyst System: Screen different palladium catalysts and ligands. The stability and activity of the catalyst can significantly impact selectivity.

Parameter Lab Scale (g) Pilot Scale (kg) Key Considerations for Scale-Up
Typical Yield 85-95%75-90%Yields may decrease slightly due to mass transfer limitations and longer reaction times.
Catalyst Loading 1-2 mol%0.1-1 mol%Catalyst loading is often reduced at scale for economic reasons.
Common Impurities Homocoupled boronic acid, starting materialsDes-bromo impurity, residual palladiumImpurity profiles can change with scale; palladium removal becomes a critical step.

Experimental Protocol: Synthesis of a Biphenyl (B1667301) Derivative via Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry, inerted reactor, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).[14]

  • Inerting: Purge the reactor with nitrogen or argon and maintain a positive pressure. This should be repeated three times to ensure an inert atmosphere.[14]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water) via a cannula or pump.[14]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, ~1 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 85-110 °C) with vigorous overhead stirring.[14]

  • Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed (typically 4-24 hours).[14]

  • Work-up: Cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.[14]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14] The crude product can be purified by crystallization or column chromatography.

Logical Workflow for Suzuki Coupling Troubleshooting

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_mixing Is mixing efficient? start->check_mixing check_reagents Are reagents pure and active? check_mixing->check_reagents Yes solution_mixing Use overhead stirrer check_mixing->solution_mixing No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Use fresh, high-purity reagents check_reagents->solution_reagents No solution_conditions Re-optimize temperature and concentration check_conditions->solution_conditions

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Heck Reaction

Issue 1: Poor regioselectivity leading to a mixture of products.

  • Possible Cause: The nature of the olefin and the reaction conditions.

  • Troubleshooting:

    • Ligand Selection: The ligand plays a crucial role in controlling regioselectivity. Experiment with different phosphine (B1218219) ligands to find the optimal one for your specific substrate.

    • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.

    • Base: The choice of base can also influence the outcome. Consider screening different inorganic and organic bases.

Issue 2: Catalyst deactivation and formation of palladium black.

  • Possible Cause: High reaction temperatures or the presence of impurities.

  • Troubleshooting:

    • Temperature: Avoid excessively high temperatures, which can lead to catalyst decomposition.

    • Reagent Purity: Ensure all reagents and solvents are of high purity and are properly degassed.

    • Catalyst Stabilizers: In some cases, the addition of a catalyst stabilizer can help prevent decomposition.

Parameter Lab Scale (g) Pilot Scale (kg) Key Considerations for Scale-Up
Typical Yield 70-90%60-85%Yields can be sensitive to reaction conditions and substrate purity.
Catalyst Loading 1-5 mol%0.5-2 mol%Higher loadings may be needed for less reactive substrates.
Common Impurities Isomerized starting olefin, reduced areneByproducts from catalyst decompositionCareful control of temperature and atmosphere is crucial.

Experimental Protocol: Synthesis of a Stilbene Derivative via Heck Reaction

  • Reaction Setup: In a suitable reactor, dissolve this compound (1.0 equiv.) and the olefin (1.1 equiv.) in a degassed solvent such as DMF or NMP.

  • Base Addition: Add a base, for example, potassium carbonate (2.0 equiv.).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., P(o-tol)₃).

  • Reaction: Heat the mixture to the required temperature (e.g., 130 °C) under an inert atmosphere with efficient stirring.[15]

  • Monitoring: Follow the reaction's progress using TLC or HPLC.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the crude product by chromatography or recrystallization.

Logical Workflow for Heck Reaction Troubleshooting

Heck_Troubleshooting start Poor Selectivity in Heck Reaction check_ligand Is the ligand optimal? start->check_ligand check_temp Is the temperature too high? check_ligand->check_temp Yes solution_ligand Screen different phosphine ligands check_ligand->solution_ligand No check_base Is the base appropriate? check_temp->check_base No solution_temp Lower the reaction temperature check_temp->solution_temp Yes solution_base Screen alternative bases check_base->solution_base

Caption: Troubleshooting workflow for poor selectivity in Heck reactions.

Sonogashira Coupling

Issue 1: Homocoupling of the terminal alkyne (Glaser coupling).

  • Possible Cause: Presence of oxygen or issues with the copper co-catalyst.

  • Troubleshooting:

    • Inert Atmosphere: Ensure the reaction is carried out under strictly anaerobic conditions.

    • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol, which can minimize Glaser coupling.[16]

    • Base: The choice of base can affect the rate of homocoupling. Triethylamine is a common choice.[16]

Issue 2: Low catalyst turnover number (TON) at scale.

  • Possible Cause: Catalyst poisoning or deactivation.

  • Troubleshooting:

    • Reagent Purity: Use high-purity reagents to avoid catalyst poisons.

    • Catalyst Loading: While the goal is to reduce catalyst loading at scale, too low a concentration can lead to stalling. Optimize the loading for your specific process. In some cases, catalyst loading can be reduced to as low as 0.025 mol% for reactive substrates.[16]

    • Phase Transfer Catalyst: In aqueous media, a phase transfer catalyst like TBAI can significantly improve reaction rates.[2]

Parameter Lab Scale (mmol) Pilot Scale (mol) Key Considerations for Scale-Up
Typical Yield 90-98%85-95%Maintaining an inert atmosphere is critical for high yields.
Catalyst Loading 0.1-1 mol%0.01-0.5 mol%Can often be significantly reduced with optimization.
Common Impurities Glaser homocoupling product, residual catalystUnreacted starting materials, byproducts from catalyst degradationCopper-free conditions can simplify purification.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • Reaction Setup: To a reactor under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.1 equiv.), and a suitable base (e.g., triethylamine, 2.0 equiv.) in a degassed solvent (e.g., THF or toluene).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by HPLC or GC.

  • Work-up: Quench the reaction with water or a dilute aqueous acid. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Logical Workflow for Sonogashira Coupling Troubleshooting

Sonogashira_Troubleshooting start Glaser Coupling in Sonogashira check_atmosphere Is the reaction atmosphere inert? start->check_atmosphere check_copper Is copper co-catalyst necessary? check_atmosphere->check_copper Yes solution_atmosphere Ensure strict anaerobic conditions check_atmosphere->solution_atmosphere No check_base Is the base optimal? check_copper->check_base Yes solution_copper Use a copper-free protocol check_copper->solution_copper No solution_base Optimize base selection and amount check_base->solution_base

Caption: Troubleshooting workflow for Glaser coupling in Sonogashira reactions.

Buchwald-Hartwig Amination

Issue 1: Reaction stalls before completion.

  • Possible Cause: Catalyst deactivation or inhibition by the substrate or product.

  • Troubleshooting:

    • Ligand Choice: The choice of ligand is critical for catalyst stability and activity. Sterically hindered biarylphosphine ligands are often effective.[6]

    • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate (B84403) may be necessary.[3]

    • Solvent: Anhydrous, degassed solvents are essential. Toluene, dioxane, and THF are common choices.

Issue 2: Formation of hydrodehalogenation byproduct.

  • Possible Cause: A side reaction competing with the desired reductive elimination.

  • Troubleshooting:

    • Ligand: Certain ligands can suppress β-hydride elimination, which leads to hydrodehalogenation.

    • Reaction Conditions: Lowering the temperature and ensuring an inert atmosphere can help minimize this side reaction.

Parameter Lab Scale (g) Pilot Scale (kg) Key Considerations for Scale-Up
Typical Yield 80-95%70-90%Sensitive to catalyst, ligand, base, and solvent choice.
Catalyst Loading 1-3 mol%0.5-1.5 mol%Pre-catalysts can offer better reproducibility at scale.
Common Impurities Hydrodehalogenated starting material, over-arylated amineResidual palladium, inorganic saltsSolid handling of bases can be a challenge at scale.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, charge a reactor with the palladium pre-catalyst, ligand, and base (e.g., sodium tert-butoxide).

  • Reagent Addition: Add this compound and the amine, followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with efficient stirring.

  • Monitoring: Monitor the reaction by HPLC or GC.

  • Work-up: Cool the reaction, quench with water, and extract with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic phase. Purify the product as needed.

Logical Workflow for Buchwald-Hartwig Amination Troubleshooting

Buchwald_Troubleshooting start Stalled Buchwald-Hartwig Reaction check_catalyst Is the catalyst system active? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes solution_catalyst Screen different ligands and pre-catalysts check_catalyst->solution_catalyst No check_solvent Is the solvent dry and degassed? check_base->check_solvent Yes solution_base Consider alternative bases (e.g., Cs2CO3) check_base->solution_base No solution_solvent Use fresh, anhydrous, degassed solvent check_solvent->solution_solvent

Caption: Troubleshooting workflow for stalled Buchwald-Hartwig amination.

Grignard Reaction

Issue 1: Difficulty initiating the Grignard reaction at scale.

  • Possible Cause: Passivation of the magnesium surface by magnesium oxide.

  • Troubleshooting:

    • Magnesium Activation: Use freshly crushed magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.

    • Anhydrous Conditions: Ensure all glassware is flame-dried and all solvents are rigorously anhydrous.

    • Concentrated Initial Charge: Start with a small amount of solvent and a portion of the this compound to create a concentrated solution at the magnesium surface to facilitate initiation.

Issue 2: Formation of Wurtz coupling byproduct.

  • Possible Cause: High local concentration of the aryl halide.

  • Troubleshooting:

    • Slow Addition: Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

    • Temperature Control: Maintain a gentle reflux to ensure a steady reaction rate without becoming too vigorous.

Parameter Lab Scale (g) Pilot Scale (kg) Key Considerations for Scale-Up
Typical Yield 70-90%65-85%Initiation and exotherm control are major challenges.
Reagent Ratio Slight excess of Mg~1.1-1.2 equiv. of MgEnsure sufficient surface area of magnesium.
Common Impurities Wurtz coupling product (biphenyl), unreacted starting materialBenzene (from quenching), magnesium saltsWork-up can be challenging due to the formation of magnesium salts.

Experimental Protocol: Grignard Reagent Formation

  • Reaction Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and an overhead stirrer under a stream of nitrogen.

  • Magnesium Addition: Add magnesium turnings to the flask.

  • Initiation: Add a small amount of anhydrous ether or THF and a crystal of iodine.

  • Aryl Halide Addition: Add a solution of this compound in anhydrous ether or THF dropwise from the addition funnel.

  • Reaction: Maintain a gentle reflux. The reaction is typically complete when most of the magnesium has been consumed.

  • Use in Subsequent Steps: The Grignard reagent can then be used in reactions with various electrophiles.

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate check_magnesium Is the magnesium activated? start->check_magnesium check_anhydrous Are conditions strictly anhydrous? check_magnesium->check_anhydrous Yes solution_magnesium Use fresh Mg, add iodine check_magnesium->solution_magnesium No check_concentration Is the initial concentration high enough? check_anhydrous->check_concentration Yes solution_anhydrous Flame-dry glassware, use anhydrous solvents check_anhydrous->solution_anhydrous No solution_concentration Use a small amount of solvent initially check_concentration->solution_concentration

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,2-, 1,3-, and 1,4-Dibromobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1,2-, 1,3-, and 1,4-dibromobenzene in four key classes of chemical reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Grignard reagent formation, and nucleophilic aromatic substitution. The differential reactivity of these isomers, governed by steric and electronic factors, is critical for the strategic design of synthetic routes in pharmaceutical and materials science. This document summarizes experimental data, provides detailed experimental protocols, and uses visualizations to illustrate key concepts.

Executive Summary

The positional isomerism of the bromine atoms on the benzene (B151609) ring significantly influences the reactivity of dibromobenzenes. In general, this compound often exhibits the most predictable and highest reactivity in cross-coupling reactions due to its symmetry and minimal steric hindrance. The reactivity of 1,3-dibromobenzene (B47543) is typically intermediate. 1,2-Dibromobenzene (B107964) presents unique challenges and reactivity patterns, particularly due to steric effects and the potential for side reactions like benzyne (B1209423) formation. This guide will delve into the nuances of each isomer's behavior in specific, widely-used transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. When employing dibromobenzenes, a key consideration is the propensity for mono- versus di-substitution.

Reactivity Trends and Selectivity

Studies have shown a general preference for bis-coupling over mono-coupling in the Suzuki reaction of dibromobenzenes with phenylboronic acid, though mono-arylated products can be obtained. The reactivity order of the isomers can be influenced by the catalyst system and reaction conditions. For instance, in reactions catalyzed by Pd(OAc)₂, the para-isomer shows a higher propensity for bis-coupling compared to the ortho-isomer, which is sterically more hindered.[1]

The choice of catalyst is crucial. While Pd(PPh₃)₄ can be effective, other catalysts like Pd-PEPPSI-iPr have also been studied, showing different selectivity profiles.[1] Generally, achieving selective mono-substitution can be challenging and often requires careful control of stoichiometry and reaction conditions.

Data Presentation: Suzuki-Miyaura Coupling of Dibromobenzene Isomers

The following table summarizes the selectivity for mono- versus bis-coupling products in the Suzuki-Miyaura reaction between dibromobenzene isomers and phenylboronic acid using different palladium catalysts.

Dibromobenzene IsomerCatalystTemperature (°C)Mono-arylated Product (%)Bis-arylated Product (%)Reference
1,2-DibromobenzenePd(OAc)₂702815[1]
1,3-DibromobenzenePd(OAc)₂702045[1]
This compoundPd(OAc)₂701268[1]
1,2-DibromobenzenePd(PPh₃)₄703510[1]
1,3-DibromobenzenePd(PPh₃)₄702525[1]
This compoundPd(PPh₃)₄701840[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried flask is charged with the dibromobenzene (1.0 equiv.), arylboronic acid (1.1-2.2 equiv. for mono- or di-substitution, respectively), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent mixture (e.g., toluene (B28343)/water or dioxane/water) is then added. The reaction mixture is heated (e.g., to 80-100 °C) and stirred for a specified time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dibromobenzene, Boronic Acid, Base Heating Heating & Stirring Reactants->Heating Catalyst Palladium Catalyst & Ligand Catalyst->Heating Solvent Degassed Solvent Solvent->Heating Inert Inert Atmosphere (Ar or N2) Inert->Heating Quench Quench with Water Heating->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Experimental workflow for the Suzuki-Miyaura coupling of dibromobenzenes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reactivity of the dibromobenzene isomers in this reaction is influenced by steric hindrance and the electronic environment of the C-Br bonds.

Reactivity Trends

While direct comparative studies are scarce, general principles of Buchwald-Hartwig amination suggest that the reactivity of aryl bromides is influenced by electronic factors and steric hindrance. For the dibromobenzene isomers, one would expect the following general trend:

  • This compound : Generally the most reactive due to minimal steric hindrance and symmetry, allowing for efficient mono- and di-amination depending on the stoichiometry of the amine.

  • 1,3-Dibromobenzene : Exhibits intermediate reactivity. Mono-amination is typically favored under controlled conditions.

  • 1,2-Dibromobenzene : The least reactive due to significant steric hindrance from the adjacent bromine atom, which can impede the approach of the bulky palladium catalyst complex. Higher catalyst loadings or more active catalyst systems may be required.

Data Presentation: Representative Yields for Buchwald-Hartwig Amination

The following table provides representative yields for the mono-amination of bromobenzenes with different amines. Note that the reaction conditions are not identical, and this table is for illustrative purposes.

Aryl BromideAmineCatalyst/LigandBaseSolventYield (%)Reference
BromobenzeneAnilinePd(OAc)₂ / X-PhosKOt-BuToluene95-99[2]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiToluene>95[3]
BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ / XPhost-BuONaToluene>95[3]
This compound9,10-diaminoanthracene derivativeNot specifiedNot specifiedNot specifiedNot specified[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the dibromobenzene (1.0 equiv.), the amine (1.0-2.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOt-Bu).[4] The vessel is sealed, and a degassed solvent (e.g., toluene or dioxane) is added. The mixture is heated (typically 80-110 °C) with stirring for the required time. After cooling, the reaction mixture is quenched, extracted, and the product is purified by chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex L_nPd(II)(Ar)Br OxAdd->PdII_complex Ligand_Exchange Amine Coordination PdII_complex->Ligand_Exchange HNR'R'' Amine_complex [L_nPd(II)(Ar)(HNR'R'')]Br Ligand_Exchange->Amine_complex Deprotonation Deprotonation (Base) Amine_complex->Deprotonation Amido_complex L_nPd(II)(Ar)(NR'R'') Deprotonation->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Catalytic cycle of the Buchwald-Hartwig amination.

Grignard Reagent Formation

The formation of Grignard reagents from dibromobenzenes can be complex, with the potential for the formation of mono- and di-Grignard reagents, as well as side reactions.

Reactivity and Challenges
  • This compound : This isomer can form both mono- and di-Grignard reagents. The formation of the di-Grignard reagent is feasible and has been reported.

  • 1,3-Dibromobenzene : Formation of the mono-Grignard reagent is expected. The formation of the di-Grignard reagent is also possible but may be less efficient than with the para-isomer.

  • 1,2-Dibromobenzene : This isomer is prone to the formation of a benzyne intermediate upon treatment with magnesium, especially at higher temperatures. This can lead to a mixture of products and lower yields of the desired Grignard reagent. The formation of the di-Grignard reagent is particularly challenging due to steric hindrance and the propensity for elimination.

Data Presentation: Grignard Reagent Formation
Dibromobenzene IsomerExpected Major Product(s)Potential Side Reactions/Challenges
1,2-DibromobenzeneMono-Grignard reagentBenzyne formation, low yield of di-Grignard
1,3-DibromobenzeneMono- and di-Grignard reagents-
This compoundMono- and di-Grignard reagents-
Experimental Protocol: General Procedure for Grignard Reagent Formation

All glassware must be rigorously dried to exclude moisture.[5] Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A small amount of an initiator, such as iodine or 1,2-dibromoethane, can be added to activate the magnesium surface.[6] A solution of the dibromobenzene in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is added dropwise to the magnesium suspension.[5] The reaction is often initiated by gentle warming and then proceeds exothermically. After the addition is complete, the mixture is typically refluxed to ensure complete reaction. The resulting Grignard reagent is then used in situ for subsequent reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on unactivated aryl halides like dibromobenzenes is generally a difficult reaction that requires harsh conditions (high temperatures and pressures) or the presence of strong electron-withdrawing groups on the aromatic ring.

Reactivity Trends

The reactivity of aryl halides in SNAr reactions is primarily governed by the stability of the intermediate Meisenheimer complex. For dibromobenzenes, which lack strong electron-withdrawing groups, the reaction is disfavored. The general reactivity order for halogens in SNAr is F > Cl > Br > I, which is opposite to that in many cross-coupling reactions.[7]

Due to the lack of activating groups, the differences in reactivity between the 1,2-, 1,3-, and this compound isomers in SNAr are expected to be minimal under forcing conditions, with all isomers being relatively unreactive. The reaction is not a common or practical transformation for these substrates. Should the reaction proceed via a benzyne mechanism under strongly basic conditions, the product distribution would be complex, particularly for the ortho and meta isomers.

Data Presentation

Due to the low reactivity of dibromobenzenes in nucleophilic aromatic substitution, meaningful comparative quantitative data is not available in the literature under synthetically useful conditions. These reactions are generally not employed for these substrates.

Experimental Protocol

A representative protocol for a nucleophilic aromatic substitution on an unactivated aryl halide would involve heating the dibromobenzene with a strong nucleophile (e.g., sodium methoxide (B1231860) or sodium hydroxide) in a high-boiling polar aprotic solvent (e.g., DMSO or HMPA) at high temperatures (often >150 °C) in a sealed vessel. These conditions are hazardous and often lead to low yields and side products.

SNAr_vs_Benzyne cluster_snar SNAr Mechanism (Activated Systems) cluster_benzyne Benzyne Mechanism (Unactivated Systems, Strong Base) SNAr_Start Ar-X (with EWG) SNAr_Intermediate Meisenheimer Complex SNAr_Start->SNAr_Intermediate + Nu- SNAr_Product Ar-Nu SNAr_Intermediate->SNAr_Product - X- Benzyne_Start Ar-X Benzyne_Intermediate Benzyne Intermediate Benzyne_Start->Benzyne_Intermediate Strong Base (- HX) Benzyne_Product Mixture of Ar-Nu Isomers Benzyne_Intermediate->Benzyne_Product + Nu- Dibromo Dibromobenzene (Unactivated) Dibromo->SNAr_Start Very Low Reactivity Dibromo->Benzyne_Start

Plausible mechanisms for nucleophilic substitution on aryl halides.

Conclusion

The reactivity of 1,2-, 1,3-, and this compound is highly dependent on the specific reaction conditions and the inherent electronic and steric properties of each isomer. For Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, the para-isomer is often the most straightforward substrate, while the ortho-isomer can be challenging due to steric hindrance. Grignard reagent formation is also influenced by the isomer, with 1,2-dibromobenzene being susceptible to benzyne formation. Nucleophilic aromatic substitution is generally not a viable transformation for these unactivated aryl halides. A thorough understanding of these reactivity patterns is essential for the efficient and selective synthesis of complex aromatic compounds.

References

A Comparative Guide to 1,4-Dibromobenzene and 1,4-Diiodobenzene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical component of this reaction is the choice of the organohalide coupling partner. This guide provides an in-depth comparison of two commonly used substrates, 1,4-dibromobenzene and 1,4-diiodobenzene (B128391), focusing on their respective performance in Suzuki coupling reactions, supported by experimental data and detailed protocols.

Reactivity and Performance: A Tale of Two Halogens

The fundamental difference in reactivity between this compound and 1,4-diiodobenzene in Suzuki couplings stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This is reflected in their bond dissociation energies, with the C-I bond requiring less energy to break.

This difference in bond strength directly impacts the first and often rate-determining step of the Suzuki catalytic cycle: oxidative addition. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. Due to the lower bond energy, 1,4-diiodobenzene undergoes oxidative addition more readily and at a faster rate than this compound. Consequently, Suzuki reactions with 1,4-diiodobenzene can often be performed under milder conditions, such as lower temperatures and with lower catalyst loadings, and may proceed to completion more rapidly.

However, this higher reactivity of 1,4-diiodobenzene can also lead to a significant difference in selectivity, particularly in the context of disubstituted benzenes. Experimental evidence has shown that while this compound has a strong tendency to undergo a single, selective mono-coupling reaction, 1,4-diiodobenzene exhibits a pronounced preference for double coupling, even when a large excess of the dihalide is used.[1][2] This makes this compound the substrate of choice for the synthesis of unsymmetrical bi- and terphenyls, whereas 1,4-diiodobenzene is more suitable for the preparation of symmetrical, doubly-substituted products.

An interesting nuance to this general trend is that under certain conditions, such as lower reaction temperatures (around 50°C) and in the presence of triphenylphosphine (B44618) (PPh₃) as a ligand, some aryl iodides have been observed to be surprisingly less reactive than their corresponding aryl bromides. This has been attributed to the poor turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)].

Quantitative Data Summary

The following table summarizes the performance of this compound and 1,4-diiodobenzene (or their close analogs) in Suzuki coupling reactions under various conditions, highlighting the differences in conversion, yield, and product selectivity.

Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Conversion/Yield (%)Product Selectivity (Mono- vs. Di-coupling)Reference
1,4-Diiodobenzene2,6-dimethoxyphenylboronic pinacol (B44631) ester (1:1 ratio)Pd(PPh₃)₄ (5 mol%)Ag₂CO₃THF651890% (total)12:88 (mono:di)[1]
This compound2,6-dimethoxyphenylboronic pinacol ester (1:1 ratio)Pd(PPh₃)₄ (5 mol%)Ag₂CO₃THF651885% (total)>99:1 (mono:di)[1]
1,4-Diiodobenzene2,6-dimethoxyphenylboronic acid (1:1 ratio)Pd(PPh₃)₄ (5 mol%)Cs₂CO₃Toluene/MeOH651885% (total)55:45 (mono:di)[1]
This compound2,6-dimethoxyphenylboronic acid (1:1 ratio)Pd(PPh₃)₄ (5 mol%)Cs₂CO₃Toluene/MeOH651880% (total)>99:1 (mono:di)[1]
4-Iodobenzoic acid(3-propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (1 mol% Pd)K₂CO₃Water2524100%N/A (mono-coupling)
4-Bromobenzoic acid(3-propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (1 mol% Pd)K₂CO₃Water252478%N/A (mono-coupling)
4-Iodobenzoic acid(3-propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.01 mol% Pd)K₂CO₃Water7024100%N/A (mono-coupling)
4-Bromobenzoic acid(3-propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.01 mol% Pd)K₂CO₃Water7024100%N/A (mono-coupling)

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic aspects of the Suzuki coupling and the divergent reactivity of this compound and 1,4-diiodobenzene.

Suzuki_Cycle General Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Rate: I > Br) ArPdOR Ar-Pd(II)L_n-OR ArPdX->ArPdOR Ligand Exchange ArPdArB [Ar-Pd(II)L_n-R']B(OH)2 ArPdOR->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArR Ar-R' Product Coupled Product (Ar-R') ArX Aryl Halide (Ar-X) Boronic R'-B(OH)2 Base Base (e.g., K2CO3)

Caption: The Suzuki coupling cycle highlighting the faster oxidative addition for aryl iodides.

Selectivity_Pathway Comparative Reactivity of Dihalobenzenes cluster_bromo This compound cluster_iodo 1,4-Diiodobenzene Br_start Br-Ph-Br Br_mono Br-Ph-R' Br_start->Br_mono 1st Coupling (Favorable) Br_di R'-Ph-R' Br_mono->Br_di 2nd Coupling (Less Favorable) I_start I-Ph-I I_mono I-Ph-R' I_start->I_mono 1st Coupling I_di R'-Ph-R' I_mono->I_di 2nd Coupling (Highly Favorable)

Caption: Divergent reaction pathways for this compound and 1,4-diiodobenzene.

Experimental Protocols

The following are representative experimental protocols for the Suzuki coupling of this compound and 1,4-diiodobenzene with phenylboronic acid. These protocols are intended as a starting point and may require optimization based on the specific reaction scale and available laboratory equipment.

Protocol 1: Selective Mono-coupling of this compound with Phenylboronic Acid

Objective: To synthesize 4-bromo-1,1'-biphenyl.

Materials:

  • This compound (1.0 mmol, 236 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add the degassed solvents (toluene, ethanol, and water) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-1,1'-biphenyl.

Protocol 2: Double Coupling of 1,4-Diiodobenzene with Phenylboronic Acid

Objective: To synthesize 1,4-diphenylbenzene.

Materials:

  • 1,4-Diiodobenzene (1.0 mmol, 330 mg)

  • Phenylboronic acid (2.2 mmol, 268 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg)

  • Sodium carbonate (Na₂CO₃, 3.0 mmol, 318 mg)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,4-diiodobenzene and phenylboronic acid in DME (8 mL).

  • Add the aqueous solution of sodium carbonate (3.0 mmol in 2 mL of water).

  • Bubble nitrogen or argon through the solution for 15-20 minutes to degas the mixture.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to reflux (approximately 85 °C) under an inert atmosphere with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction to room temperature.

  • Add water (15 mL) and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1,4-diphenylbenzene.

Conclusion

References

A Comparative Guide to 1,4-Dibromobenzene and 1,4-Dichlorobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,4-dibromobenzene and 1,4-dichlorobenzene (B42874) in common palladium-catalyzed cross-coupling reactions. The choice of aryl halide is a critical parameter in reaction design, influencing catalyst selection, reaction conditions, and overall efficiency. This document summarizes experimental data to aid in the rational selection of substrates for synthetic applications.

Introduction: The Halogen Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions, the activation of the carbon-halogen (C-X) bond via oxidative addition to a Pd(0) center is a key step in the catalytic cycle. The reactivity of aryl halides is largely governed by the C-X bond dissociation energy, leading to a well-established reactivity trend: Ar-I > Ar-Br > Ar-Cl.[1][2] Consequently, this compound is significantly more reactive than 1,4-dichlorobenzene.

This difference in reactivity has profound implications for process development. Reactions with this compound typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times. In contrast, the activation of the stronger C-Cl bond in 1,4-dichlorobenzene is more challenging and often necessitates specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), along with higher temperatures.[3][4][5] While aryl chlorides are economically and commercially more attractive, their lower reactivity presents a significant synthetic hurdle.[1][4]

Data Presentation: Performance in Key Cross-Coupling Reactions

The following table summarizes typical experimental conditions and outcomes for the mono-coupling of this compound and 1,4-dichlorobenzene in four major classes of cross-coupling reactions. Note that conditions for 1,4-dichlorobenzene are generally more forcing.

Reaction TypeSubstrateCoupling PartnerCatalyst System (Catalyst + Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-1002-12>90
Suzuki-Miyaura 1,4-DichlorobenzenePhenylboronic acidPd₂(dba)₃ + SPhos/P(t-Bu)₃K₃PO₄Dioxane100-12012-2475-90
Heck This compoundStyrenePd(OAc)₂ + PPh₃Et₃NDMF/NMP100-1203-1280-95
Heck 1,4-DichlorobenzeneStyrenePalladacycle / Pd(OAc)₂ + PCy₃K₂CO₃NMP/DMAc120-15012-2460-80
Sonogashira This compoundPhenylacetylenePdCl₂(PPh₃)₂ + CuIEt₃NTHF/Toluene25-602-8>90
Sonogashira 1,4-DichlorobenzenePhenylacetylenePd-NHC complex / Pd₂(dba)₃ + XPhosKOH/Cs₂CO₃Dioxane100-13018-3650-70
Buchwald-Hartwig This compoundAnilinePd(OAc)₂ + BINAPNaOt-BuToluene80-1008-1685-95
Buchwald-Hartwig 1,4-DichlorobenzeneAnilinePd₂(dba)₃ + Xantphos/BrettPhosNaOt-Bu/K₃PO₄Dioxane100-11012-2470-85

Note: The data presented are representative values compiled from various literature sources and are intended for comparative purposes. Actual results may vary based on specific reagents, catalyst batches, and precise experimental execution.[6][7][8][9][10][11][12]

Visualizing the Process

The Catalytic Cycle

The diagram below illustrates the fundamental mechanism of a palladium-catalyzed cross-coupling reaction, exemplified by the Suzuki-Miyaura coupling. The cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[13][14][15]

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) trans_complex Ar-Pd(II)(R)L₂ (Transmetalation Complex) trans_label Transmetalation oa_complex->trans_label trans_complex->pd0 re_label Reductive Elimination trans_complex->re_label oa_label Oxidative Addition oa_label->oa_complex oa_label->oa_complex trans_label->trans_complex re_label->pd0 product Ar-R (Coupled Product) re_label->product reagents1 Ar-X (Aryl Halide) reagents1->oa_label reagents2 R-B(OR)₂ (Boronic Acid/Ester) + Base reagents2->trans_label

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Workflow

This diagram contrasts the typical workflow and conditions required for cross-coupling this compound versus 1,4-dichlorobenzene, highlighting the increased demands for activating the less reactive aryl chloride.

G cluster_bromo This compound (Higher Reactivity) cluster_chloro 1,4-Dichlorobenzene (Lower Reactivity) b_start Combine: - this compound - Coupling Partner - Standard Ligand (e.g., PPh₃) - Pd Source (e.g., Pd(OAc)₂) - Standard Base (e.g., K₂CO₃) b_react Reaction Conditions: Mild Temperature (e.g., 80-100°C) Shorter Time (e.g., 2-12 h) b_start->b_react b_end High Yield (e.g., >90%) b_react->b_end c_start Combine: - 1,4-Dichlorobenzene - Coupling Partner - Bulky, e⁻-rich Ligand (e.g., SPhos) - Pd Source (e.g., Pd₂(dba)₃) - Stronger Base (e.g., K₃PO₄) c_react Reaction Conditions: Higher Temperature (e.g., 100-140°C) Longer Time (e.g., 12-24 h) c_start->c_react c_end Good to High Yield (e.g., 70-90%) c_react->c_end

References

A Comparative Guide to Validating the Purity of 1,4-Dibromobenzene by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Impurities in starting materials like 1,4-Dibromobenzene, a key intermediate in organic synthesis, can significantly impact reaction yields, and the efficacy and safety of the final products.[1] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of this compound, supported by experimental data and detailed protocols.

This compound is a volatile solid, making GC-MS an exceptionally suitable method for its analysis.[2][3] This technique combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry to identify and quantify the main component and any volatile impurities.[3]

GC-MS Analysis: A Detailed Protocol

GC-MS is a preferred method for the analysis of volatile and semi-volatile compounds.[3] The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. Subsequently, the mass spectrometer fragments the eluted molecules and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Experimental Protocol

A typical GC-MS protocol for the purity analysis of this compound is as follows. Optimization may be required based on the specific instrumentation.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile organic solvent, such as dichloromethane (B109758) or methanol, to a final concentration of about 1 mg/mL.[1]

  • If quantitative analysis is required, a known amount of an internal standard, like this compound-d4, can be added to both the sample and calibration standards.[4]

2. GC-MS Instrumentation and Parameters:

  • Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from 50 to 500 amu.[1]

    • Acquisition Mode: Full Scan for impurity identification and Selected Ion Monitoring (SIM) for higher sensitivity quantification if needed.

Data Presentation and Interpretation

The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which shows separated peaks corresponding to different compounds. A mass spectrum is generated for each peak, allowing for compound identification by comparing it to spectral libraries like the NIST database.[5]

Table 1: Key GC-MS Data for this compound

ParameterValueSource
Molecular FormulaC₆H₄Br₂[5]
Molecular Weight235.90 g/mol [6]
Retention TimeDependent on specific GC conditionsN/A
Key Mass/Charge (m/z) Ratios236 (Molecular Ion), 155, 234, 76, 75[5][6]

Table 2: Potential Impurities and By-products

The synthesis of this compound can result in isomeric impurities and related halogenated compounds.[7][8]

CompoundMolecular FormulaKey Mass/Charge (m/z) RatiosPotential Origin
1,2-Dibromobenzene C₆H₄Br₂236, 155, 76, 75Isomeric by-product
1,3-Dibromobenzene C₆H₄Br₂236, 155, 76, 75Isomeric by-product
Bromobenzene C₆H₅Br156, 77, 51Unreacted starting material
Tribromobenzene C₆H₃Br₃314, 235, 154Over-bromination by-product

Mandatory Visualization

The following diagram illustrates the logical workflow for the GC-MS purity validation of this compound.

GCMS_Workflow GC-MS Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Result A Weigh Sample B Dissolve in Volatile Solvent A->B C Add Internal Standard (Optional) B->C D Inject Sample C->D Prepared Sample E GC Separation D->E F MS Detection (EI, Full Scan) E->F G Generate Total Ion Chromatogram (TIC) F->G Raw Data H Identify Peaks via Mass Spectra Library G->H I Quantify Impurities H->I J Purity Report I->J Final Data

Caption: Workflow for this compound purity validation using GC-MS.

Comparison with Alternative Analytical Methods

While GC-MS is highly effective, other techniques can also be employed for purity assessment, each with its own strengths and weaknesses. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives.[1][9]

Table 3: Comparison of Analytical Techniques for Purity Assessment

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on boiling point and polarity, with mass-based identification.[3]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[9]Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified standard.[1]
Primary Use Identification and quantification of volatile and semi-volatile impurities and by-products.[1]Quantitative analysis of non-volatile or thermally labile main components and impurities.[3][9]Absolute purity determination of the main component without needing a specific reference standard of the analyte itself.[1]
Sensitivity Very high, often in the parts-per-billion (ppb) range.[3]High, typically in the parts-per-million (ppm) to ppb range, depending on the detector.[3]Generally lower sensitivity than chromatographic methods.
Limitations Not suitable for non-volatile or thermally unstable compounds. Sample preparation may require derivatization for polar compounds.[3]May have lower resolution for certain volatile isomers compared to capillary GC. Mass spectral data for definitive identification requires an HPLC-MS setup.Requires a high-field NMR spectrometer and a certified internal standard. Can be less effective for detecting trace-level impurities.
Suitability for 1,4-DBB Excellent. Ideal for separating volatile isomers and identifying unknown volatile by-products through mass spectral libraries.Good. Suitable for quantification, but may require method development to resolve isomers effectively. Less informative for identifying unknown peaks without MS detection.Excellent. Provides an accurate, absolute measure of the purity of the bulk material. Complementary to chromatographic methods for confirming purity.

Conclusion

For validating the purity of this compound, GC-MS stands out as a powerful and highly effective technique. Its ability to separate volatile isomers and provide definitive structural information through mass spectrometry makes it invaluable for identifying both known and unknown impurities. While HPLC is a robust alternative for routine quantitative analysis, it may lack the isomer-resolving power of capillary GC and the definitive identification capabilities of a mass spectrometer.[3] Quantitative NMR serves as an excellent orthogonal technique, offering an absolute determination of purity that can complement and confirm the findings from chromatographic methods.[1]

Ultimately, a multi-faceted approach is often the most rigorous. Using GC-MS for initial impurity profiling and identification, followed by HPLC for routine quantification and qNMR for absolute purity confirmation of the final product, provides the highest level of confidence for researchers and drug development professionals.

References

Unveiling the Molecular Architecture: A Comparative Guide to 1H and 13C NMR Analysis of 1,4-Dibromobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is a cornerstone of chemical research. This guide provides a comprehensive comparison of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 1,4-dibromobenzene derivatives, benchmarked against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in structural elucidation workflows.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for determining the structure of organic molecules in solution. For this compound and its derivatives, which are pivotal building blocks in pharmaceuticals and materials science, NMR provides critical insights into the substitution patterns and electronic environments of the aromatic ring.

Deciphering the Signals: 1H and 13C NMR Data of this compound and its Derivatives

The symmetry of this compound results in a simple yet informative NMR spectrum. Due to the chemical equivalence of the four aromatic protons, the 1H NMR spectrum displays a single sharp signal. In the 13C NMR spectrum, two distinct signals are observed, corresponding to the bromine-substituted carbons and the hydrogen-bound carbons.

Introduction of a substituent to the this compound ring disrupts this symmetry, leading to more complex spectra that provide a wealth of structural information. The chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons are exquisitely sensitive to the nature and position of the substituent.

Below is a summary of 1H and 13C NMR data for this compound and some of its derivatives.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound7.42 (s, 4H)132.5 (CH), 123.2 (C-Br)
2,5-Dibromotoluene (B165575)7.33 (d, J=2.1 Hz, 1H), 7.27 (d, J=8.1 Hz, 1H), 7.00 (dd, J=8.1, 2.1 Hz, 1H), 2.39 (s, 3H)138.8, 134.3, 132.8, 130.6, 125.0, 122.9, 22.5
2,5-Dibromoaniline7.24 (d, J=2.3 Hz, 1H), 6.89 (d, J=8.5 Hz, 1H), 6.72 (dd, J=8.5, 2.3 Hz, 1H), 4.13 (s, 2H)145.6, 132.1, 116.8, 110.2
2,5-Dibromophenol7.43 (d, J=8.0 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H), 5.89 (s, 1H)151.0, 134.0, 118.0, 115.0, 112.0, 110.0

A Practical Guide: Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed protocol for the 1H and 13C NMR analysis of solid this compound derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for 1H NMR and 20-50 mg for 13C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry vial.[1] Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • For 1H NMR:

    • Acquire a standard single-pulse experiment.

    • Typical acquisition parameters include a 30° or 90° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3][4]

    • For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1 relaxation time) and a 90° pulse are crucial.[5][6]

  • For 13C NMR:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical acquisition parameters include a 30° or 45° pulse angle, a spectral width of 0 to 220 ppm, and a relaxation delay of 2 seconds. A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.

Visualizing the Workflow and Logic

To better understand the process of NMR-based structural confirmation, the following diagrams illustrate the experimental workflow and the logical steps involved in interpreting the data.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Solid Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum lock_shim->acquire_13C ft_phase Fourier Transform & Phasing acquire_1H->ft_phase acquire_13C->ft_phase calibrate Calibrate Chemical Shifts ft_phase->calibrate integrate Integrate 1H Signals calibrate->integrate analyze Analyze δ, J, Multiplicity integrate->analyze structure Elucidate Structure analyze->structure

Diagram 1: Experimental workflow for NMR analysis.

logical_relationship cluster_data NMR Spectral Data cluster_interpretation Structural Interpretation chem_shift Chemical Shift (δ) (Electronic Environment) num_signals Number of Signals (Symmetry) chem_shift->num_signals subst_pattern Substitution Pattern (ortho, meta, para) chem_shift->subst_pattern functional_groups Functional Groups (Characteristic Shifts) chem_shift->functional_groups splitting Splitting Pattern (Neighboring Protons) splitting->subst_pattern integration Integration (Proton Ratio) integration->subst_pattern structure Confirmed Structure of This compound Derivative num_signals->structure subst_pattern->structure functional_groups->structure

Diagram 2: Logical relationship for structure confirmation.

Beyond NMR: A Comparative Look at Alternative Techniques

While NMR is a powerful tool, other analytical techniques can provide complementary or, in some cases, definitive information.

TechniquePrincipleAdvantages for this compound DerivativesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass-to-charge ratio determination.Excellent for separating isomers and identifying components in a mixture. High sensitivity for trace analysis.[7]Requires volatile and thermally stable compounds. Isomers may have similar mass spectra, making differentiation challenging without chromatographic separation.[8]
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms.Provides unambiguous determination of molecular structure, including stereochemistry and solid-state conformation.[9][10]Requires a high-quality single crystal, which can be difficult and time-consuming to grow. The structure in the solid state may not be the same as in solution.[11][12]

References

A Comparative Guide to X-ray Crystallography for the Structural Elucidation of 1,4-Dibromobenzene Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. X-ray crystallography stands as a definitive method for revealing the three-dimensional atomic arrangement of crystalline solids, providing crucial insights for structure-activity relationship studies and rational drug design. This guide offers a comparative analysis of X-ray crystallography techniques for the structural elucidation of products derived from 1,4-dibromobenzene, a common scaffold in medicinal chemistry and materials science.

This guide will delve into the nuances of single-crystal X-ray diffraction (SC-XRD) and its alternatives, such as powder X-ray diffraction (PXRD) and three-dimensional electron diffraction (3DED). We will present comparative experimental data, detailed methodologies for key experiments, and visualizations to clarify complex workflows and relationships.

Performance Comparison of Crystallographic Techniques

The gold standard for crystal structure determination has long been single-crystal X-ray diffraction (SC-XRD) due to its high accuracy and precision in defining atomic positions, bond lengths, and angles.[1] However, the growth of suitable single crystals can be a significant bottleneck.[2] For materials that yield only microcrystalline powders, powder X-ray diffraction (PXRD) and three-dimensional electron diffraction (3DED) have emerged as powerful alternatives.[2]

To illustrate a direct comparison within the this compound family, we can examine the crystallographic data for two polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649). Polymorphism, the ability of a compound to crystallize in multiple forms, underscores the importance of comprehensive structural analysis, as different polymorphs can exhibit distinct physical and chemical properties.

A study on the dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene revealed two distinct crystalline forms, Form I and Form II, both characterized by single-crystal X-ray diffraction.[3] Form I crystallizes in the triclinic space group P-1, while Form II adopts a monoclinic P2₁/c space group.[3] Although both forms exhibit similar layered structures linked by intermolecular Br···Br interactions, their crystallographic parameters differ, highlighting the sensitivity of X-ray crystallography in discerning subtle structural variations.[3]

ParameterForm I (Triclinic)Form II (Monoclinic)
Formula C₈H₆Br₄C₈H₆Br₄
Space Group P-1P2₁/c
a (Å) 5.338(1)9.774(2)
b (Å) 7.604(2)5.064(1)
c (Å) 7.868(2)12.013(2)
α (°) 86.41(3)90
β (°) 71.74(3)108.83(3)
γ (°) 88.91(3)90
Volume (ų) 302.9(1)562.0(2)
Z 12
R1 [I > 2σ(I)] 0.0430.038
wR2 (all data) 0.1090.096
Goodness-of-fit (GooF) 1.061.07

Table 1: Comparative Crystallographic Data for the Two Polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene.[3]

While the above data showcases the power of SC-XRD in differentiating polymorphs, a broader comparison with other techniques is necessary. A comparative assessment of SC-XRD, 3DED, and PXRD (coupled with Crystal Structure Prediction - CSP) on other organic molecules provides valuable insights into the strengths and limitations of each method.[2]

TechniqueKey AdvantagesKey LimitationsTypical Sample Requirement
Single-Crystal XRD (SC-XRD) High accuracy and precision; provides detailed atomic coordinates, bond lengths, and angles.[1]Requires single crystals of sufficient size and quality (often > 50 µm).[2]Single crystal (~0.1-0.3 mm)
Powder XRD (PXRD) Applicable to polycrystalline materials; useful for phase identification and quality control.[4]Lower resolution than SC-XRD; structure solution can be challenging due to peak overlap.[4]Finely ground powder (~10-20 mg)
3D Electron Diffraction (3DED) Can determine structures from nanocrystals (< 1 µm); requires very small sample amounts.[2][5]Data can be affected by dynamical scattering; requires specialized equipment (TEM).[6]Nanocrystals dispersed on a TEM grid

Table 2: Qualitative Comparison of Crystallographic Techniques.

Quantitative comparisons on model organic compounds have shown that 3DED can produce structures that are in excellent agreement with those determined by SC-XRD, with Root-Mean-Square Deviation (RMSD) values for atomic positions typically below 0.1 Å.[2] Similarly, PXRD data, when used in conjunction with computational methods like Crystal Structure Prediction (CSP) and Rietveld refinement, can yield accurate crystal structures.[2][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlined protocols for the key crystallographic techniques discussed.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol
  • Crystal Growth and Selection: High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A suitable crystal (typically 0.1-0.3 mm in all dimensions) with sharp edges and no visible defects is selected under a microscope.

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil to protect it from the environment and the X-ray beam.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors such as background scattering, Lorentz factor, and polarization. The intensities are then integrated to produce a list of unique reflections with their corresponding Miller indices (hkl) and structure factor amplitudes (|F|).

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map. The model is then refined against the experimental data using least-squares methods to optimize atomic coordinates, displacement parameters, and other structural parameters. The quality of the final model is assessed by figures of merit such as the R1 and wR2 values and the goodness-of-fit (GooF).[2]

Powder X-ray Diffraction (PXRD) with Rietveld Refinement Protocol
  • Sample Preparation: The crystalline material is finely ground to a homogenous powder (typically <10 µm particle size) to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. The X-ray detector scans through a range of 2θ angles, measuring the intensity of the diffracted X-rays at each angle.

  • Phase Identification: The resulting diffraction pattern is compared to databases (e.g., the Cambridge Structural Database) to identify the crystalline phases present in the sample.

  • Indexing and Space Group Determination: The diffraction peaks are indexed to determine the unit cell parameters. Systematic absences in the diffraction pattern are used to propose possible space groups.

  • Structure Solution (if unknown): For a new structure, methods like Crystal Structure Prediction (CSP) can be used to generate trial structures.

  • Rietveld Refinement: A calculated powder diffraction pattern is generated from a structural model (either from CSP or a known structure). The calculated pattern is then fitted to the experimental pattern by refining structural parameters (atomic coordinates, site occupancies, thermal parameters) and instrumental parameters (peak shape, background) using a least-squares approach until the best possible fit is achieved.[7]

3D Electron Diffraction (3DED) Protocol
  • Sample Preparation: A small amount of the microcrystalline powder is dispersed onto a transmission electron microscope (TEM) grid.

  • Data Collection: The TEM grid is placed in a TEM. A suitable nanocrystal is identified, and a series of electron diffraction patterns are collected as the crystal is tilted at small increments along a rotation axis.

  • Data Processing: The individual diffraction patterns are indexed, and the intensities of the diffraction spots are integrated. The data from the different tilt series are merged to create a three-dimensional reconstruction of the reciprocal lattice.

  • Structure Solution and Refinement: The structure is solved and refined using similar crystallographic software as for SC-XRD, but with electron scattering factors instead of X-ray scattering factors.

Visualizing Crystallographic Workflows and Comparisons

To better understand the relationships and processes involved in structural elucidation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_growth Crystal Growth (SC-XRD) sc_xrd Single-Crystal XRD crystal_growth->sc_xrd powder_prep Grinding to Powder (PXRD) pxrd Powder XRD powder_prep->pxrd grid_prep Dispersion on Grid (3DED) threeD_ed 3D Electron Diffraction grid_prep->threeD_ed reduction Data Reduction & Integration sc_xrd->reduction indexing Indexing & Space Group Determination pxrd->indexing threeD_ed->indexing solution Structure Solution (Direct/Patterson Methods) reduction->solution indexing->solution refinement Least-Squares Refinement solution->refinement validation Validation (R-factors, GooF) refinement->validation

General Experimental Workflow for X-ray Crystallography.

technique_comparison cluster_techniques Crystallographic Techniques cluster_attributes Key Attributes sc_xrd Single-Crystal XRD high_accuracy High Accuracy sc_xrd->high_accuracy excels in challenging_xtal Challenging Crystal Growth sc_xrd->challenging_xtal limited by pxrd Powder XRD polycrystalline Polycrystalline Samples pxrd->polycrystalline ideal for routine_analysis Routine Phase ID pxrd->routine_analysis widely used for threeD_ed 3D Electron Diffraction nano_crystals Nanocrystals threeD_ed->nano_crystals enables

References

A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with 1,4-dibromobenzene. The selection of an appropriate catalyst is crucial for reaction efficiency, yield, and selectivity, directly impacting the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document summarizes experimental data, presents detailed protocols, and visualizes a general reaction workflow to aid in catalyst selection and reaction optimization.

Performance of Palladium Catalysts: A Quantitative Comparison

The efficacy of different palladium catalysts in reactions involving this compound is summarized below. The data highlights key performance indicators such as reaction yield, temperature, and time, offering a comparative overview for researchers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryl compounds. The performance of various palladium catalysts in the coupling of this compound with phenylboronic acid is detailed in Table 1.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)dppfK₂CO₃DME802High
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9012Good
Pd(OAc)₂SPhosK₃PO₄Toluene10016High
Single-atom Pd on MOF----->99[1]
PdFe₂O₄ NanoparticlesNoneK₂CO₃MeOH/H₂O100263 (for bromobenzene)[2]
Heck Coupling

The Heck reaction facilitates the coupling of aryl halides with alkenes. Table 2 outlines the performance of different palladium catalysts in the reaction of this compound with an alkene.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd EnCatPolyurea matrixNa₂CO₃NMP--Excellent[3]
Pd(OAc)₂Tetrahydropyrimidinium saltK₂CO₃H₂O/DMF804Good[4]
Pd/C@Fe₃O₄-----Good to Excellent[5]
Sonogashira Coupling

The Sonogashira coupling is a versatile method for forming carbon-carbon bonds between aryl halides and terminal alkynes. The performance of various palladium catalysts in the Sonogashira coupling of this compound is presented in Table 3.

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Tedicyp palladium system-----92[6]
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT1.597 (for iodobenzene)[7]
Na₂PdCl₄/cataCXium PIntb-TMEDATMEDA80-High TON[8]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature and offer a starting point for reaction optimization.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2 mmol), the palladium catalyst (0.01-1 mol%) and ligand (if applicable) are added. The vessel is flushed with an inert gas (e.g., argon or nitrogen) and the solvent (e.g., 1,4-dioxane/water) is added. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.[7][2]

General Procedure for Heck Coupling

In a Schlenk tube, this compound (1.0 mmol), an alkene (e.g., styrene, 1.5 mmol), a base (e.g., K₂CO₃, 2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1.0 mol%), and a ligand (e.g., tetrahydropyrimidinium salt, 2 mol%) are combined.[4] A solvent mixture (e.g., 3 mL water and 3 mL DMF) is added, and the mixture is heated to 80 °C for 4 hours.[4] After cooling, the mixture is extracted with an organic solvent, filtered, and concentrated. The crude product is then purified by flash chromatography on silica (B1680970) gel.[4]

General Procedure for Sonogashira Coupling

A mixture of this compound (1 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and a co-catalyst (e.g., CuI, 2-5 mol%) is prepared in a reaction flask. A solvent (e.g., THF) and a base (e.g., Et₃N) are added, and the mixture is stirred under an inert atmosphere at room temperature or elevated temperature as required. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired product.[7]

Visualizing the Cross-Coupling Workflow

A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. This diagram illustrates the key stages from reactant preparation to final product analysis.

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (this compound, Coupling Partner) Reaction_Vessel Reaction Setup (Inert Atmosphere) Reactants->Reaction_Vessel Catalyst Palladium Catalyst & Ligand Catalyst->Reaction_Vessel Solvent_Base Solvent & Base Solvent_Base->Reaction_Vessel Heating_Stirring Heating & Stirring Reaction_Vessel->Heating_Stirring Monitoring Reaction Monitoring (TLC/GC) Heating_Stirring->Monitoring Quenching Quenching Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

References

A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of molecular construction. Among the arsenal (B13267) of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile methods. This guide provides an objective, data-driven comparison of these two reactions for the functionalization of a common symmetric substrate, 1,4-dibromobenzene, to aid in the selection of the optimal synthetic route.

The choice between Suzuki and Stille coupling is often nuanced, depending on factors such as functional group tolerance, reagent availability and toxicity, and desired reaction kinetics. While both can effectively couple this compound to form oligo- or poly(p-phenylene) structures, a key application for this substrate, their efficiencies and practical considerations differ significantly.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents and byproducts
Stability of Reagents Boronic acids can be prone to protodeboronationOrganostannanes are generally stable to air and moisture
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃)Often proceeds under neutral or mildly basic conditions
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removedTin byproducts can be challenging to remove from the reaction mixture
Functional Group Tolerance Generally good, but can be sensitive to strong basesExcellent, tolerates a wide range of functional groups

Performance Data: Suzuki vs. Stille Coupling with this compound

Direct comparative studies on the simple mono- or di-functionalization of this compound under identical conditions are scarce. However, a robust comparison can be drawn from the extensive use of both methods in the synthesis of poly(p-phenylene) (PPP) via polycondensation of this compound. The efficiency of the polymerization is a direct reflection of the efficiency of the individual coupling steps.

ParameterSuzuki PolycondensationStille Polycondensation
Substrates This compound and 1,4-Benzenediboronic acidThis compound and 1,4-Bis(tributylstannyl)benzene (B169360)
Typical Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligandsPd(PPh₃)₄ or PdCl₂(PPh₃)₂
Catalyst Loading 1-3 mol%1-5 mol%
Base Aqueous K₂CO₃ or Na₂CO₃Not required
Solvent Toluene (B28343), THF, DMEToluene, DMF, NMP
Temperature 80-100 °C80-110 °C
Reaction Time 24-72 hours12-48 hours
Reported Yield/MW High molecular weight polymersHigh molecular weight polymers
Key Side Reactions Protodeboronation of the boronic acid, homocouplingHomocoupling of the organostannane

Experimental Protocols

The following are representative experimental protocols for the Suzuki and Stille coupling reactions involving a dihalobenzene substrate.

Suzuki Coupling: Synthesis of Poly(p-phenylene)

Materials:

  • This compound

  • 1,4-Benzenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), 1,4-benzenediboronic acid (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Add a solution of K₂CO₃ (4.0 mmol) in deionized water (4 mL).

  • Add toluene (10 mL) to the flask.

  • The reaction mixture is vigorously stirred and heated to 90 °C for 48 hours.

  • After cooling to room temperature, the mixture is poured into methanol (B129727) to precipitate the polymer.

  • The polymer is collected by filtration, washed with methanol and acetone, and dried under vacuum.

Stille Coupling: Synthesis of Poly(p-phenylene)

Materials:

  • This compound

  • 1,4-Bis(tributylstannyl)benzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous and degassed toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, a Schlenk flask is charged with this compound (1.0 mmol), 1,4-bis(tributylstannyl)benzene (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Anhydrous and degassed toluene (10 mL) is added via syringe.

  • The flask is sealed and the reaction mixture is heated at 110 °C with stirring for 24 hours.

  • After cooling, the solution is concentrated, and the polymer is precipitated by the addition of methanol.

  • The product is collected by filtration, washed extensively with methanol to remove tin byproducts, and dried under vacuum.

Visualizing the Reactions

Catalytic Cycles

The fundamental mechanisms of both the Suzuki and Stille couplings proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.

Catalytic_Cycles Catalytic Cycles of Suzuki and Stille Couplings cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)Ln S_OA Ar-Pd(II)-X(Ln) S_Pd0->S_OA Oxidative Addition (Ar-X) S_TM Ar-Pd(II)-Ar'(Ln) S_OA->S_TM Transmetalation (Ar'-B(OR)2 + Base) S_RE Ar-Ar' S_TM->S_RE Reductive Elimination S_RE->S_Pd0 St_Pd0 Pd(0)Ln St_OA Ar-Pd(II)-X(Ln) St_Pd0->St_OA Oxidative Addition (Ar-X) St_TM Ar-Pd(II)-Ar'(Ln) St_OA->St_TM Transmetalation (Ar'-SnR3) St_RE Ar-Ar' St_TM->St_RE Reductive Elimination St_RE->St_Pd0

Caption: Catalytic cycles of Suzuki and Stille couplings.

Decision-Making Workflow

The choice between Suzuki and Stille coupling can be guided by a systematic evaluation of the project's requirements and constraints.

Decision_Workflow start Start: Synthesize Biaryl from This compound toxicity Are organotin compounds a significant toxicity concern? start->toxicity boronic_acid Is the corresponding boronic acid/ester readily available and stable? toxicity->boronic_acid No suzuki Prefer Suzuki Coupling toxicity->suzuki Yes base_sensitive Does the coupling partner have base-sensitive functional groups? boronic_acid->base_sensitive Yes boronic_acid->suzuki No (Consider Suzuki) base_sensitive->suzuki No stille Prefer Stille Coupling base_sensitive->stille Yes

Caption: Workflow for selecting between Suzuki and Stille coupling.

Concluding Remarks

For the coupling of this compound, both Suzuki and Stille reactions offer efficient pathways to the desired biaryl products, particularly in the context of polymer synthesis. The Suzuki coupling is often the preferred method due to the low toxicity of organoboron reagents and the ease of byproduct removal. However, the Stille coupling demonstrates superior performance when dealing with substrates that are sensitive to the basic conditions required for the Suzuki reaction and benefits from the high stability of organostannane reagents. The ultimate choice will depend on a careful consideration of the specific synthetic goals, available resources, and safety protocols.

A Comparative Guide to the Synthesis of 4-Bromo-4'-methylbiphenyl: 1,4-Dibromobenzene vs. Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl compounds is a cornerstone of modern organic chemistry. This guide provides a detailed comparison of synthetic routes to 4-bromo-4'-methylbiphenyl (B1268054), a key intermediate in various applications, including pharmaceuticals and material science. We will benchmark the use of 1,4-dibromobenzene against other common precursors, offering a comprehensive overview of reaction performance supported by experimental data.

This guide will focus on two of the most prevalent and versatile methods for biaryl synthesis: the Suzuki-Miyaura coupling and Grignard reagent-based cross-coupling reactions. By examining the quantitative data and experimental protocols, researchers can make informed decisions about the most suitable synthetic strategy for their specific needs.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for the synthesis of 4-bromo-4'-methylbiphenyl via different precursors and reaction types.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Bromo-4'-methylbiphenyl

Precursor 1Precursor 2Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane (B91453)/H₂O8018-22Good
4-Bromotoluene (B49008)Phenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃Acetone/H₂O350.5~95[1]
4-BromotoluenePhenylboronic acid10% Pd/C (5)K₂CO₃Ethanol/H₂O802-4High[2]
1-Bromo-4-iodobenzene4-Tolylboronic acidCuI (10)CsFDMF1204868[3]
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (0.01-1)K₂CO₃Toluene/H₂O80-100-High[4]

Table 2: Grignard Reagent-Based Coupling for the Synthesis of 4-Bromo-4'-methylbiphenyl

Precursor 1Precursor 2Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
4-BromotolueneBromobenzene (B47551)Ni or Pd catalystTHFRT to reflux12-24~95[5]
4-BromotolueneMagnesium-THFReflux1~95 (Grignard formation)[6]

Experimental Protocols

Below are detailed methodologies for the key synthetic routes discussed.

Protocol 1: Suzuki-Miyaura Coupling of this compound and 4-Methylphenylboronic Acid

This protocol is a general procedure and may require optimization.

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane

  • Distilled water

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), 4-methylphenylboronic acid (1.1 equiv), potassium phosphate (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Add degassed 1,4-dioxane and distilled water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 18-22 hours), cool the reaction mixture to room temperature.[7]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-bromo-4'-methylbiphenyl.

Protocol 2: Grignard Reagent Formation and Subsequent Kumada Coupling

This protocol outlines the formation of p-tolylmagnesium bromide followed by a nickel-catalyzed Kumada coupling with bromobenzene.[5]

Part A: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings (1.1 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (a single crystal, as initiator)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask with a reflux condenser and a pressure-equalizing dropping funnel under a positive pressure of inert gas.

  • Place the magnesium turnings and a small crystal of iodine in the flask.

  • In the dropping funnel, prepare a solution of 4-bromotoluene in anhydrous THF.

  • Add a small portion (approx. 10%) of the 4-bromotoluene solution to the magnesium turnings and stir. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubbling.[5]

  • Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.

  • Cool the resulting dark grey to brown solution to room temperature. The Grignard reagent is now ready for the coupling reaction.

Part B: Kumada Coupling for the Synthesis of 4-Methylbiphenyl

Materials:

  • p-Tolylmagnesium bromide solution from Part A

  • Bromobenzene

  • Nickel catalyst (e.g., NiCl₂(dppp))

  • Anhydrous THF

Procedure:

  • Under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF in a clean, dry flask.

  • Add the bromobenzene to the catalyst solution.

  • Cool the mixture in an ice bath.

  • Slowly add the p-tolylmagnesium bromide solution from Part A to the bromobenzene/catalyst mixture via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using hexane (B92381) as eluent) to obtain pure 4-methylbiphenyl.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of 4-bromo-4'-methylbiphenyl using the described methods.

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification 1_4_Dibromobenzene This compound Reaction_Vessel Reaction Vessel (Schlenk Flask) 1_4_Dibromobenzene->Reaction_Vessel 4_Methylphenylboronic_Acid 4-Methylphenylboronic Acid 4_Methylphenylboronic_Acid->Reaction_Vessel Base Base (e.g., K₃PO₄) Base->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Extraction Extraction (Ethyl Acetate, H₂O) Reaction_Vessel->Extraction Reaction (80°C, 18-22h) Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product 4-Bromo-4'-methylbiphenyl Purification->Product

Suzuki Coupling Workflow

Grignard_Coupling_Workflow cluster_grignard_formation Grignard Reagent Formation cluster_kumada_coupling Kumada Coupling cluster_workup Work-up & Purification 4_Bromotoluene 4-Bromotoluene Grignard_Reaction Grignard Reaction (Anhydrous THF, Reflux) 4_Bromotoluene->Grignard_Reaction Magnesium Magnesium Turnings Magnesium->Grignard_Reaction p_Tolylmagnesium_Bromide p-Tolylmagnesium Bromide Grignard_Reaction->p_Tolylmagnesium_Bromide Coupling_Reaction Coupling Reaction (Anhydrous THF) p_Tolylmagnesium_Bromide->Coupling_Reaction Bromobenzene Bromobenzene Bromobenzene->Coupling_Reaction Ni_Catalyst Ni Catalyst (e.g., NiCl₂(dppp)) Ni_Catalyst->Coupling_Reaction Quenching Quenching (1 M HCl) Coupling_Reaction->Quenching Stirring (RT, 12-24h) Extraction Extraction (Et₂O or EtOAc) Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product 4-Bromo-4'-methylbiphenyl Purification->Product

Grignard-Based Coupling Workflow

References

DFT studies comparing the reaction mechanisms of dibromobenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the reaction mechanisms of dibromobenzene isomers, supported by Density Functional Theory (DFT) principles.

Introduction

The reactivity of dibromobenzene isomers is primarily governed by their behavior in reactions such as Nucleophilic Aromatic Substitution (SNAr), oxidative addition in metal-catalyzed cross-coupling reactions, and metal-halogen exchange (lithiation).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the leaving group. The rate-determining step is typically the formation of this anionic intermediate.[1] The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.

While bromine is a halogen, it is not a strong activating group for SNAr compared to a nitro group. However, the principles of SNAr reactivity can be applied to understand the relative reactivity of the dibromobenzene isomers. The key is the ability of the second bromine atom to stabilize the negative charge of the Meisenheimer complex through its inductive effect (-I).

Expected Reactivity Order: ortho > para >> meta

  • ortho-Dibromobenzene: The second bromine atom is adjacent to the reaction center, exerting a strong inductive electron-withdrawing effect that effectively stabilizes the developing negative charge in the Meisenheimer complex.

  • para-Dibromobenzene: The second bromine is positioned to stabilize the negative charge through resonance and a weaker inductive effect.

  • meta-Dibromobenzene: The second bromine is in a position where it cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance, leading to significantly lower reactivity.

Data Presentation: Predicted Relative Reactivity in SNAr
IsomerKey Stabilizing EffectPredicted Relative Reactivity
ortho-DibromobenzeneStrong inductive effect (-I)Highest
para-DibromobenzeneWeaker inductive and resonance effectsIntermediate
meta-DibromobenzeneMinimal stabilization of intermediateLowest
Experimental Protocols: General Methodology for SNAr Kinetic Studies

A typical experimental setup to determine the relative rates of SNAr reactions for dibromobenzene isomers would involve:

  • Reactants: Each dibromobenzene isomer, a chosen nucleophile (e.g., sodium methoxide), and a suitable aprotic polar solvent (e.g., DMSO or DMF).

  • Reaction Conditions: The reactions are run at a constant temperature, and aliquots are taken at regular intervals.

  • Analysis: The disappearance of the starting material and the appearance of the product are monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Kinetics: The rate constants for each isomer are determined by plotting the concentration of the reactant versus time.

Mandatory Visualization: SNAr Reaction Pathway

SNAr_Mechanism reactant Dibromobenzene + Nu⁻ intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate Addition (Rate-determining) product Monobromo Product + Br⁻ intermediate->product Elimination

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Oxidative Addition in Cross-Coupling Reactions

Oxidative addition is a critical step in many palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. In this step, a low-valent metal complex (e.g., Pd(0)) inserts into the carbon-halogen bond. The rate of oxidative addition is influenced by the electron density at the carbon atom and steric hindrance around the C-Br bond.

Expected Reactivity Order: para ≈ ortho > meta

  • para-Dibromobenzene: This isomer is sterically unhindered, allowing for easy approach of the bulky catalyst.

  • ortho-Dibromobenzene: While there is some steric hindrance from the adjacent bromine, the inductive effect of the second bromine can make the carbon atom more electrophilic and susceptible to oxidative addition.

  • meta-Dibromobenzene: The electronic effects from the second bromine are less pronounced at the reaction center compared to the other isomers.

It is important to note that in practice, for non-symmetric substituted dibromobenzenes, the site of oxidative addition is often dictated by a combination of steric and electronic factors, with less hindered and more electron-deficient C-Br bonds reacting faster.

Data Presentation: Predicted Relative Reactivity in Oxidative Addition
IsomerInfluencing FactorsPredicted Relative Reactivity
para-DibromobenzeneSterically accessibleHigh
ortho-DibromobenzeneSteric hindrance vs. electronic activationHigh to Intermediate
meta-DibromobenzeneLess electronic activationLower
Experimental Protocols: Computational DFT Methodology for Oxidative Addition

A DFT study comparing the oxidative addition to dibromobenzene isomers would typically involve:

  • Model System: The three dibromobenzene isomers and a model Pd(0) catalyst (e.g., Pd(PPh₃)₂).

  • Software: A quantum chemistry package like Gaussian or ORCA.

  • Method: A suitable DFT functional (e.g., B3LYP or M06) and basis set (e.g., 6-311G(d,p) for C, H, Br and a larger basis set with effective core potentials for Pd).

  • Calculations:

    • Geometry optimization of reactants, transition states, and products.

    • Frequency calculations to confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies.

    • Calculation of activation energies (the energy difference between the transition state and the reactants).

  • Analysis: Comparison of the calculated activation barriers for the three isomers to predict the relative reaction rates.

Mandatory Visualization: Oxidative Addition Workflow

Oxidative_Addition_Workflow cluster_reactants Reactants cluster_ts Transition State cluster_product Product DBB Dibromobenzene Isomer TS Oxidative Addition TS DBB->TS Pd0 Pd(0) Catalyst Pd0->TS Product Ar-Pd(II)-Br Complex TS->Product

Caption: Logical workflow for a DFT study of oxidative addition.

Metal-Halogen Exchange (Lithiation)

The reaction of dibromobenzenes with organolithium reagents (e.g., n-butyllithium) can lead to metal-halogen exchange, forming a bromophenyllithium species. The regioselectivity and rate of this reaction are influenced by the acidity of the proton that is removed in the subsequent step to form benzyne (B1209423), or by the stability of the resulting organolithium intermediate.

The acidity of the C-H protons on the dibromobenzene ring is a key factor. Protons flanked by two bromine atoms are the most acidic.

  • ortho-Dibromobenzene: The proton at the C3 position is adjacent to a bromine atom, and the resulting carbanion can be stabilized by the inductive effect of both bromines. This isomer readily undergoes lithiation and subsequent elimination to form benzyne.

  • meta-Dibromobenzene: The proton at the C2 position is flanked by two bromine atoms, making it the most acidic proton. Lithiation at this position is therefore favored.

  • para-Dibromobenzene: All protons are equivalent and adjacent to one bromine atom.

Data Presentation: Predicted Site of Lithiation
IsomerMost Acidic Proton(s)Favored Lithiation Site
ortho-DibromobenzeneC3, C6C1 or C2 (via Br exchange)
meta-DibromobenzeneC2C2 (proton abstraction) or C1/C3 (Br exchange)
para-DibromobenzeneC2, C3, C5, C6C1 or C4 (via Br exchange)

Mandatory Visualization: Benzyne Formation from o-Dibromobenzene

Benzyne_Formation Start o-Dibromobenzene Step1 + BuLi (Metal-Halogen Exchange) Start->Step1 Intermediate Bromophenyllithium Step1->Intermediate Step2 Elimination of LiBr Intermediate->Step2 Product Benzyne Step2->Product

Caption: Pathway for benzyne formation from o-dibromobenzene via lithiation.

Conclusion

The reactivity of dibromobenzene isomers is a nuanced interplay of steric and electronic effects. In SNAr reactions, the ortho isomer is predicted to be the most reactive due to strong inductive stabilization of the Meisenheimer intermediate. For oxidative addition, the para and ortho isomers are generally more reactive than the meta isomer. In lithiation reactions, the acidity of the ring protons and the stability of the resulting organolithium species dictate the outcome, with the meta isomer possessing a particularly acidic proton at the C2 position. Further direct comparative DFT studies would be invaluable to provide precise quantitative data on the activation barriers and reaction energetics for these fundamental transformations.

References

Unveiling Fleeting Intermediates: A Comparative Guide to Analytical Techniques in 1,4-Dibromobenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cross-coupling reactions is paramount for optimizing reaction conditions, enhancing yields, and ensuring the purity of final products. The analysis of transient reaction intermediates provides a crucial window into these complex transformations. This guide offers an objective comparison of modern analytical techniques for studying intermediates in the cross-coupling reactions of 1,4-dibromobenzene, a common building block in organic synthesis.

The choice of analytical technique for monitoring the formation and consumption of intermediates in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is critical for gaining deep mechanistic insights. This guide delves into the performance of key in situ and online analytical methods, presenting their strengths and limitations with supporting data and detailed experimental protocols.

Comparative Analysis of Analytical Techniques

The effective study of reaction intermediates hinges on the ability to detect and quantify species that are often present at low concentrations and have short lifetimes. The following table summarizes the capabilities of several powerful analytical techniques for this purpose. While direct comparative studies on this compound are limited, the data presented is based on studies of similar aryl halides and provides a strong basis for methodological selection.

Analytical TechniquePrincipleDetectable IntermediatesAdvantagesLimitationsTypical Temporal Resolution
In Situ Raman Spectroscopy Vibrational spectroscopy based on inelastic scattering of monochromatic light.Catalyst-ligand complexes, oxidative addition products.Non-invasive, real-time monitoring of solid and liquid phases, minimal sample preparation.[1]Lower sensitivity for some intermediates, potential for fluorescence interference.Seconds to minutes.[1]
In Situ NMR Spectroscopy Nuclear magnetic resonance spectroscopy performed directly on the reacting mixture.Oxidative addition complexes, transmetalation intermediates, catalyst resting states.Provides detailed structural information, quantitative analysis of multiple species simultaneously.Lower sensitivity compared to MS, requires specialized NMR probes, potential for magnetic field interference with metallic catalysts.Minutes to hours.
Online ESI-MS Electrospray Ionization Mass Spectrometry coupled to the reaction vessel for continuous sampling.Charged intermediates, catalyst complexes, products, and byproducts.[2]High sensitivity and selectivity, provides mass-to-charge ratio for identification.[2]Can only detect charged or chargeable species, potential for ion suppression effects.Seconds to minutes.[2]
Online HPLC High-Performance Liquid Chromatography with automated sampling from the reactor.Starting materials, stable intermediates, products, and byproducts.[3][4]Quantitative analysis of multiple components, high reproducibility.[3]Not suitable for highly reactive or unstable intermediates, requires method development.Minutes.[3]
In Situ FTIR Spectroscopy Vibrational spectroscopy based on the absorption of infrared radiation.Functional group changes, formation of some intermediates.Real-time monitoring, sensitive to changes in bonding.Solvent interference can be significant, complex spectra can be difficult to interpret.Seconds to minutes.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these advanced analytical techniques. Below are representative protocols for key experiments.

Protocol 1: In Situ Raman Spectroscopy for Monitoring a Suzuki-Miyaura Reaction

This protocol is adapted for monitoring the solid-state mechanochemically-induced Suzuki-Miyaura reaction of an aryl bromide.[1]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Milling auxiliary (e.g., silica (B1680970) gel)

  • Milling jar and balls

Equipment:

  • Ball mill

  • In situ Raman spectrometer with a fiber optic probe

Procedure:

  • Combine this compound (1 equiv.), phenylboronic acid (1.3 equiv.), Pd(OAc)₂ (0.05 equiv.), K₂CO₃ (2.4 equiv.), and silica gel in a milling jar with milling balls.

  • Position the Raman probe to focus on the reaction mixture within the jar.

  • Initiate milling and simultaneously begin acquiring Raman spectra at regular intervals (e.g., every 30 seconds).

  • Monitor the decrease in the intensity of characteristic Raman bands of this compound and the increase in the intensity of bands corresponding to the mono- and bis-coupled products.

  • Analyze the time-resolved spectral data to obtain kinetic profiles for the consumption of starting material and formation of products.

Protocol 2: Online ESI-MS Analysis of a Buchwald-Hartwig Amination

This protocol is designed for the real-time monitoring of a Buchwald-Hartwig amination in solution, adapted from a study on a similar reaction.[2]

Materials:

  • This compound

  • Aniline (B41778)

  • Pd₂(dba)₃

  • sSPhos (a sulfonated Buchwald-type ligand)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., THF)

Equipment:

  • Schlenk flask and line

  • Syringe pump

  • Electrospray ionization mass spectrometer (ESI-MS)

  • Pressurized sample injection (PSI) setup

Procedure:

  • Set up the reaction in a Schlenk flask under an inert atmosphere.

  • Connect the reaction flask to the ESI-MS via a PSI system, which uses a thin capillary to continuously sample the reaction mixture.

  • Inject the catalyst precursor, ligand, and this compound into the flask and begin monitoring the mass spectrum.

  • After catalyst activation is observed (formation of Pd(0)-ligand complexes), inject the aniline and base to initiate the amination.

  • Continuously acquire mass spectra to monitor the disappearance of the oxidative addition intermediate [Pd(sSPhos)(Aryl)(Br)]⁻ and the appearance of product-related ions.

  • Perform tandem MS (MS/MS) on ions of interest to confirm their identity.

Protocol 3: In Situ NMR Monitoring of a Cross-Coupling Reaction

This protocol provides a general framework for monitoring a palladium-catalyzed cross-coupling reaction using in situ NMR.

Materials:

  • This compound

  • Coupling partner (e.g., organoboron or organotin reagent)

  • Palladium catalyst and ligand

  • Base

  • Deuterated solvent

Equipment:

  • NMR spectrometer with a specialized NMR tube for in situ monitoring (e.g., J. Young valve tube)

  • Thermostatted NMR probe

Procedure:

  • In an inert atmosphere glovebox, prepare a solution of this compound, the coupling partner, base, and an internal standard in the deuterated solvent in an NMR tube.

  • Acquire an initial spectrum at the desired reaction temperature to serve as a t=0 reference.

  • Inject the catalyst solution into the NMR tube and immediately begin acquiring spectra at regular time intervals.

  • Monitor the reaction by observing the disappearance of reactant signals and the appearance of product and intermediate signals in the ¹H, ¹³C, or ³¹P NMR spectra.

  • Integrate the relevant signals to determine the concentration of each species over time, allowing for the determination of reaction kinetics.

Visualizing Reaction Pathways and Workflows

Understanding the logical flow of experiments and the underlying reaction mechanisms is facilitated by clear diagrams.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction In Situ / Online Monitoring cluster_analysis Data Analysis Reactants This compound + Coupling Partner Reaction Cross-Coupling Reaction Reactants->Reaction Catalyst Palladium Catalyst + Ligand Catalyst->Reaction Solvent_Base Solvent + Base Solvent_Base->Reaction Analytical Analytical Technique (Raman, NMR, MS, etc.) Reaction->Analytical Continuous Sampling Data Time-Resolved Data Analytical->Data Kinetics Kinetic Modeling Data->Kinetics Mechanism Mechanistic Insights Kinetics->Mechanism

Caption: General experimental workflow for the analysis of reaction intermediates.

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L_n OA_complex Ar-Pd(II)L_n-Br Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation_complex Ar-Pd(II)L_n-R OA_complex->Transmetalation_complex Transmetalation (R-B(OR)2) Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_complex->Product ArBr This compound ArBr->OA_complex Boronic Organoboron Reagent Boronic->Transmetalation_complex

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies with 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in organic synthesis and drug development are constantly seeking precise tools to elucidate complex reaction pathways. Isotopic labeling stands out as a powerful technique to track the fate of atoms and intermediates, providing invaluable insights into reaction mechanisms. This guide offers a comparative analysis of isotopic labeling studies using 1,4-dibromobenzene to investigate two distinct and fundamental reaction pathways: the Suzuki-Miyaura cross-coupling reaction and the formation of aryne intermediates. By presenting experimental data, detailed protocols, and visual pathway diagrams, this document aims to equip researchers with the knowledge to effectively apply this technique in their own work.

Probing Reaction Bottlenecks: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Isotopic labeling with deuterated this compound (this compound-d4) is a key method to probe the finer details of its catalytic cycle, particularly the rate-determining step.

One of the most informative applications of isotopic labeling in this context is the determination of the kinetic isotope effect (KIE). The KIE is a measure of the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes.[1] In the case of the Suzuki-Miyaura reaction, a competitive experiment using a 1:1 mixture of this compound and This compound-d4 (B1586059) can reveal whether the cleavage of a carbon-hydrogen (or carbon-deuterium) bond is involved in the rate-limiting step. A significant KIE (kH/kD > 1) suggests that the C-H bond is broken in this step, often pointing to the oxidative addition of the aryl halide to the palladium catalyst as the bottleneck of the reaction.[1]

Quantitative Data Summary: Suzuki-Miyaura Reaction
ParameterValueSignificanceReference
Reactant Ratio1:1 (this compound : this compound-d4)Enables competitive kinetic analysis.[1]
Catalyst SystemPd(OAc)2 / PPh3A common and effective catalyst for Suzuki-Miyaura couplings.[1]
BaseK2CO3Essential for the transmetalation step.[1]
Kinetic Isotope Effect (kH/kD)> 1 (qualitative)Indicates that C-H bond cleavage is part of the rate-determining step.[1]
¹³C KIE (Oxidative Addition)~1.02-1.04Provides quantitative insight into the transition state of the oxidative addition.N/A
Experimental Protocol: Competitive KIE Study of a Suzuki-Miyaura Reaction

This protocol describes a competitive experiment to determine the intermolecular kinetic isotope effect for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[1]

Materials:

  • This compound

  • This compound-d4

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene (B28343)

  • Anhydrous ethanol (B145695)

  • Degassed deionized water

  • Internal standard (e.g., dodecane) for GC-MS analysis

  • Schlenk flask and standard Schlenk line equipment

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (0.5 mmol, 1.0 equiv), this compound-d4 (0.5 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed mixture of toluene (10 mL) and ethanol (2.5 mL) to the flask.

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.01 mmol, 1 mol%) and PPh₃ (0.04 mmol, 4 mol%) in anhydrous, degassed toluene (2.5 mL).

  • Reaction Initiation: Inject the catalyst solution into the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80 °C) and stir vigorously. At various time points (e.g., 0, 15, 30, 60, 120 min), withdraw small aliquots of the reaction mixture.

  • Work-up and Analysis: Quench each aliquot with a saturated aqueous solution of NH₄Cl. Extract the organic components with diethyl ether, and add a known amount of an internal standard. Analyze the organic layer by GC-MS to determine the relative amounts of unreacted this compound and this compound-d4.

  • Data Analysis: The kinetic isotope effect (kH/kD) is calculated from the ratio of the unreacted starting materials at different time points using the following equation: kH/kD = ln([H]t/[H]₀) / ln([D]t/[D]₀) where [H]t and [D]t are the concentrations of the non-deuterated and deuterated reactants at time t, and [H]₀ and [D]₀ are their initial concentrations.

Trapping Reactive Intermediates: The Aryne Pathway

Arynes, particularly benzyne (B1209423), are highly reactive and transient intermediates that play a crucial role in various organic transformations. Their fleeting existence makes direct observation challenging, and isotopic labeling serves as an indispensable tool to confirm their intermediacy and understand their reactivity.

The generation of benzyne from this compound can be achieved using a strong base, such as sodium amide (NaNH₂) or an organolithium reagent. In this process, the base abstracts a proton ortho to one of the bromine atoms, followed by the elimination of bromide to form the strained triple bond of benzyne. When deuterated this compound is used, the position of the deuterium (B1214612) atoms in the final trapped product can provide definitive evidence for the symmetrical nature of the aryne intermediate.

A classic experiment involves trapping the in-situ generated benzyne with a diene, such as furan (B31954), in a Diels-Alder reaction. If this compound-2,3,5,6-d4 is used as the precursor, the resulting 1,4-dihydronaphthalene-1,4-endoxide adduct will have a specific and predictable pattern of deuterium incorporation, confirming that the reaction proceeds through a symmetrical aryne intermediate.

Quantitative Data Summary: Aryne Formation and Trapping
ParameterValueSignificanceReference
Aryne PrecursorThis compound-d4Allows for tracking the fate of the aromatic ring.N/A
BaseSodium Amide (NaNH₂)A strong base capable of inducing elimination to form the aryne.N/A
Trapping AgentFuranA reactive diene for trapping the aryne via a Diels-Alder reaction.N/A
Product YieldModerate to GoodDemonstrates the viability of the aryne pathway.N/A
Deuterium IncorporationSpecific and predictable pattern in the productConfirms the intermediacy of a symmetrical aryne.N/A
Experimental Protocol: Generation and Trapping of Benzyne from this compound-d4

This protocol describes a representative procedure for the generation of benzyne from deuterated this compound and its subsequent trapping with furan.

Materials:

  • This compound-d4

  • Sodium amide (NaNH₂)

  • Furan

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask and reflux condenser

  • Standard glassware for extraction and purification

  • NMR spectrometer and/or mass spectrometer for product analysis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add sodium amide (2.2 mmol, 2.2 equiv) and anhydrous THF (10 mL).

  • Addition of Reactants: To the stirred suspension of sodium amide, add a solution of this compound-d4 (1.0 mmol, 1.0 equiv) and furan (5.0 mmol, 5.0 equiv) in anhydrous THF (5 mL) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel. Analyze the purified product by NMR spectroscopy and/or mass spectrometry to determine the yield and the pattern of deuterium incorporation.

Visualizing Reaction Pathways

To further clarify the discussed reaction mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr Byproducts Byproducts Transmetal->Byproducts RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArBr This compound(-d4) ArBr->OxAdd ArBOH2 Ar'B(OH)_2 ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Aryne_Formation cluster_workflow Experimental Workflow Start Start with This compound-d4 AddBase Add Strong Base (e.g., NaNH2) Start->AddBase AryneGen In-situ Generation of Benzyne-d3 AddBase->AryneGen DielsAlder Diels-Alder Reaction AryneGen->DielsAlder AddTrapper Add Trapping Agent (e.g., Furan) AddTrapper->DielsAlder Product Formation of Deuterated Adduct DielsAlder->Product Analysis Analysis (NMR/MS) to Determine D-incorporation Product->Analysis

Caption: Workflow for aryne generation and trapping experiment.

Logical_Relationship cluster_suzuki Suzuki-Miyaura KIE Study cluster_aryne Aryne Trapping Study KIE_Exp Competitive KIE Experiment KIE_Result kH/kD > 1 KIE_Exp->KIE_Result Conclusion_Suzuki Conclusion: Oxidative Addition is Rate-Determining KIE_Result->Conclusion_Suzuki Label_Exp Deuterium Labeling Experiment Label_Result Specific Deuterium Pattern in Product Label_Exp->Label_Result Conclusion_Aryne Conclusion: Reaction Proceeds via a Symmetrical Aryne Label_Result->Conclusion_Aryne

References

The Influence of Dihalobenzene Isomers on the Photophysical Properties of Conjugated Polymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The substitution pattern of dihalobenzene monomers is a critical determinant in the photophysical characteristics of the resulting conjugated polymers. The choice of ortho, meta, or para isomers profoundly influences the degree of π-conjugation along the polymer backbone, which in turn dictates the absorption and emission wavelengths, fluorescence quantum yields, and overall performance in optoelectronic applications. This guide provides a comparative analysis of these properties, supported by experimental data and detailed methodologies.

Comparative Photophysical Data

The following table summarizes key photophysical properties of representative conjugated polymers derived from different dihalobenzene isomers. It is important to note that a direct comparison is often complex due to variations in polymer structures, molecular weights, and measurement conditions reported across different studies. However, the data presented below, extracted from various sources, illustrates the general trends observed.

Polymer TypeDihalobenzene MonomerPolymer Structure Examplengcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
λabs\lambda{abs}λabs​
(nm)
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
λem\lambda{em}λem​
(nm)
Quantum Yield (
ΦF\Phi_FΦF​
)
Reference Polymer Name
Poly(p-phenylene vinylene) Derivativepara-disubstitutedHyperbranched polymer with nitro substituents490-503 (in solution)567 (in solution), 596-602 (thin film)Not ReportedP1-P3[1]
Poly(p-phenylene vinylene) Derivativepara-disubstitutedHyperbranched polymer with nitro substituents497 (in solution)553 (in solution), 581-586 (thin film)Not ReportedP4-P6[1]
Polyfluorene Derivativepara-linkedAlternating fluorene (B118485) and phenylene units~380-400~410-425up to 0.87 (in solution)Poly(2,7-fluorene) derivatives[2]
Donor-Acceptor Polymerpara-linkedTriphenylamine (donor) and dicyanobenzene (acceptor)Not ReportedNo delayed fluorescenceNot Reported-[3]
Donor-Acceptor Polymermeta-linkedTriphenylamine (donor) and dicyanobenzene (acceptor)Not ReportedStrong delayed fluorescence15.4% (in OLED device)-[3]

Key Observations:

  • Para- vs. Meta-Linkages: A critical finding is the significant difference in photophysical behavior between polymers synthesized with para- and meta-substituted dihalobenzenes. Para-linkages generally lead to more extended π-conjugation, resulting in red-shifted absorption and emission spectra compared to their meta-linked counterparts.[3] In donor-acceptor systems, a meta-linkage can decrease the singlet-triplet energy splitting, which can promote thermally activated delayed fluorescence (TADF), a desirable property for high-efficiency organic light-emitting diodes (OLEDs).[3]

  • Poly(p-phenylene vinylene) (PPV) Derivatives: For PPV-type polymers, the introduction of various substituents, in addition to the linkage geometry, finely tunes the photophysical properties. For instance, in a series of hyperbranched PPV derivatives, slight variations in the monomer ratios led to shifts in the absorption maxima from 490 nm to 503 nm in solution.[1] The emission of these polymers also showed a significant red-shift in the solid state (thin film) compared to in solution, indicating intermolecular interactions.[1]

  • Polyfluorene Derivatives: Polyfluorenes are a well-studied class of blue-emitting polymers. Those synthesized with para-linked monomers typically exhibit strong blue fluorescence with high quantum yields, often exceeding 80% in solution.[2]

Experimental Workflow and Methodologies

The synthesis and characterization of these conjugated polymers typically follow a standardized workflow, as depicted in the diagram below.

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Device Fabrication & Testing Monomer Dihalobenzene Monomer Selection (ortho, meta, para) Polymerization Cross-Coupling Reaction (e.g., Suzuki, Stille) Monomer->Polymerization CoMonomer Co-monomer Selection (e.g., diboronic acid) CoMonomer->Polymerization Purification Polymer Purification (Precipitation, Soxhlet) Polymerization->Purification Structural Structural Analysis (NMR, GPC) Purification->Structural Photophysical Photophysical Analysis (UV-Vis, PL Spectroscopy) Structural->Photophysical Fabrication Thin Film Deposition (Spin-coating) Photophysical->Fabrication Thermal Thermal Analysis (TGA, DSC) Device Device Assembly (e.g., OLED) Fabrication->Device Testing Performance Evaluation Device->Testing

General workflow for synthesis and characterization.
Experimental Protocols

1. Polymer Synthesis (Suzuki-Miyaura Cross-Coupling Example):

A common method for synthesizing these polymers is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Materials: A dihalobenzene monomer, a diboronic acid or diboronic ester co-monomer, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and an organic solvent (e.g., toluene).

  • Procedure:

    • In a reaction vessel under an inert atmosphere (e.g., argon), the dihalobenzene monomer, the diboronic acid co-monomer, and the palladium catalyst are dissolved in the organic solvent.

    • An aqueous solution of the base is added to the reaction mixture.

    • The mixture is heated to reflux (typically 80-100 °C) and stirred for a specified period (e.g., 24-72 hours) until the desired molecular weight is achieved.

    • The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • The crude polymer is collected by filtration and purified, often by Soxhlet extraction, to remove catalyst residues and low molecular weight oligomers.

2. Photophysical Characterization:

  • UV-Vis Absorption Spectroscopy:

    • Sample Preparation: The purified polymer is dissolved in a suitable solvent (e.g., chloroform, THF) to a low concentration (e.g., 10⁻⁵ M). For thin-film measurements, the polymer solution is spin-coated onto a quartz substrate.

    • Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

      λabs\lambda{abs}λabs​
      ) is determined.

  • Photoluminescence (PL) Spectroscopy:

    • Sample Preparation: The same solutions or thin films prepared for UV-Vis spectroscopy are used.

    • Measurement: The sample is excited at its ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

      λabs\lambda{abs}λabs​
      , and the emission spectrum is recorded using a spectrofluorometer. The wavelength of maximum emission (ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      λem\lambda{em}λem​
      ) is determined.

  • Fluorescence Quantum Yield (

    ΦF\Phi_FΦF​ 
    ) Measurement:

    • Method: The relative method is commonly employed, using a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

    • Procedure: The integrated fluorescence intensities and the absorbance values at the excitation wavelength are measured for both the sample and the standard. The quantum yield of the sample (

      Φx\Phi_xΦx​
      ) is calculated using the following equation:

      ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

      Φx=Φst×IxIst×AstAx×nx2nst2\Phi_x = \Phi{st} \times \frac{I_x}{I_{st}} \times \frac{A_{st}}{A_x} \times \frac{n_x^2}{n_{st}^2}Φx​=Φst​×Ist​Ix​​×Ax​Ast​​×nst2​nx2​​

      where st denotes the standard, x denotes the sample, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Logical Relationships in Polymer Design

The choice of dihalobenzene isomer initiates a cascade of effects that determine the final properties of the polymer.

G cluster_monomer Monomer Geometry cluster_polymer Polymer Properties cluster_photophysics Photophysical Outcome Isomer Dihalobenzene Isomer (ortho, meta, para) Conjugation Effective Conjugation Length Isomer->Conjugation determines Interchain Interchain Interactions Isomer->Interchain EnergyLevels HOMO/LUMO Energy Levels Conjugation->EnergyLevels Emission Emission Spectrum (λem) Conjugation->Emission Absorption Absorption Spectrum (λabs) EnergyLevels->Absorption EnergyLevels->Emission QuantumYield Quantum Yield (ΦF) Interchain->QuantumYield

Influence of isomer choice on photophysical properties.

References

A Comparative Guide to the Flame-Retardant Properties of Materials: Benchmarking Brominated Compounds Against Halogen-Free Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of flame-retardant performance with supporting experimental data.

In the pursuit of material safety, particularly in industries where fire resistance is paramount, a thorough understanding of the efficacy of flame-retardant additives is crucial. This guide provides a comparative analysis of materials containing brominated flame retardants (BFRs) against those with common halogen-free flame retardants (HFFRs). While 1,4-Dibromobenzene is a known intermediate in the synthesis of various organic compounds, including some flame retardants, comprehensive data on its direct application and performance as a primary flame-retardant additive in polymeric materials is not extensively available in public literature. Therefore, this guide will utilize data from well-characterized and widely used BFRs, such as Decabromodiphenyl ether (DecaBDE), as a benchmark for comparison against prominent halogen-free alternatives.

The primary mechanism by which brominated flame retardants operate is through gas-phase inhibition. Upon heating, these compounds release bromine radicals that interfere with the high-energy radicals (H• and OH•) responsible for sustaining the combustion chain reaction in the flame. This action effectively quenches the flame and reduces the spread of fire.

Conversely, halogen-free flame retardants typically function in the condensed phase (the solid material). Phosphorus-based retardants, for example, promote the formation of a protective char layer on the material's surface upon heating. This char layer insulates the underlying polymer from heat, slows the release of flammable gases, and can prevent further combustion.[1] Inorganic flame retardants like aluminum hydroxide (B78521) and magnesium hydroxide work by endothermically decomposing to release water vapor, which cools the material and dilutes the flammable gases.[2]

Quantitative Performance Data

The following tables summarize the flame-retardant performance of various additives in common polymer matrices, based on standard fire safety tests.

Table 1: Comparison of Flame Retardant Performance in Polypropylene (PP)

Flame Retardant SystemPolymer MatrixLoading (%)UL 94 RatingLimiting Oxygen Index (LOI) (%)Peak Heat Release Rate (pHRR) (kW/m²)
Brominated
Decabromodiphenyl ether (DecaBDE) + Sb₂O₃PP15 + 5V-228.0~350
Halogen-Free
Ammonium Polyphosphate (APP)PP30V-033.0~250
Magnesium Hydroxide (MDH)PP60V-030.0~200

Table 2: Comparison of Flame Retardant Performance in Polyamide 6 (PA6)

Flame Retardant SystemPolymer MatrixLoading (%)UL 94 RatingLimiting Oxygen Index (LOI) (%)Peak Heat Release Rate (pHRR) (kW/m²)
Brominated
Decabromodiphenyl ether (DecaBDE) + Sb₂O₃PA612 + 4V-032.0Not widely reported
Halogen-Free
Melamine Polyphosphate (MPP)PA615V-034.0~300
Red PhosphorusPA68V-038.0~280

Table 3: Comparison of Flame Retardant Performance in Epoxy Resin

Flame Retardant SystemPolymer MatrixLoading (%)UL 94 RatingLimiting Oxygen Index (LOI) (%)Total Heat Release (THR) (MJ/m²)
Brominated
Tetrabromobisphenol A (TBBPA) (reactive)Epoxy20 (Bromine content)V-035.0~40
Halogen-Free
DOPO (reactive)Epoxy2-3 (Phosphorus content)V-033.0~50
Aluminum Hydroxide (ATH)Epoxy50V-040.0~35

Experimental Protocols

A brief description of the key experimental methodologies used for flammability testing is provided below.

UL 94 Vertical Flammability Test

This test is used to assess the flammability of plastic materials. A rectangular specimen is held vertically and ignited at the bottom with a controlled flame for a specified duration. The test evaluates several parameters, including the time it takes for the flame to self-extinguish after the ignition source is removed, whether flaming drips ignite a cotton swatch placed below the specimen, and the duration of any afterglow.[3][4] Based on these observations, materials are classified into categories such as V-0, V-1, and V-2, with V-0 indicating the highest level of flame retardancy under this standard.[4]

Limiting Oxygen Index (LOI)

The Limiting Oxygen Index is the minimum concentration of oxygen in a mixture of oxygen and nitrogen that is required to support the flaming combustion of a material under specified test conditions.[5] A higher LOI value indicates a greater resistance to burning and thus better flame retardancy.[6] For example, since the oxygen concentration in air is approximately 21%, a material with an LOI greater than 21 is considered to be self-extinguishing in air.

Cone Calorimetry

The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials.[7] A sample of the material is exposed to a specific level of radiant heat from a conical heater.[7] This test measures several key fire-related parameters, including:

  • Time to Ignition (TTI): The time it takes for the material to ignite.

  • Heat Release Rate (HRR): The amount of heat energy released per unit of time during combustion, with the peak heat release rate (pHRR) being a critical indicator of fire intensity.[8]

  • Total Heat Released (THR): The total amount of heat generated during the entire combustion process.[8]

  • Mass Loss Rate: The rate at which the material loses mass as it burns.[8]

  • Smoke Production: The amount of smoke generated during combustion.[8]

Visualizing Flame Retardancy Mechanisms

The following diagrams illustrate the general mechanisms of brominated and a common halogen-free flame retardant system.

Flame_Retardant_Mechanisms cluster_0 Gas Phase Inhibition (Brominated Flame Retardants) cluster_1 Condensed Phase Action (Phosphorus-Based Flame Retardants) Polymer_BFR Polymer + BFR HBr HBr / Br• Polymer_BFR->HBr Decomposition Heat Heat Heat->Polymer_BFR Flame Flame (H•, OH• radicals) HBr->Flame Radical Trapping Quenched_Flame Combustion Inhibition Flame->Quenched_Flame Polymer_PFR Polymer + PFR Polyphosphoric_Acid Polyphosphoric Acid Polymer_PFR->Polyphosphoric_Acid Decomposition Heat_P Heat Heat_P->Polymer_PFR Char_Layer Insulating Char Layer Polyphosphoric_Acid->Char_Layer Catalyzes Dehydration Protected_Polymer Protected Polymer Char_Layer->Protected_Polymer Insulates

Caption: Comparative mechanisms of brominated vs. phosphorus-based flame retardants.

Experimental Workflow for Material Flammability Assessment

The logical progression for evaluating the flame-retardant properties of a new material formulation is depicted below.

Experimental_Workflow Start Material Formulation (Polymer + Flame Retardant) Sample_Prep Sample Preparation (e.g., Injection Molding) Start->Sample_Prep UL94_Test UL 94 Vertical Test Sample_Prep->UL94_Test LOI_Test Limiting Oxygen Index (LOI) Test Sample_Prep->LOI_Test Cone_Test Cone Calorimetry Sample_Prep->Cone_Test Data_Analysis Data Analysis and Comparison UL94_Test->Data_Analysis LOI_Test->Data_Analysis Cone_Test->Data_Analysis Classification Performance Classification (e.g., V-0, LOI > 28%) Data_Analysis->Classification End Final Report and Material Selection Classification->End

Caption: Standard workflow for evaluating the flammability of polymer formulations.

References

Head-to-head comparison of different named reactions for C-C bond formation using 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Named Reactions for C-C Bond Formation Using 1,4-Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent named reactions for carbon-carbon (C-C) bond formation utilizing this compound as a key starting material. The selection of an appropriate cross-coupling strategy is paramount in the synthesis of complex organic molecules, impacting yield, functional group tolerance, and overall efficiency. This document presents a head-to-head comparison of the Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi, and Kumada couplings, supported by experimental data and detailed protocols to inform your synthetic planning.

Introduction to C-C Cross-Coupling with this compound

This compound is a versatile, commercially available building block in organic synthesis. Its two bromine atoms can be selectively or exhaustively functionalized, allowing for the stepwise or simultaneous formation of new C-C bonds. This capability is crucial for the synthesis of polymers, pharmaceuticals, and advanced materials. The choice of the cross-coupling reaction is dictated by the nature of the coupling partner, desired functional group tolerance, and reaction conditions. This guide will delve into the specifics of six major palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Named Reactions

The following sections provide an overview of each reaction, highlighting its key features, advantages, and limitations in the context of using this compound as a substrate.

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, involving the coupling of an organoboron reagent with an organic halide.[1] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids. The boronic acid needs to be activated by a base to facilitate transmetalation.[1]

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[2] A key advantage of the Heck reaction is that it does not require the pre-formation of an organometallic reagent from the alkene coupling partner.[3] The reaction typically proceeds with excellent stereoselectivity.

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling an aryl halide with a terminal alkyne.[4] This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[4]

The Stille coupling involves the reaction of an organostannane with an organic halide.[5] A significant advantage of the Stille reaction is the high tolerance of the organostannane reagents to a wide variety of functional groups.[6] However, a major drawback is the toxicity of the tin reagents and byproducts, which can be difficult to remove completely from the final product.[5]

The Negishi coupling utilizes an organozinc reagent as the nucleophilic coupling partner.[7] Organozinc reagents are more reactive than organoborons and organostannanes, which can lead to higher reaction rates and milder conditions.[8] However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.

The Kumada coupling is a cross-coupling reaction between an organic halide and a Grignard reagent, typically catalyzed by nickel or palladium complexes.[9] It is one of the earliest developed cross-coupling reactions.[10] The high reactivity of Grignard reagents allows for facile coupling but also limits the functional group tolerance of the reaction.[9]

Quantitative Data Comparison

The following table summarizes representative experimental data for the mono-arylation of this compound with a phenyl group using different named reactions.

Disclaimer: The data presented below is compiled from various sources and the reaction conditions are not identical. Therefore, a direct comparison of yields should be made with caution. This table is intended to provide a general overview of the performance of each reaction.

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd-Zeolite / K₂CO₃K₂CO₃EthanolAmbient-~96%
Heck StyrenePd(OAc)₂ / Na₂CO₃Na₂CO₃NMP1503High
Sonogashira PhenylacetylenePd-NHC complex----High
Stille Tributyl(phenyl)stannanePd₂(dba)₃ / P(o-tol)₃-Toluene90-11012-16Moderate to High
Negishi Phenylzinc chloridePd-PEPPSI-IPent--RT-~70%
Kumada Phenylmagnesium bromideNi(acac)₂ / PPh₃ / (i-Bu)₂AlH-EtherRT-Moderate

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for each of the discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetalation Transmetalation (R-B(OR)₂ + Base) Transmetalation->Pd0 Reductive Elimination Product Ar-R Transmetalation->Product

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Coordination Ar-Pd(II)(X)L(Alkene) OxAdd->Coordination Alkene Coordination Insertion R-CH₂-CH(Ar)-Pd(II)(X)L Coordination->Insertion Migratory Insertion Insertion->Pd0 β-Hydride Elimination + Base Product Ar-Alkene Insertion->Product Sonogashira_Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(alkynyl)L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Alkynyl Transmetalation->Product CuCycle Cu(I)-alkynyl CuCycle->OxAdd Alkyne Terminal Alkyne Alkyne->CuCycle Cu(I), Base Stille_Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetalation Transmetalation (R-SnR'₃) Transmetalation->Pd0 Reductive Elimination Product Ar-R Transmetalation->Product Negishi_Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetalation Transmetalation (R-ZnX) Transmetalation->Pd0 Reductive Elimination Product Ar-R Transmetalation->Product Kumada_Coupling Pd0 Pd(0) or Ni(0)L₂ OxAdd Ar-M(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-M(II)(R)L₂ OxAdd->Transmetalation Transmetalation (R-MgX) Transmetalation->Pd0 Reductive Elimination Product Ar-R Transmetalation->Product

References

Safety Operating Guide

Proper Disposal of 1,4-Dibromobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational intelligence, this document outlines the definitive procedures for the proper disposal of 1,4-Dibromobenzene, ensuring the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical. Adherence to these protocols is essential.

This compound is classified as a hazardous substance, primarily due to its skin, eye, and respiratory irritation properties.[1][2][3] Crucially, it is recognized as being toxic to aquatic life with long-lasting effects, mandating stringent disposal practices to prevent environmental contamination.[1][2][3][4] Improper disposal is a violation of environmental regulations.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, ensure that all relevant personnel are familiar with the Safety Data Sheet (SDS) for this compound.[3] All handling and waste consolidation activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound waste includes:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation.[3]
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles.To protect against dust particles and potential splashes.[3]
Body Protection Standard laboratory coat.To protect against incidental contact.[3]
Respiratory Protection NIOSH-approved respirator if ventilation is inadequate.To prevent inhalation of dust particles.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that begins with segregation and ends with removal by a licensed waste disposal contractor.

Waste Segregation

Due to its chemical nature as a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[5][6] This is critical as the disposal methods for these two categories of chemical waste are different and mixing them can increase disposal costs and create safety hazards.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, compatible hazardous waste container.

  • Contaminated Solvents: Any solvents contaminated with this compound must be treated as halogenated organic waste.[6]

Waste Container Selection and Management

The selection of an appropriate waste container is crucial for safe storage and transport.

  • Container Type: Use a UN-approved, chemically compatible container for solid hazardous waste. High-density polyethylene (B3416737) (HDPE) or metal drums are common choices.[7] The container must have a securely fitting lid to prevent spills and the release of vapors.[4][8]

  • Condition: Ensure the container is in good condition, free from leaks or cracks.[4] If a container begins to leak, the contents must be transferred to a new, sound container.

  • Filling: Do not overfill the waste container. A general guideline is to fill it to no more than 80-90% of its capacity to allow for expansion and prevent spills.

Labeling of Waste Containers

Proper labeling of hazardous waste containers is a legal requirement and essential for safety.

  • Primary Labeling: The container must be clearly marked with the words "HAZARDOUS WASTE".[4][9]

  • Content Identification: The label must accurately identify the contents. For this compound waste, the label should include:

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Irritant," "Environmental Hazard").

  • Generator Information: Include the name and contact information of the responsible researcher or laboratory.

Storage of Waste

Designated storage areas for hazardous waste are necessary to ensure safety and compliance.

  • Location: Store the waste container at or near the point of generation in a designated and secure area.[4]

  • Segregation: Store containers of this compound waste separately from incompatible materials, such as strong oxidizing agents.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to capture any potential leaks.

Disposal and Removal

The final step is the removal of the hazardous waste by a certified professional.

  • Licensed Contractor: Arrange for the collection of the this compound waste by a licensed and reputable hazardous waste disposal company.[1][2]

  • Documentation: Ensure all necessary waste disposal documentation, such as a hazardous waste manifest, is completed accurately.

  • Recommended Disposal Method: The preferred method for the disposal of halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with appropriate emission controls.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation & Generation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select Compatible Hazardous Waste Container segregate->container label_container Label Container Correctly: - 'HAZARDOUS WASTE' - Chemical Name - Hazards - Date container->label_container store Store in Designated, Secure Area with Secondary Containment label_container->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor documentation Complete Waste Manifest Documentation contact_vendor->documentation pickup Arrange for Waste Pickup documentation->pickup end End: Proper Disposal via Incineration pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

PropertyValueSource
UN Number (for transport) 3077[1]
Hazard Class (for transport) 9 (Miscellaneous hazardous materials)[1]
Packing Group (for transport) III[1]
Reportable Quantity (RQ) Not listed[10]
Toxicity to fish (LC50, Poecilia reticulata) 0.68 mg/l - 96 h[1]
Bioconcentration factor (BCF) 220[1]

By adhering to these detailed procedures, your laboratory can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling 1,4-Dibromobenzene. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental risk.

Hazard Summary & Quantitative Data

This compound is a hazardous substance that requires careful handling. It is classified as a skin, eye, and respiratory irritant.[1][2][3][4] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[2][5] Chronic exposure may potentially lead to liver damage.[1] It is crucial to note that no specific occupational exposure limits have been established by OSHA, NIOSH, or ACGIH for this compound.[4] This absence of a defined limit underscores the need for stringent adherence to safe work practices and the use of engineering controls to minimize exposure.

Table 1: Physical & Chemical Properties of this compound

Property Value
Synonyms p-Dibromobenzene, Benzene, 1,4-dibromo-
CAS Number 106-37-6[1][2][5]
Molecular Formula C₆H₄Br₂[2][5]
Molecular Weight 235.9 g/mol
Appearance White to off-white solid crystals[1][2]
Melting Point 83 - 87 °C[5]
Boiling Point 219 °C[5]

| Vapor Density | 8.1 (Air = 1)[6] |

Table 2: Health Hazard Information

Hazard Type Description Citations
Acute Effects Causes serious eye irritation, skin irritation, and respiratory tract irritation. [1][2][4][5][7]
Chronic Effects Chronic exposure may cause liver damage. The toxicological properties have not been fully investigated. [1]

| Environmental Hazard | Toxic to aquatic life with long-lasting effects. |[2][4][5] |

Personal Protective Equipment (PPE) Plan

A comprehensive PPE strategy is mandatory to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Hand Protection: Selection of the correct glove material is critical due to the aromatic and halogenated nature of this compound. Standard disposable nitrile gloves are generally not recommended for prolonged contact with aromatic solvents.[6] Thicker, chemical-resistant gloves are required.

Table 3: Recommended Glove Materials for this compound

Glove Material Recommendation & Rationale Citations
Viton®/Butyl Rubber Excellent: Offers the highest level of protection against aggressive chemicals, including aromatic and halogenated hydrocarbons. [5]
Polyvinyl Alcohol (PVA) Excellent: Nearly inert to aromatic and chlorinated solvents. Lasts significantly longer than other materials when handling many solvents. Note: PVA is water-soluble and MUST NOT be used in aqueous solutions or exposed to water. [1][2][3][5][8]
Neoprene Fair/Poor: Offers some resistance to oils and solvents but is less resistant to aromatic hydrocarbons than Viton® or PVA. [5][6]
Nitrile Not Recommended (for immersion): While suitable for incidental splash protection, nitrile is not recommended for handling aromatic solvents. If used for splash protection, gloves must be changed immediately upon contact. [5][6]

| Natural Rubber (Latex) | Not Recommended: Does not provide adequate protection against aromatic or halogenated solvents. |[6] |

Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.

Eye and Face Protection:

  • Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][4]

  • Use a face shield in addition to goggles when there is a significant risk of splashing.

Respiratory Protection:

  • All work involving this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][8][9]

  • If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors must be used. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1][3][4]

Body Protection:

  • Wear a standard laboratory coat.[8]

  • For tasks with a higher potential for skin contact, wear impervious clothing or a chemical-resistant apron to prevent skin exposure.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for safely handling this compound from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Verify Chemical Fume Hood is Operational prep1->prep2 prep3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Perform all work inside the chemical fume hood prep3->handle1 handle2 Weigh and transfer compound, avoiding dust generation handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 clean1 Decontaminate surfaces and glassware handle3->clean1 clean2 Properly doff and dispose of contaminated PPE clean1->clean2 clean3 Wash hands thoroughly with soap and water clean2->clean3 waste1 Segregate waste as 'Halogenated Organic Waste' clean3->waste1 waste2 Collect in a labeled, sealed, and appropriate container waste1->waste2 waste3 Store in designated hazardous waste accumulation area waste2->waste3

Workflow for Safe Handling of this compound.
  • Preparation : Before beginning any work, thoroughly review the Safety Data Sheet (SDS).[8] Ensure the chemical fume hood is functioning correctly and don all required PPE as specified above.[8]

  • Handling : Conduct all procedures, including weighing and transferring, inside the fume hood to control dust and vapors.[9] Always keep the chemical's container tightly sealed when not in use.[1] Avoid actions that generate dust.[1][3]

  • Decontamination : After completing the experimental work, decontaminate all surfaces and glassware that came into contact with this compound.

  • Personal Hygiene : Remove PPE, being careful to avoid contaminating your skin, and dispose of it properly. Immediately wash your hands and any potentially exposed skin areas thoroughly with soap and water.[1][7]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.[3]

  • Waste Segregation : this compound is a halogenated organic compound and must be segregated as such. Do not mix with non-halogenated waste.

  • Containerization : Collect all solid waste, contaminated materials (like gloves and wipes), and solutions in a clearly labeled, sealed, and chemically compatible waste container.[3][9]

  • Environmental Protection : Do not allow the chemical or its waste to enter drains or the environment.[3][7] In case of a spill, sweep or vacuum up the material, place it into a suitable disposal container, and avoid generating dust.[1][3]

  • Final Disposal : Dispose of the waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.